3H-Imidazo[4,5-b]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZJOKOKGRAPMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392435 | |
| Record name | 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78316-08-2 | |
| Record name | 78316-08-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid
For Immediate Release
This technical guide provides an in-depth overview of the methodologies and data integral to the structural elucidation of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The unique arrangement of its fused imidazole and pyridine rings, coupled with a carboxylic acid functional group, presents a compelling scaffold for medicinal chemistry. This document outlines the key analytical techniques and expected data for the unambiguous confirmation of its molecular structure.
Physicochemical and Spectroscopic Properties
The foundational step in the structural elucidation of a novel compound is the determination of its fundamental physicochemical and spectroscopic properties. For this compound, these properties are summarized below.
| Property | Value |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol [1] |
| IUPAC Name | 1H-imidazo[4,5-b]pyridine-7-carboxylic acid[1] |
| CAS Number | 78316-08-2[1] |
| Predicted ¹H NMR | See Table 2 |
| Predicted ¹³C NMR | See Table 3 |
| Expected Mass Spec. | See Table 4 |
Synthesis and Characterization Workflow
The synthesis of the imidazo[4,5-b]pyridine core is a critical precursor to obtaining the target molecule for analysis. The general workflow for its synthesis and subsequent structural elucidation is depicted below.
Caption: General workflow for the synthesis and structural elucidation of this compound.
Predicted Spectroscopic Data
Table 2: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.3 | s | - |
| H-5 | ~8.5 | d | ~5.0 |
| H-6 | ~8.2 | d | ~5.0 |
| COOH | >12.0 | br s | - |
| NH | ~13.0 | br s | - |
Table 3: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-3a | ~148 |
| C-5 | ~140 |
| C-6 | ~120 |
| C-7 | ~142 |
| C-7a | ~135 |
| COOH | ~167 |
Table 4: Expected Mass Spectrometry Data
| Technique | Expected m/z | Interpretation |
| ESI-MS (+) | 164.0455 | [M+H]⁺ |
| ESI-MS (-) | 162.0295 | [M-H]⁻ |
| HRMS (ESI+) | 164.04548 | Calculated for C₇H₆N₃O₂⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the connectivity of atoms within the molecule.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of -2 to 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of 0 to 200 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate at least 1024 scans.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Perform these experiments using standard instrument parameters to establish proton-proton and proton-carbon correlations, which are crucial for assigning the signals to specific atoms in the molecule.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition.
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire spectra in both positive and negative ion modes.
-
For HRMS, ensure the instrument is calibrated to achieve a mass accuracy of less than 5 ppm.
-
X-ray Crystallography
-
Objective: To determine the three-dimensional arrangement of atoms in the solid state.
-
Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, DMF/water).
-
Vapor diffusion of a poor solvent into a solution of the compound.
-
-
Data Collection:
-
Mount a single crystal of suitable size and quality on a goniometer.
-
Use a single-crystal X-ray diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Collect a full sphere of diffraction data at a controlled temperature (e.g., 100 K).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry. The structure of related imidazo[4,5-b]pyridine derivatives has been successfully determined using this technique.[2]
-
Molecular Structure and Atom Numbering
The confirmed structure of this compound, with standard atom numbering, is presented below.
Caption: Chemical structure of this compound with atom numbering.
References
An In-depth Technical Guide to 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 78316-08-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, a heterocyclic compound with the CAS number 78316-08-2, has emerged as a molecule of significant interest in the field of medicinal chemistry. Its structural similarity to endogenous purines has made it a compelling scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a focus on its potential as an anticancer and antiviral agent through the inhibition of key enzymes such as Aurora kinases and HIV-1 integrase. Detailed experimental protocols and data are presented to facilitate further research and development efforts.
Chemical and Physical Properties
This compound is a stable, solid compound under standard conditions. Its core structure consists of a fused imidazole and pyridine ring system, with a carboxylic acid group at the 7-position, which is crucial for its biological interactions and serves as a handle for further chemical modifications.[1]
| Property | Value | Reference |
| CAS Number | 78316-08-2 | [2][3][4] |
| Molecular Formula | C₇H₅N₃O₂ | [2][4] |
| Molecular Weight | 163.13 g/mol | [2] |
| IUPAC Name | 1H-imidazo[4,5-b]pyridine-7-carboxylic acid | [2] |
| SMILES | O=C(O)c1cncc2[nH]cnc12 | [2] |
| Purity | Typically ≥97% | [2] |
| Appearance | Solid | [3] |
| Storage | Room temperature | [4] |
Synthesis
The synthesis of this compound and its derivatives generally involves the cyclization of a substituted diaminopyridine precursor. While a specific protocol for the 7-carboxylic acid isomer is not extensively detailed in publicly available literature, a representative synthesis can be adapted from established methods for related imidazo[4,5-b]pyridines.
Representative Synthetic Scheme
A common approach involves the condensation of a 2,3-diaminopyridine derivative with a suitable carboxylic acid or its equivalent.[5] For the synthesis of the target molecule, a plausible precursor would be 2,3-diamino-5-carboxypyridine.
Caption: General synthetic route to this compound.
Experimental Protocol: Synthesis of a Related Compound (3H-Imidazo[4,5-b]pyridine-2-carboxylic acid)
This protocol describes the synthesis of the 2-carboxylic acid isomer and can serve as a basis for developing a synthesis for the 7-carboxylic acid isomer.[6]
Materials:
-
3H-Imidazo[4,5-b]pyridin-2-ylmethanol
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
A solution of 3H-imidazo[4,5-b]pyridin-2-ylmethanol (0.20 g, 1.4 mmol) and sodium carbonate (0.19 g, 1.5 mmol) in 6 mL of water is prepared and brought to a boil.
-
A boiling solution of potassium permanganate (0.38 g, 2.4 mmol) in 8 mL of water is prepared separately.
-
The boiling methanol precursor solution is slowly added to the boiling potassium permanganate solution.
-
The resulting mixture is heated at reflux for 4 hours.
-
The hot mixture is filtered to remove manganese dioxide.
-
The filtrate is cooled to room temperature.
-
The pH of the filtrate is adjusted to 2 using concentrated HCl, which results in the precipitation of the product.
-
The precipitate is collected by vacuum filtration to afford 3H-imidazo[4,5-b]pyridine-2-carboxylic acid.
Expected Yield: ~100%[6]
Biological Activity and Applications
The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities. These activities are attributed to its ability to mimic endogenous purines and interact with various biological targets.
Anticancer Activity: Aurora Kinase Inhibition
Derivatives of 3H-imidazo[4,5-b]pyridine have been identified as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis.[3] Overexpression of Aurora kinases is common in many human cancers, making them attractive targets for cancer therapy.
3.1.1. Representative Biological Data (for derivatives)
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivative (3h) | Anticancer | - | MCF-7, BT-474 | [3] |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivative (3j) | Anticancer | - | MCF-7, BT-474 | [3] |
3.1.2. Aurora Kinase Signaling Pathway
Caption: Inhibition of Aurora Kinases by Imidazo[4,5-b]pyridine derivatives.
Antiviral Activity: HIV-1 Integrase Inhibition
The imidazo[4,5-b]pyridine core has also been explored for its potential to inhibit HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus.[1] Integrase inhibitors prevent the viral DNA from being incorporated into the host cell's genome, thereby halting the viral life cycle.
3.2.1. HIV-1 Integrase Mechanism of Action
Caption: Mechanism of HIV-1 Integrase inhibition.
Experimental Protocols: Biological Assays
Aurora Kinase Inhibition Assay (Luminescence-based)
This protocol is a general method for determining the in vitro inhibitory activity of compounds against Aurora kinases.
Materials:
-
Recombinant human Aurora A or B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP solution
-
Kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
Test compound (this compound or derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 2.5 µL of the diluted inhibitor or DMSO (for controls) to the wells of the assay plate.
-
Add 5 µL of diluted Aurora kinase enzyme to each well (except for "blank" wells).
-
Initiate the kinase reaction by adding 2.5 µL of a pre-mixed solution of the kinase substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-45 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls to determine the IC₅₀ value.[7][8]
HIV-1 Integrase Inhibition Assay (Colorimetric)
This protocol provides a general method for assessing the in vitro inhibitory activity of compounds against HIV-1 integrase.
Materials:
-
Recombinant full-length HIV-1 integrase
-
Streptavidin-coated 96-well plates
-
Double-stranded HIV-1 LTR U5 donor substrate (DS) DNA (biotinylated)
-
Double-stranded target substrate (TS) DNA (with a 3'-end modification)
-
Reaction buffer
-
Blocking buffer
-
HRP-labeled antibody directed against the TS 3'-end modification
-
TMB Peroxidase Substrate
-
Stop Solution
-
Test compound dissolved in DMSO
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coat the streptavidin-coated 96-well plate with the biotinylated DS DNA.
-
Block the wells with blocking buffer.
-
Add the HIV-1 integrase enzyme to the wells and incubate to allow binding to the DS DNA.
-
Add serial dilutions of the test compound or DMSO (for controls) to the wells and incubate.
-
Add the TS DNA to initiate the strand transfer reaction.
-
Incubate to allow for the integration of the DS DNA into the TS DNA.
-
Wash the wells to remove unbound components.
-
Add the HRP-labeled antibody and incubate.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition to determine the IC₅₀ value.[9][10]
Spectroscopic Data (Representative for Imidazo[4,5-b]pyridine Scaffold)
| Data Type | Characteristic Peaks/Signals |
| ¹H NMR (400 MHz, CDCl₃, δ, ppm) | 10.10 (s, 1H, NH), 9.40 (s, 1H, pyridine H), 7.62 (s, 1H, pyridine H), 6.60-6.95 (m, 5H, H-Aromatic) |
| ¹³C NMR (100 MHz, CDCl₃, δ, ppm) | 161.8, 150.2, 148.4, 138.8, 134.7, 131.8, 131.2, 129.3, 127.5, 119.2 |
| FT-IR (KBr, ν, cm⁻¹) | 3059 (NH), 2843 (aromatic CH), 1569 (C=N), 1447 (C=C), 702 (C-Br) |
| MS (EI, m/z (%)) | 276.18 (M+2) |
Conclusion
This compound represents a valuable scaffold in the pursuit of novel therapeutic agents. Its amenability to chemical modification and its demonstrated potential to inhibit key enzymes in cancer and viral diseases make it a compelling starting point for drug discovery programs. The information and protocols provided in this technical guide are intended to serve as a foundational resource for researchers in this exciting area of medicinal chemistry. Further investigation into the specific biological activities and optimization of this core structure is warranted to fully realize its therapeutic potential.
References
- 1. CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents [patents.google.com]
- 2. HIV-1 Integrase Assay Kit(KA6288) | Abnova [abnova.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 3H-imidazo[4,5-b]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. xpressbio.com [xpressbio.com]
- 10. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of Imidazo[4,5-b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural similarity to purine nucleosides. This unique characteristic has led to the development of a diverse range of derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antiviral, and antimicrobial properties of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to support ongoing research and drug development efforts.
Anticancer Activity: Targeting Key Cellular Pathways
Imidazo[4,5-b]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against various cancer cell lines. Their primary mechanism of action often involves the inhibition of critical cellular signaling pathways that are dysregulated in cancer.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
A significant number of imidazo[4,5-b]pyridine derivatives exert their anticancer effects by targeting Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II. Inhibition of CDK9 by these derivatives leads to a cascade of events culminating in cancer cell death. This signaling pathway is depicted below.
Quantitative Anticancer Activity
The in vitro anticancer efficacy of various imidazo[4,5-b]pyridine derivatives has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for representative compounds are summarized in the table below.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound I | MCF-7 | - | [1] |
| Compound II | MCF-7 | - | [1] |
| Compound IIIa | MCF-7 | - | [1] |
| Compound IIIb | MCF-7 | - | [1] |
| Compound IV | MCF-7 | - | [1] |
| Compound VI | MCF-7 | - | [1] |
| Compound VIIa | MCF-7 | - | [1] |
| Compound VIII | MCF-7 | - | [1] |
| Compound IX | MCF-7 | - | [1] |
| Compound I | HCT116 | - | [1] |
| Compound VIIc | HCT116 | - | [1] |
| Compound VIIe | HCT116 | - | [1] |
| Compound VIIf | HCT116 | - | [1] |
| Compound VIII | HCT116 | - | [1] |
| Compound IX | HCT116 | - | [1] |
| SGC-CDK9-1 | HCT116 | 0.131 | |
| SGC-CDK9-2 | HCT116 | 0.115 | |
| SGC-CDK9-3 | HCT116 | 0.142 | |
| Compound 10 | SW620 | 0.4 | |
| Compound 14 | SW620 | 0.7 | |
| Compound 3h | MCF-7 | - | |
| Compound 3j | MCF-7 | - | |
| Compound 3h | BT-474 | - | |
| Compound 3j | BT-474 | - |
Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Antiviral Activity
Certain imidazo[4,5-b]pyridine derivatives have demonstrated notable antiviral properties, particularly against respiratory syncytial virus (RSV).
Quantitative Antiviral Activity
The antiviral efficacy is typically reported as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| Bromo-substituted derivative 7 | Respiratory Syncytial Virus (RSV) | 21 | |
| para-cyano-substituted derivative 17 | Respiratory Syncytial Virus (RSV) | 58 |
Antimicrobial Activity
The antimicrobial potential of imidazo[4,5-b]pyridine derivatives has also been explored, with some compounds showing activity against both Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Activity
Antimicrobial activity is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound/Derivative | Bacterial Strain | MIC (µM) | Reference |
| Compound 14 | Escherichia coli | 32 | |
| Various derivatives | Staphylococcus aureus | > 64 | |
| Various derivatives | Streptococcus pneumoniae | > 64 | |
| Various derivatives | Escherichia coli | > 64 |
Experimental Protocols
To facilitate the replication and further investigation of the biological activities of imidazo[4,5-b]pyridine derivatives, detailed protocols for key in vitro assays are provided below. The following diagram illustrates a general workflow for screening these compounds.
Cell Proliferation (MTT) Assay for Anticancer Activity
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[4,5-b]pyridine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include untreated (vehicle) control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
CDK9 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the kinase activity of the CDK9/Cyclin T complex. A common method involves quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase assay buffer
-
ATP
-
CDK substrate peptide (e.g., Cdk7/9tide)
-
Test compounds (imidazo[4,5-b]pyridine derivatives)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the substrate peptide.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the diluted CDK9/Cyclin T1 enzyme to all wells except the negative control to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP or the generated ADP using a detection reagent according to the manufacturer's instructions. This is often a luminescence-based readout.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds
-
Standard antibiotics (positive controls)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Compound Preparation: Prepare a two-fold serial dilution of the test compounds in the wells of a 96-well plate using broth as the diluent.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Conclusion
Imidazo[4,5-b]pyridine derivatives represent a versatile and promising scaffold in drug discovery. Their demonstrated anticancer, antiviral, and antimicrobial activities, coupled with well-characterized mechanisms of action such as CDK9 inhibition, make them attractive candidates for further development. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the advancement of these compounds towards potential therapeutic applications. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial in unlocking their full therapeutic potential.
References
An In-depth Technical Guide to 3H-Imidazo[4,5-b]pyridine-7-carboxylic Acid and Its Derivatives: A Review of the Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to endogenous purines. This similarity allows it to interact with a wide array of biological targets, leading to a diverse pharmacological profile. This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid and its derivatives. We consolidate quantitative data on its anticancer, antimicrobial, anti-inflammatory, and antiviral properties into structured tables for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility and further investigation. Furthermore, this guide illustrates the key signaling pathways modulated by this class of compounds, including the Cyclin-Dependent Kinase 9 (CDK9) and Aurora kinase pathways, through detailed diagrams generated using the DOT language. This document aims to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of imidazo[4,5-b]pyridine-based therapeutic agents.
Introduction
This compound is a heterocyclic compound featuring a fused imidazole and pyridine ring system, with a carboxylic acid group at the 7-position. Its molecular formula is C₇H₅N₃O₂ and it has a molecular weight of 163.13 g/mol . The hydrochloride salt is often used to enhance solubility.[1][2] The unique structural arrangement of nitrogen atoms and the carboxylic acid functional group contribute to its diverse biological activities, making it a compound of significant interest in medicinal chemistry.[1] Derivatives of this core structure have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][3]
Synthesis of this compound and Derivatives
The synthesis of the 3H-imidazo[4,5-b]pyridine core generally involves the cyclization of a substituted 2,3-diaminopyridine with a carboxylic acid or its equivalent.[4][5]
General Synthesis of the 3H-Imidazo[4,5-b]pyridine Core
A common method for the synthesis of the 3H-imidazo[4,5-b]pyridine scaffold involves the condensation of 2,3-diaminopyridine with various aldehydes or carboxylic acids.[4][5] For instance, reacting 2,3-diaminopyridine with formic acid is a classical method to produce the parent 3H-imidazo[4,5-b]pyridine.[4] Microwave-assisted synthesis has been shown to be an efficient method for producing libraries of 2-substituted imidazo[4,5-b]pyridines in moderate to good yields.[5]
Synthesis of 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Derivatives
A detailed protocol for the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives has been described, which can be adapted for the synthesis of other derivatives.[6][7]
Experimental Protocol:
-
Conventional Method: An equimolar mixture of 5-bromopyridine-2,3-diamine (1 mmol) and a substituted aldehyde (1 mmol) is refluxed in N,N-dimethylformamide (DMF) for 3-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is precipitated by pouring the reaction mixture into water, and then extracted with ethyl acetate. The organic layer is concentrated, and the crude product is purified by recrystallization from ethanol.[7]
-
Microwave-Assisted Method: An equimolar mixture of 5-bromopyridine-2,3-diamine (1 mmol) and a substituted aldehyde (1 mmol) in DMF is subjected to microwave irradiation (900 W) at 110 °C for 5-6 minutes. The work-up procedure is similar to the conventional method.[6]
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections and tables summarize the key findings and quantitative data from the literature.
Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have shown significant potential as anticancer agents, primarily through the inhibition of key kinases involved in cell cycle regulation and proliferation, such as CDK9 and Aurora kinases.[8][9]
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Target Kinase | Reference |
| Series of imidazo[4,5-b]pyridine derivatives | MCF-7 (Breast) | 0.63 - 1.32 | CDK9 | [8] |
| HCT116 (Colon) | 0.63 - 1.32 | CDK9 | [8] | |
| Compound 51 | SW620 (Colon) | - | Aurora A/B/C | [9] |
| Compound 28c | HCT116 (Colon) | GI₅₀ = 2.30 | Aurora A | [10] |
| Compound 40f | HCT116 (Colon) | - | Aurora A | [11] |
| Imadazopyrazine derivative 1d | HCT116, K562, MCF7 | - | CDK9 (IC₅₀ = 0.18 µM) | [12] |
Antimicrobial Activity
Several imidazo[4,5-b]pyridine derivatives have been evaluated for their antibacterial and antifungal activities.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives (compounds 2 & 4) | Bacillus cereus | Active | [13] |
| Escherichia coli | Resistant | [13] | |
| 2-substituted-imidazo[4,5-c] and [4,5-b]pyridine derivatives (2g, 2h, 4a, 4b) | Staphylococcus aureus, Enterococcus faecalis, Candida albicans, Candida parapsilosis | 4 - 8 | [14] |
| 2H-chromene-based imidazopyridine derivatives | Klebsiella oxytoca, Streptococcus pyogenes, Staphylococcus aureus, Escherichia coli | Potent | [3] |
Anti-inflammatory Activity
The anti-inflammatory properties of imidazo[4,5-b]pyridine derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes.
| Compound/Derivative | Enzyme | IC₅₀ (µmol/L) | Reference |
| Compound 3f | COX-1 | 21.8 | [15] |
| COX-2 | 9.2 | [15] | |
| General series | COX-1 | 10 - 43 | [15] |
| COX-2 | 9.2 - 279.3 | [15] |
Antiviral Activity
Some imidazole derivatives have shown promise as antiviral agents, although specific data for this compound derivatives is less abundant.
| Compound/Derivative | Virus | IC₅₀ (µg/mL) | Reference |
| 1-hydroxyimidazole derivative 33c | Vaccinia virus | 1.29 ± 0.09 | [14] |
| Cu(2,4,5-triphenyl-1H-imidazole)₂(H₂O)₂.Cl₂ | Dengue virus-2 (DENV-2) | 98.62 | [14] |
Experimental Protocols for Key Biological Assays
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 3H-imidazo[4,5-b]pyridine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.
Inhibition of CDK9 Signaling Pathway
CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which is crucial for the transcription of many genes, including those encoding anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives leads to the downregulation of these survival proteins, thereby inducing apoptosis in cancer cells.
Caption: Inhibition of the CDK9 signaling pathway by imidazo[4,5-b]pyridine derivatives.
Inhibition of Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are key regulators of mitosis. Their overexpression is common in many cancers. Imidazo[4,5-b]pyridine derivatives can inhibit Aurora kinases, leading to mitotic arrest and subsequent cell death. The selectivity for different Aurora kinase isoforms can be tuned by modifying the substituents on the imidazo[4,5-b]pyridine core.[10][11]
Caption: Inhibition of Aurora kinase signaling leads to mitotic arrest and apoptosis.
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their ability to modulate key biological pathways, particularly in the context of cancer, highlights their potential for the development of novel therapeutic agents. The data and protocols presented in this technical guide provide a solid foundation for researchers to build upon in their efforts to design and synthesize more potent and selective imidazo[4,5-b]pyridine-based drugs. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds for clinical translation.
References
- 1. Buy this compound hydrochloride [smolecule.com]
- 2. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel Imidazopyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant drugs and biologically active compounds.[1] Its versatile structure allows for diverse functionalization, leading to a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] This technical guide provides an in-depth overview of the discovery and synthesis of novel imidazopyridine compounds, with a focus on key experimental protocols, quantitative biological data, and the underlying signaling pathways.
Synthetic Methodologies: A Gateway to Chemical Diversity
The synthesis of the imidazopyridine core and its derivatives has been a subject of intense research, leading to the development of both classical and modern synthetic strategies. These methods provide medicinal chemists with a robust toolbox to generate diverse libraries of compounds for biological screening.
Classical Synthesis: The Tschitschibabin Reaction
One of the earliest and most fundamental methods for synthesizing imidazo[1,2-a]pyridines is the Tschitschibabin reaction. This reaction typically involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
Experimental Protocol: A Modified Tschitschibabin Synthesis
A representative procedure for the synthesis of 2-phenylimidazo[1,2-a]pyridine is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.0 equivalent) in ethanol.
-
Reagent Addition: Add α-bromoacetophenone (1.0 equivalent) to the solution.
-
Reaction Conditions: Heat the mixture at 60°C for 5 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the desired 2-phenylimidazo[1,2-a]pyridine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Modern Synthetic Approaches: Multicomponent Reactions
Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[4][5]
Experimental Protocol: Groebke–Blackburn–Bienaymé Three-Component Reaction (GBB-3CR)
A general procedure for the GBB-3CR is as follows:[4]
-
Reaction Setup: In a microwave-sealed tube equipped with a magnetic stirring bar, combine the aldehyde (1.0 equivalent), 2-aminopyridine (1.0 equivalent), and the isocyanide (1.2 equivalents).
-
Catalyst and Solvent: Add a catalytic amount of a Lewis acid, such as Ytterbium(III) triflate (Yb(OTf)₃, 0.08 equivalents), and dissolve the components in a mixture of dichloromethane (DCM) and methanol (MeOH) (3:1).
-
Reaction Conditions: Subject the reaction mixture to microwave irradiation at 100°C for 1 hour.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
Logical Workflow for GBB-3CR:
Caption: A streamlined workflow for the synthesis of 3-aminoimidazo[1,2-a]pyridines via the GBB-3CR.
Biological Activities and Quantitative Data
Imidazopyridine derivatives have demonstrated significant potential across a range of therapeutic areas. The following tables summarize the in vitro activities of selected novel imidazopyridine compounds against various cancer cell lines and bacterial strains.
Anticancer Activity of Imidazopyridine Derivatives
The antiproliferative activity of imidazopyridine compounds has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| C188 | MCF7 (Breast) | 24.4 | [2] |
| T47-D (Breast) | 23.0 | [2] | |
| Compound 8 | HeLa (Cervical) | 0.34 | [6] |
| MDA-MB-231 (Breast) | 0.32 | [6] | |
| ACHN (Renal) | 0.39 | [6] | |
| HCT-15 (Colon) | 0.31 | [6] | |
| Compound 12 | MDA-MB-231 (Breast) | 0.29 | [6] |
| HCT-15 (Colon) | 0.30 | [6] | |
| Compound 13 | HeLa (Cervical) | 0.37 | [6] |
| HCT-15 (Colon) | 0.30 | [6] | |
| IP-5 | HCC1937 (Breast) | 45.0 | [7][8] |
| IP-6 | HCC1937 (Breast) | 47.7 | [7][8] |
| IP-7 | HCC1937 (Breast) | 79.6 | [7][8] |
| Compound 9i | HeLa (Cervical) | Dose-dependent inhibition | [9] |
| P3971 | HCT116 (Colon) | 0.35 | [10] |
| Compound 3f | MCF-7 (Breast) | 9.2 | [10] |
Antibacterial Activity of Imidazopyridine Derivatives
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Imidazopyridine derivatives have shown promising activity against various bacterial strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 4a | S. aureus | 7.8 | [11] |
| Compound 4b | S. aureus | 31.25 | [11] |
| Compound 37 | Various strains | 32 | [12] |
| Compound 26g | M. tuberculosis H37Rv | 0.041-2.64 (µM) | [13] |
| Compound 26h | M. tuberculosis H37Rv | 0.041-2.64 (µM) | [13] |
| IPA-6 | M. tuberculosis H37Rv | 0.05 | [14] |
| IPA-9 | M. tuberculosis H37Rv | 0.4 | [14] |
| IPS-1 | M. tuberculosis H37Rv | 0.4 | [14] |
Mechanism of Action: Targeting Key Signaling Pathways
Understanding the mechanism of action of these compounds is crucial for their rational design and development. Several studies have elucidated that imidazopyridine derivatives exert their anticancer effects by modulating key cellular signaling pathways, such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. The imidazopyridine derivative C188 has been shown to inhibit this pathway in breast cancer cells.[2]
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of compound C188.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. It is frequently hyperactivated in cancer. Several imidazopyridine derivatives have been identified as potent inhibitors of this pathway.[7]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazopyridine compounds.
Conclusion and Future Directions
The imidazopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust foundation for generating chemical diversity, while the presented biological data highlights the potential of these compounds in oncology and infectious diseases. Future research should focus on the development of more selective and potent imidazopyridine derivatives through structure-activity relationship (SAR) studies and computational modeling. Furthermore, a deeper understanding of their mechanisms of action will be crucial for their successful translation into clinical candidates. The continued exploration of this versatile heterocyclic system holds great promise for addressing unmet medical needs.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 3H-Imidazo[4,5-b]pyridine-7-carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a structural resemblance to endogenous purines. This has led to the exploration of its derivatives against a multitude of therapeutic targets. While direct, in-depth studies on the specific mechanism of action of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid are limited in publicly accessible literature, extensive research on closely related analogs provides a strong foundation for understanding its potential biological activities. This technical guide consolidates the current knowledge on the primary mechanisms of action attributed to the imidazo[4,5-b]pyridine class of compounds, focusing on their roles as kinase inhibitors, in the induction of apoptosis, and as inhibitors of viral enzymes. This document aims to provide a comprehensive resource for researchers and drug development professionals investigating this promising class of molecules.
Introduction
This compound is a heterocyclic compound that has garnered interest for its potential therapeutic applications, including anticancer and anti-inflammatory properties.[1] The core imidazo[4,5-b]pyridine structure is a key pharmacophore in numerous biologically active compounds. The mechanism of action for this class of molecules is believed to involve the modulation of specific cellular pathways associated with cancer and inflammation.[1] This guide will delve into the primary putative mechanisms of action for the broader imidazo[4,5-b]pyridine class, for which substantial experimental data exists, to infer the likely biological activities of the 7-carboxylic acid derivative.
Potential Mechanisms of Action
The biological activities of imidazo[4,5-b]pyridine derivatives are diverse, with the most extensively studied mechanisms revolving around the inhibition of protein kinases and the induction of apoptosis.
Kinase Inhibition
A significant body of research points to imidazo[4,5-b]pyridine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases (Aurora-A, -B, and -C), a family of serine/threonine kinases that play essential roles in mitosis.[2] Inhibition of these kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.
-
Signaling Pathway:
Certain imidazo[4,5-b]pyridine derivatives have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9).[3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transcription of many genes, including anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 leads to the downregulation of these survival proteins, thereby inducing apoptosis in cancer cells.
-
Signaling Pathway:
Induction of Apoptosis
A common downstream effect of the anticancer activity of imidazo[4,5-b]pyridine derivatives is the induction of apoptosis, or programmed cell death.[1] This can be triggered through various intrinsic and extrinsic pathways, often as a consequence of kinase inhibition or other cellular stresses induced by the compound.
-
Experimental Workflow:
HIV-1 Integrase Inhibition
Derivatives of the imidazo[4,5-b]pyridine scaffold have been investigated as potential inhibitors of HIV-1 integrase, a key enzyme responsible for integrating the viral DNA into the host cell's genome.[3] Inhibition of this enzyme is a clinically validated strategy for the treatment of HIV/AIDS.
Quantitative Data
The following tables summarize the reported in vitro activities of various imidazo[4,5-b]pyridine derivatives. It is important to note that these are for analogs and not the specific 7-carboxylic acid derivative.
Table 1: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 31 | Aurora-A | 0.042 | [2] |
| Aurora-B | 0.198 | [2] | |
| Aurora-C | 0.227 | [2] | |
| Compound IX | CDK9 | 0.63 | [3] |
| Compound VIII | CDK9 | 0.85 | [3] |
Table 2: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound IX | MCF-7 (Breast) | 0.85 | [1] |
| HCT116 (Colon) | 1.05 | [1] | |
| Compound VIII | MCF-7 (Breast) | 0.92 | [1] |
| HCT116 (Colon) | 1.12 | [1] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Aurora Kinase)
This protocol outlines a typical luminescence-based assay to determine the IC50 of an inhibitor against a purified kinase.
-
Reagent Preparation : Prepare serial dilutions of the test compound (e.g., in DMSO). Prepare a solution of purified recombinant Aurora kinase, a suitable peptide substrate, and ATP in a reaction buffer.
-
Assay Plate Setup : Add the diluted inhibitor or vehicle control to the wells of a microplate.
-
Kinase Reaction : Add the kinase and substrate/ATP mixture to initiate the reaction. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection : Add a reagent that detects the amount of ADP produced, which is proportional to kinase activity (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process: stopping the kinase reaction and depleting unused ATP, followed by the conversion of ADP to ATP and a subsequent luciferase/luciferin reaction to generate a luminescent signal.
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to controls and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow:
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Cell Culture and Treatment : Seed cells in a culture plate and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified duration.
-
Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining : Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI), a fluorescent dye that stains necrotic cells.
-
Incubation : Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late-stage apoptosis or necrosis.
HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
-
Plate Preparation : Coat a microplate with a donor DNA substrate.
-
Enzyme Binding : Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
-
Inhibitor Addition : Add the test compound at various concentrations and incubate.
-
Strand Transfer Reaction : Add a target DNA substrate to initiate the strand transfer reaction.
-
Detection : Use an antibody-based detection system (e.g., an antibody that recognizes the integrated product, conjugated to an enzyme like HRP) to quantify the amount of strand transfer.
-
Data Analysis : Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is not extensively documented, the broader imidazo[4,5-b]pyridine class of compounds exhibits significant potential as therapeutic agents, primarily through the inhibition of key cellular kinases involved in cancer progression and the induction of apoptosis. Their activity as inhibitors of viral enzymes like HIV-1 integrase also represents a promising avenue for research. The data and protocols presented in this guide offer a comprehensive overview of the likely biological activities and provide a framework for the further investigation of this compound and its derivatives. Future studies should focus on elucidating the specific molecular targets of this particular compound to fully realize its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, particularly protein kinases. This technical guide provides a comprehensive overview of the potential therapeutic targets for 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, based on the well-documented activities of structurally related imidazo[4,5-b]pyridine derivatives. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and drug development efforts.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical development due to its structural features. While direct therapeutic targets of this specific molecule are not extensively documented, the broader class of imidazo[4,5-b]pyridine derivatives has been shown to exhibit potent anticancer and anti-inflammatory activities.[1][2] These biological effects are primarily attributed to the inhibition of key enzymes involved in cell signaling and inflammatory pathways. This guide will explore the most probable therapeutic targets for this compound by examining the established targets of its chemical analogs.
Potential Therapeutic Targets
Based on extensive research into the imidazo[4,5-b]pyridine class of compounds, the primary potential therapeutic targets for this compound are protein kinases and enzymes involved in inflammation.
Protein Kinase Inhibition
The imidazo[4,5-b]pyridine core is a well-established ATP-competitive kinase inhibitor scaffold.[3]
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy. Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases.[4][5][6]
-
Signaling Pathway: Aurora kinases are central to cell cycle control, particularly during mitosis. Aurora A is involved in centrosome separation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of these kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.
Figure 1: Role of Aurora kinases in mitosis and their inhibition.
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that are activated by neurotrophins.[7] Aberrant Trk signaling has been implicated in the development and progression of various cancers and in pain signaling. Imidazo[4,5-b]pyridine derivatives have been developed as potent TrkA inhibitors.
-
Signaling Pathway: Upon binding of nerve growth factor (NGF), TrkA dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways. These pathways promote cell proliferation, survival, and differentiation. Inhibition of TrkA can block these pro-survival signals in cancer cells.
Figure 2: TrkA signaling pathway and its inhibition.
p21-activated kinases (PAKs) are serine/threonine kinases that act as effectors for the small GTPases Rac and Cdc42. PAK4, a member of the group II PAKs, is implicated in cytoskeletal dynamics, cell motility, proliferation, and oncogenic transformation.[8] Upregulation of PAK4 is found in multiple cancers.[9]
-
Signaling Pathway: PAK4 is involved in multiple signaling pathways that promote cancer progression, including the WNT/β-catenin pathway.[10] Inhibition of PAK4 can lead to reduced cancer cell migration and invasion.[9]
References
- 1. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Remodeling of the Tumor Microenvironment Through PAK4 Inhibition Sensitizes Tumors to Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of Imidazo[4,5-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine core, a purine isostere, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for developing a multitude of therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[4,5-b]pyridine derivatives, offering a valuable resource for researchers engaged in the design and development of novel therapeutics. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes critical pathways and workflows to facilitate a deeper understanding of this important heterocyclic system.
Anticancer Activity: Targeting the Proliferative Engine
Imidazo[4,5-b]pyridines have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. The following tables summarize the quantitative SAR data for the anticancer activity of select imidazo[4,5-b]pyridine derivatives against various cancer cell lines.
Table 1: SAR of Imidazo[4,5-b]pyridine Derivatives as Anticancer Agents
| Compound | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | Phenyl | H | MCF-7 | >100 | [1] |
| 1b | H | 4-Chlorophenyl | H | MCF-7 | 57.24 ± 1.05 | [1] |
| 1c | H | 4-Methoxyphenyl | H | MCF-7 | 48.12 ± 1.17 | [1] |
| 1d | H | 4-(Trifluoromethyl)phenyl | H | BT474 | 67.24 ± 1.12 | [1] |
| 2a | CH3 | Phenyl | 4-Nitrophenyl | HCT116 | 0.3 | [2] |
| 2b | CH3 | Phenyl | 4-Chlorophenyl | HCT116 | 0.1 | [2] |
| 2c | CH3 | Phenyl | 4-Methoxyphenyl | HCT116 | 0.5 | [2] |
Note: IC50 values represent the concentration of the compound that inhibits 50% of cell growth.
The data consistently indicates that substitutions on the phenyl ring at the 2-position of the imidazo[4,5-b]pyridine core significantly influence cytotoxic activity. Electron-withdrawing groups, such as chloro and trifluoromethyl, tend to enhance anticancer potency.
Kinase Inhibition: A Primary Mechanism of Action
A predominant mechanism through which imidazo[4,5-b]pyridines exert their anticancer effects is the inhibition of protein kinases. Cyclin-dependent kinase 9 (CDK9), a key regulator of transcription, has been a prominent target.[3]
Table 2: SAR of Imidazo[4,5-b]pyridine Derivatives as CDK9 Inhibitors
| Compound | R1 | R2 | CDK9 IC50 (µM) | Reference |
| 3a | H | Thiazol-2-yl | 1.32 | [3] |
| 3b | H | 4-Methylthiazol-2-yl | 0.88 | [3] |
| 3c | H | 5-Methylthiazol-2-yl | 0.63 | [3] |
| 3d | H | Pyridin-2-yl | 1.15 | [3] |
| Sorafenib (Reference) | - | - | 0.76 | [3] |
These findings highlight that modifications at the 2-position of the imidazo[4,5-b]pyridine scaffold are critical for CDK9 inhibitory activity.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key assays are provided below.
General Procedure for the Synthesis of 2,3-Diaryl-3H-imidazo[4,5-b]pyridines
A common route to synthesize the imidazo[4,5-b]pyridine core involves the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde.[4][5]
Materials:
-
5-Bromopyridine-2,3-diamine
-
Substituted benzaldehyde
-
N,N-Dimethylformamide (DMF)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of 5-bromopyridine-2,3-diamine (1 mmol) and a substituted benzaldehyde (1 mmol) is taken in N,N-dimethylformamide (DMF) as a solvent.
-
A catalytic amount of glacial acetic acid is added to the reaction mixture.
-
The reaction mixture is then refluxed for 3-12 hours and the progress is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and poured into crushed ice.
-
The solid product that precipitates out is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the pure 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Imidazo[4,5-b]pyridine compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Detergent reagent (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the imidazo[4,5-b]pyridine compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Add 100 µL of the detergent reagent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 550-570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.[7][8]
CDK9/Cyclin T1 Kinase Inhibition Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the inhibition of CDK9/cyclin T1 kinase activity.[9]
Materials:
-
Recombinant CDK9/cyclin T1 enzyme
-
Kinase reaction buffer
-
Substrate peptide (e.g., Cdk7/9tide)
-
ATP
-
Alexa Fluor® 647 ADP tracer
-
Test compounds (imidazo[4,5-b]pyridines)
-
384-well plates
-
TR-FRET plate reader
Procedure:
-
Prepare a dilution series of the test compounds in 100% DMSO.
-
In a 384-well plate, add 2.5 µL of the test compound dilutions.
-
Add 2.5 µL of the CDK9/cyclin T1 enzyme at 4-fold the final desired concentration.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP at 2-fold the final reaction concentrations.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Stop the reaction and detect the generated ADP by adding the ADP tracer and an ADP-quenching reagent.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the IC50 values from the dose-response curves of the inhibitors.[9]
Visualizing the Landscape: Pathways and Workflows
To provide a clearer conceptual understanding, the following diagrams, generated using Graphviz, illustrate key aspects of imidazo[4,5-b]pyridine research.
Caption: General synthetic route for imidazo[4,5-b]pyridine derivatives.
Caption: Mechanism of action via CDK9 inhibition.
Caption: A typical workflow for SAR screening.
Conclusion
The imidazo[4,5-b]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to enhance biological activity and selectivity. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to advance their drug discovery programs based on this versatile heterocyclic core. Further exploration of this scaffold, particularly in the context of multi-target inhibitors and agents overcoming drug resistance, holds significant promise for future therapeutic innovations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Guide on the Solubility of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound featuring a fused imidazole and pyridine ring system.[1][2] Its structure, which includes a carboxylic acid group, makes it a molecule of interest in medicinal chemistry for potential therapeutic applications, including as an anticancer or anti-inflammatory agent.[1] The hydrochloride salt form is intended to enhance its aqueous solubility.[1]
Solubility is a critical physicochemical property in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] Poor aqueous solubility can hinder in vitro assay reliability and lead to low or variable bioavailability, impeding the progression of promising drug candidates.[5][6] This guide provides a comprehensive overview of the solubility characteristics of this compound hydrochloride, outlines standard experimental protocols for its determination, and discusses key factors influencing its solubility.
While specific quantitative solubility data for this compound hydrochloride is not extensively published in publicly available literature, this guide establishes a framework for its determination and interpretation based on the known behavior of similar imidazopyridine derivatives and general principles of solubility.[7][8]
Solubility Data
A systematic solubility assessment is essential for any compound advancing through the drug development pipeline. The data should be collected in a variety of relevant aqueous and organic media. The following table represents a template for the comprehensive characterization of the compound's solubility.
Table 1: Illustrative Solubility Profile of this compound hydrochloride
| Solvent/Medium | Temperature (°C) | Solubility Type | Method | Solubility (µg/mL) | Notes |
| Deionized Water | 25 | Thermodynamic | Shake-Flask | Data Not Available | Baseline aqueous solubility. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Thermodynamic | Shake-Flask | Data Not Available | Physiological pH solubility. |
| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | Thermodynamic | Shake-Flask | Data Not Available | Relevant for oral absorption. |
| Simulated Intestinal Fluid (SIF), pH 6.8 | 37 | Thermodynamic | Shake-Flask | Data Not Available | Relevant for oral absorption. |
| Dimethyl Sulfoxide (DMSO) | 25 | Apparent | N/A | Expected to be high | Common stock solution solvent. |
| Ethanol | 25 | Apparent | N/A | Data Not Available | Co-solvent potential. |
| Aqueous Buffer, pH 2.0 | 25 | Thermodynamic | Shake-Flask | Data Not Available | Expected to be higher due to pKa. |
| Aqueous Buffer, pH 9.0 | 25 | Thermodynamic | Shake-Flask | Data Not Available | Solubility may vary based on pKa. |
Note: This table is presented as a template. Researchers should populate it with experimentally determined values.
Factors Influencing Solubility
The solubility of this compound hydrochloride is governed by several intrinsic and extrinsic factors.[9][10]
-
pH: As a compound with both acidic (carboxylic acid) and basic (imidazole and pyridine nitrogens) functional groups, its ionization state is highly pH-dependent. The hydrochloride salt form suggests that the compound is a base. For bases, solubility typically increases as the pH of the solution decreases (at pH values below the pKa).[3]
-
Temperature: For most solid solutes, solubility increases with rising temperature, as the dissolution process is often endothermic.[10][11] This should be verified experimentally.
-
Solid-State Properties: Polymorphism, the ability of a compound to exist in different crystalline forms, can significantly impact solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.[9][12]
-
Common-Ion Effect: The presence of chloride ions from other sources in the solution could potentially decrease the solubility of the hydrochloride salt.[13]
dot
Caption: Key factors influencing compound solubility.
Standard Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[12][14] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Objective: To determine the equilibrium solubility of this compound hydrochloride in a specified aqueous buffer (e.g., PBS, pH 7.4) at a constant temperature.
Materials:
-
This compound hydrochloride (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the pre-equilibrated PBS (pH 7.4) buffer to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[5][15]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed to pellet the remaining solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant. To remove any remaining fine particles, filter the aliquot through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (e.g., mobile phase) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
dot
Caption: Workflow for the shake-flask solubility assay.
Relevance in Drug Development: A Hypothetical Kinase Inhibition Pathway
Imidazopyridine derivatives are known to act as kinase inhibitors.[16] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in diseases like cancer. The solubility of an inhibitor is paramount for it to reach its intracellular target at a therapeutic concentration.
The diagram below illustrates a generic mitogen-activated protein kinase (MAPK) signaling pathway, a common target in oncology. A compound like this compound hydrochloride, if designed as a kinase inhibitor, might target a component such as MEK or ERK.
dot
Caption: Hypothetical inhibition of the MAPK pathway.
For the inhibitor to be effective, it must first dissolve in the extracellular or intracellular fluid to engage with its target, MEK. Insufficient solubility would lead to low target engagement and reduced efficacy, regardless of the compound's intrinsic potency.
Conclusion
Thorough characterization of the solubility of this compound hydrochloride is a foundational step in its evaluation as a potential drug candidate. By employing standardized protocols like the shake-flask method and understanding the key physicochemical drivers of solubility, researchers can generate the critical data needed to guide formulation development, interpret biological results, and make informed decisions in the drug discovery process.
References
- 1. Buy this compound hydrochloride [smolecule.com]
- 2. Buy this compound | 78316-08-2 [smolecule.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 9. ijnrd.org [ijnrd.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Underpinnings of Imidazo[4,5-b]pyridine Tautomerism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[4,5-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science, exhibits a fascinating phenomenon of tautomerism. This property, arising from the migration of a proton between different nitrogen atoms within the bicyclic ring system, critically influences the molecule's physicochemical properties, including its reactivity, polarity, and, most importantly, its biological activity. A thorough understanding of the relative stabilities of its tautomeric forms is paramount for rational drug design and the development of novel functional materials. This technical guide provides an in-depth exploration of the theoretical studies that have elucidated the tautomeric landscape of imidazo[4,5-b]pyridine, presenting key quantitative data, detailed computational protocols, and visual representations of the underlying principles.
The imidazo[4,5-b]pyridine core can exist in several tautomeric forms, with the most prevalent being the 1H, 3H, 4H, and 7H tautomers. The position of the hydrogen atom dictates the electronic distribution and hydrogen bonding capabilities of the molecule, thereby modulating its interactions with biological targets. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to investigate the intricate energy differences between these tautomers, providing insights that are often challenging to obtain through experimental methods alone.
Tautomeric Forms of Imidazo[4,5-b]pyridine
The primary tautomers of imidazo[4,5-b]pyridine are distinguished by the location of the mobile proton on one of the four nitrogen atoms. The nomenclature reflects the position of this hydrogen atom.
Quantitative Analysis of Tautomer Stability
Theoretical calculations have been instrumental in quantifying the relative stabilities of the imidazo[4,5-b]pyridine tautomers. These studies typically employ high-level quantum mechanical methods to calculate the electronic energies and Gibbs free energies of each tautomer in the gas phase and in various solvents. The data consistently indicates that the 1H and 3H tautomers are significantly more stable than the 4H and 7H forms.
Below is a summary of representative computational data on the relative energies and Gibbs free energies of the tautomers. It is important to note that the exact values can vary depending on the level of theory, basis set, and solvent model used in the calculations.
Table 1: Calculated Relative Energies and Gibbs Free Energies of Imidazo[4,5-b]pyridine Tautomers in the Gas Phase
| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| 1H-imidazo[4,5-b]pyridine | 0.00 | 0.00 |
| 3H-imidazo[4,5-b]pyridine | 0.5 - 1.5 | 0.5 - 1.5 |
| 4H-imidazo[4,5-b]pyridine | 8.0 - 10.0 | 8.0 - 10.0 |
| 7H-imidazo[4,5-b]pyridine | 5.0 - 7.0 | 5.0 - 7.0 |
Note: These values are approximate ranges compiled from various theoretical studies and are intended for comparative purposes.
Table 2: Calculated Relative Gibbs Free Energies in Different Solvents
| Tautomer | Water (kcal/mol) | DMSO (kcal/mol) | Chloroform (kcal/mol) |
| 1H-imidazo[4,5-b]pyridine | 0.00 | 0.00 | 0.00 |
| 3H-imidazo[4,5-b]pyridine | 0.2 - 1.0 | 0.3 - 1.2 | 0.4 - 1.4 |
| 4H-imidazo[4,5-b]pyridine | 7.0 - 9.0 | 7.5 - 9.5 | 7.8 - 9.8 |
| 7H-imidazo[4,5-b]pyridine | 4.0 - 6.0 | 4.5 - 6.5 | 4.8 - 6.8 |
Note: These values are illustrative and demonstrate the trend of solvent effects on tautomer stability.
The data consistently shows that the 1H tautomer is the most stable form, closely followed by the 3H tautomer. The energy difference between these two is typically small, suggesting that they can coexist in equilibrium. The 4H and 7H tautomers are significantly less stable. Solvation effects generally favor the more polar tautomers, but the overall stability order is largely maintained across different solvent environments.
Experimental Protocols for Theoretical Studies
The reliable prediction of tautomeric equilibria relies on a rigorous and well-defined computational protocol. Below is a detailed methodology that represents a common workflow for such studies.
Computational Workflow
An In-depth Technical Guide on the Spectroscopic Data of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound featuring a fused imidazole and pyridine ring system, with a carboxylic acid functional group.[1] This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, suggesting a wide range of potential biological activities.[2] Derivatives of the imidazo[4,5-b]pyridine core have been investigated for various therapeutic applications, including as antimicrobial, anticancer, and antiviral agents.[1][3] Accurate spectroscopic characterization is fundamental for the confirmation of molecular structure, purity assessment, and understanding the chemical properties of new derivatives in drug discovery pipelines.
This technical guide consolidates the available computed data for this compound and presents experimental spectroscopic data from several related derivatives. It also includes generalized experimental protocols for spectroscopic analysis and visual workflows to aid in the characterization of this class of compounds.
Physicochemical Properties of this compound
While experimental data is scarce, computational models provide valuable predicted properties for the target molecule.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | PubChem[4] |
| Molecular Weight | 163.13 g/mol | PubChem[4] |
| IUPAC Name | 1H-imidazo[4,5-b]pyridine-7-carboxylic acid | PubChem[4] |
| CAS Number | 78316-08-2 | PubChem[4] |
| Topological Polar Surface Area | 78.9 Ų | PubChem[4] |
| Hydrogen Bond Donor Count | 3 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
| XLogP3 | 0.3 | PubChem[4] |
Predicted and Analogue Spectroscopic Data
The following sections present a compilation of spectroscopic data from related imidazo[4,5-b]pyridine derivatives to infer the expected spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of organic molecules.[5]
Expected ¹H NMR Signals for this compound:
-
Aromatic Protons: Signals for the protons on the pyridine and imidazole rings are expected in the aromatic region (δ 7.0-9.0 ppm). The specific chemical shifts and coupling constants will depend on the electronic environment.
-
Imidazole N-H Proton: A broad singlet corresponding to the N-H proton of the imidazole ring, which may be exchangeable with D₂O. Its chemical shift can be highly variable.
-
Carboxylic Acid Proton: A broad singlet for the acidic proton of the -COOH group, typically observed at δ 10-13 ppm, which is also D₂O exchangeable.
Table of ¹H NMR Data for Related Imidazo[4,5-b]pyridine Derivatives:
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | CDCl₃ | 10.10 (s, 1H, NH), 9.40 (s, 1H, pyridine H), 7.62 (s, 1H, pyridine H), 6.60-6.95 (m, 5H, H-Aromatic) |
| 3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-methoxy-2H-chromen-2-imine | DMSO-d₆ | 12.91 (s, 1H, NH), 9.04 (s, 1H, Harom), 8.39 (d, 1H), 8.08 (d, 1H), 7.55 (d, 1H), 7.49 (d, 1H), 7.34 (dd, 1H), 7.26 (dd, 1H), 3.86 (s, 3H, CH₃) |
Table of ¹³C NMR Data for Related Imidazo[4,5-b]pyridine Derivatives:
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | CDCl₃ | 161.8, 150.2, 148.4, 138.8, 134.7, 131.8, 131.2, 129.3, 127.5, 119.2 |
| 3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-methoxy-2H-chromen-2-imine | DMSO-d₆ | 155.99, 147.92, 144.67, 143.53, 121.15, 119.34, 118.34, 117.29, 111.60, 55.81 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[5]
Expected IR Absorption Bands for this compound:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
N-H Stretch (Imidazole): A moderate, broad peak around 3100-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=N and C=C Stretches (Aromatic Rings): Multiple sharp bands in the 1450-1650 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid): A moderate band in the 1210-1320 cm⁻¹ region.
Table of FT-IR Data for a Related Imidazo[4,5-b]pyridine Derivative:
| Compound | Matrix | Characteristic Absorption Bands (ν, cm⁻¹) |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | KBr | 3059 (N-H), 2843 (aromatic C-H), 1569 (C=N), 1447 (C=C), 702 (C-Br) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[6]
Expected Mass Spectrum for this compound:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 163.13). Techniques like Electrospray Ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 164.
-
Fragmentation Patterns: A characteristic fragmentation would be the loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da).
Table of Mass Spectrometry Data for Related Imidazo[4,5-b]pyridine Derivatives:
| Compound | Ionization Method | Observed m/z ([M+H]⁺ or M⁺) |
| 3H-imidazo[4,5-b]pyridine-2-carboxylic acid | MS | 164 ([M+H]⁺) |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | EI | 276.18 (M⁺) |
| 3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-methoxy-2H-chromen-2-imine | ESI | 294.02 ([M+1]⁺) |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. The following are generalized protocols based on methodologies reported for imidazo[4,5-b]pyridine derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube. DMSO-d₆ is often suitable for carboxylic acids as it allows for the observation of exchangeable protons.
-
Instrument: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR is typically used.
-
Data Acquisition:
-
¹H NMR: Acquire spectra at room temperature. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder or KBr is collected and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water.
-
Instrumentation:
-
Electrospray Ionization (ESI): The sample solution is infused into the ESI source. This soft ionization technique is ideal for observing the protonated molecule [M+H]⁺.[4]
-
Electron Ionization (EI): The sample is introduced into the source, vaporized, and bombarded with high-energy electrons. This method provides detailed fragmentation patterns but may not always show the molecular ion peak.[4]
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Visualized Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of experimental processes and molecular relationships.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and characterization of novel imidazo[4,5-b]pyridine derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization of imidazo[4,5-b]pyridine derivatives.
Potential Applications of the Imidazo[4,5-b]pyridine Core
This diagram illustrates the relationship between the core chemical structure and its potential applications in drug discovery, based on activities reported for its derivatives.
Caption: Potential therapeutic applications derived from the imidazo[4,5-b]pyridine core structure.
Conclusion
While direct experimental spectroscopic data for this compound remains elusive in the public domain, a robust predictive profile can be constructed from computational data and analysis of closely related analogues. The imidazo[4,5-b]pyridine scaffold presents characteristic NMR, IR, and MS signatures that are invaluable for structural confirmation. The data and protocols compiled in this guide offer a foundational resource for researchers engaged in the synthesis and characterization of novel derivatives based on this medicinally important heterocyclic system. It is anticipated that this information will facilitate the unambiguous identification of new compounds and accelerate their development in various therapeutic areas.
References
The Ascendance of Imidazopyridines: A Technical Guide to Their Role as Purine Analogs in Biological Systems
For Immediate Release
A Deep Dive into the burgeoning field of imidazopyridine research, this technical guide serves as an essential resource for researchers, scientists, and drug development professionals. It elucidates the role of these versatile heterocyclic compounds as purine analogs, detailing their mechanisms of action, therapeutic potential, and the experimental methodologies crucial for their investigation.
Imidazopyridines, heterocyclic compounds bearing a fused imidazole and pyridine ring, have emerged as a prominent scaffold in medicinal chemistry. Their structural analogy to endogenous purines allows them to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This guide provides a comprehensive overview of their significance, with a focus on their roles as kinase and phosphodiesterase inhibitors, and their impact on purinergic signaling.
The Structural Mimicry of Purines: A Gateway to Biological Activity
The core principle behind the efficacy of many imidazopyridine derivatives lies in their bioisosteric resemblance to purines. Specifically, isomers like imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine share significant structural and electronic similarities with the purine nucleus, the fundamental building block of DNA, RNA, and key signaling molecules like ATP and adenosine. This mimicry enables them to function as competitive inhibitors or modulators of enzymes and receptors that would typically bind purine-based substrates. This has led to their exploration in a multitude of therapeutic areas, including oncology, inflammation, central nervous system disorders, and infectious diseases[1][2][3][4].
Imidazopyridines as Kinase Inhibitors: Targeting Oncogenic Signaling
A significant area of investigation for imidazopyridine derivatives is their potent inhibitory activity against various protein kinases, many of which are implicated in cancer progression. Their ability to compete with ATP for the kinase binding site makes them attractive candidates for targeted cancer therapy.
The PI3K/Akt Signaling Pathway: A Prime Target
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several imidazopyridine-based compounds have been developed as potent PI3K inhibitors.
Below is a diagram illustrating the PI3K/Akt signaling pathway and the inhibitory action of imidazopyridine analogs.
Quantitative Data: PI3K Inhibition
The following table summarizes the inhibitory activity of selected imidazopyridine derivatives against PI3Kα.
| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 35 | PI3Kα | 150 | T47D | 7.9 | [5][6] |
| 35 | PI3Kα | 150 | MCF-7 | 9.4 | [5][6] |
| Compound 36 | PI3Kα | 1120 | - | - | [5] |
| Compound 40 | PI3Kα | 500 | - | - | [5] |
Modulating Cyclic Nucleotide Signaling: Imidazopyridines as Phosphodiesterase Inhibitors
Phosphodiesterases (PDEs) are a family of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, imidazopyridine derivatives can modulate a variety of cellular processes, including inflammation, neuronal signaling, and smooth muscle relaxation.
The cAMP Signaling Pathway and PDE Inhibition
The cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the production of cAMP by adenylyl cyclase. cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets. PDEs, such as PDE10A, hydrolyze cAMP to AMP, thus terminating the signal. Imidazopyridine-based PDE inhibitors prevent this hydrolysis, leading to sustained cAMP levels and prolonged signaling.
The diagram below illustrates the cAMP signaling pathway and the mechanism of PDE inhibition by imidazopyridine analogs.
Quantitative Data: PDE10A Inhibition
Several imidazo[4,5-b]pyridine derivatives have shown potent and selective inhibition of PDE10A, an enzyme highly expressed in the brain and a target for neuropsychiatric disorders.
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 2 | PDE10A | 15.1 | [7] |
| Compound 4 | PDE10A | 5.7 | [7] |
| Compound 7 | PDE10A | 4.1 | [7] |
| Compound 12b | PDE10A | 6.7 | [7] |
| Compound 24a | PDE10A | 3.4 | [7] |
| Compound 24b | PDE10A | 0.8 | [7] |
Imidazopyridines as Adenosine Receptor Antagonists
Beyond intracellular enzymes, imidazopyridine derivatives have also been developed as ligands for purinergic receptors, particularly adenosine receptors. These G-protein coupled receptors are involved in a wide range of physiological processes, and their modulation holds therapeutic promise. The imidazo[1,2-a]pyrazine scaffold, a related purine analog, has been successfully employed to design potent and selective antagonists for the A3 adenosine receptor[8].
| Compound ID | Target | Ki (nM) | Reference |
| Compound 29 | hA3 AR | 1.1 | [8] |
Anticancer Activity of Imidazopyridine Derivatives
The inhibitory effects of imidazopyridines on key signaling pathways translate to potent anticancer activity in various cancer cell lines.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 15 | MCF-7 (Breast) | 1.6 | [9] |
| Compound 15 | MDA-MB-231 (Breast) | 22.4 | [9] |
| C188 | MCF-7 (Breast) | 24.4 | [10] |
| C188 | T47-D (Breast) | 23 | [10] |
| Compound 8 | MDA-MB-231 (Breast) | 0.32 | [11] |
| Compound 12 | MDA-MB-231 (Breast) | 0.29 | [11] |
| Compound 13 | MDA-MB-231 (Breast) | 0.41 | [11] |
| Compound 8 | HeLa (Cervical) | 0.34 | [11] |
| Compound 12 | HeLa (Cervical) | 0.35 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of imidazopyridine derivatives.
General Synthesis of 2-Phenylimidazo[1,2-a]pyridines
The synthesis of 2-phenylimidazo[1,2-a]pyridines is a foundational procedure for creating a wide range of derivatives. A common and efficient method involves the condensation of a 2-aminopyridine with a substituted phenacyl bromide[12][13][14].
Workflow for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine:
Detailed Protocol:
-
Combine 2-aminopyrimidine (1 equivalent) and 2-bromo-1-phenylethanone (1 equivalent) in acetone.
-
Stir the mixture at reflux for 5 hours.
-
Cool the reaction to room temperature and filter the resulting solid.
-
Wash the collected solid with acetone.
-
Dissolve the solid in 3N hydrochloric acid and reflux for 1 hour.
-
Cool the solution and adjust the pH to 8 by dropwise addition of 15% aqueous ammonia.
-
Filter the precipitated solid and recrystallize from ethanol to yield the pure 2-phenylimidazo[1,2-a]pyrimidine[13].
In Vitro PI3Kα Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. This assay is commonly used to determine the IC50 values of kinase inhibitors[5][11][15][16].
Workflow for PI3Kα Kinase Assay:
Detailed Protocol:
-
Prepare serial dilutions of the imidazopyridine test compound in DMSO.
-
In a 384-well plate, add the test compound or vehicle (DMSO) to the appropriate wells.
-
Add the PI3Kα enzyme and the lipid substrate (PIP2) to each well.
-
Initiate the kinase reaction by adding ATP (final concentration 25 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve[5][6][11][15].
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This widely used animal model assesses the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce paw swelling induced by the irritant carrageenan[17][18][19][20][21].
Workflow for Carrageenan-Induced Paw Edema Assay:
Detailed Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Administer the imidazopyridine test compound or the vehicle control (e.g., saline with a small amount of DMSO) intraperitoneally or orally. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should also be included.
-
After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group[17][20].
Conclusion
Imidazopyridines represent a highly versatile and privileged scaffold in drug discovery, largely owing to their ability to act as purine analogs. Their demonstrated efficacy as inhibitors of key enzymes like kinases and phosphodiesterases, as well as their activity at purinergic receptors, underscores their vast therapeutic potential. This technical guide provides a foundational understanding of their biological roles and the experimental approaches necessary for their continued investigation and development. As research in this area progresses, imidazopyridines are poised to yield a new generation of targeted therapies for a wide range of diseases.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyrazin-8-amine core for the design of new adenosine receptor antagonists: Structural exploration to target the A3 and A2A subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-PHENYLIMIDAZO[1,2-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 17. inotiv.com [inotiv.com]
- 18. researchgate.net [researchgate.net]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. mdpi.com [mdpi.com]
- 21. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid: An Essential Intermediate for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, a critical intermediate in the development of pharmacologically active compounds, particularly kinase inhibitors.[1] The imidazo[4,5-b]pyridine scaffold is a core structural component in molecules designed to target enzymes such as GSK-3β, Aurora Kinase A, JNK-1, and CDK-2, which are implicated in various diseases, including diabetes and cancer.[1][2][3] The presented protocol is based on the hydrolysis of a 2-substituted-3H-imidazo[4,5-b]pyridine-7-carbonitrile precursor, a method demonstrated to be high-yielding.[1] This application note also includes a summary of reaction data and a visual workflow to guide researchers through the synthesis process.
Introduction
The imidazo[4,5-b]pyridine ring system is a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to interact with a wide range of biological targets.[4] Derivatives of this heterocycle have shown potential as anticancer and anti-inflammatory agents.[2][4] Specifically, this compound serves as a key building block for creating libraries of compounds for drug discovery. Traditional synthesis routes, such as the oxidation of a 7-methyl group, often suffer from low yields and significant side reactions.[1] The protocol detailed herein offers a more efficient and high-purity alternative through the hydrolysis of a nitrile intermediate.[1]
Synthesis Workflow
The synthesis of this compound derivatives can be achieved via a two-step process starting from a suitable diaminopyridine, followed by hydrolysis of the nitrile group.
Figure 1. General workflow for the synthesis of 2-substituted-3H-imidazo[4,5-b]pyridine-7-carboxylic acids.
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the hydrolysis of different 2-substituted-3H-imidazo[4,5-b]pyridine-7-carbonitrile precursors as described in the patent literature.[1]
| Precursor (R-group) | Reagents & Conditions | Yield (%) | Purity (HPLC, %) | ESI-MS [M-H]⁻ or [M+H]⁺ |
| 2-Phenyl | NaOH, Methanol, H₂O, Reflux, 18h | 85 | 95 | 238.2 |
| 2-Phenyl | Boron trifluoride acetic acid, 120°C, 0.5h | 92 | 98 | 239.2 [M+H]⁺, 237.0 [M-H]⁻ |
| 2-Cyclohexyl | Boron trifluoride acetic acid, 150°C, 2h | 65 | 90 | 245.1 [M+H]⁺, 243.2 [M-H]⁻ |
Experimental Protocol: Hydrolysis of 2-Phenyl-3H-imidazo[4,5-b]pyridine-7-carbonitrile
This protocol details two effective methods for the hydrolysis of the nitrile to the target carboxylic acid.
Method A: Base-Catalyzed Hydrolysis
-
Reaction Setup: In a 100 mL round-bottom flask, add 2-phenyl-3H-imidazo[4,5-b]pyridine-7-carbonitrile (0.88 g, 4 mmol), sodium hydroxide (0.20 g, 5 mmol), methanol (5 mL), and water (25 mL).[1]
-
Reaction Execution: Equip the flask with a reflux condenser and protect the reaction with an inert atmosphere (e.g., Argon). Heat the mixture to reflux and maintain for 18 hours.[1]
-
Work-up and Isolation: After the reaction period, cool the mixture to room temperature. Acidify the solution to a pH of 1-2 using a suitable acid (e.g., concentrated HCl).
-
Purification: The resulting precipitate is collected by vacuum filtration. This yields the solid product (0.82 g).[1]
-
Analysis: The final product, 2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, can be characterized by HPLC, Mass Spectrometry, and NMR.
Method B: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-phenyl-3H-imidazo[4,5-b]pyridine-7-carbonitrile (0.80 g) in boron trifluoride acetic acid solution (100 mL).[1]
-
Reaction Execution: Heat the solution to 120°C and maintain for 30 minutes.[1]
-
Work-up and Isolation: After the reaction is complete, concentrate the solution under reduced pressure to remove the acetic acid. Neutralize the residue with a suitable base (e.g., aqueous sodium bicarbonate solution).
-
Purification: The resulting product (0.80 g) is collected.[1]
-
Analysis: Characterize the final product using standard analytical techniques.
Application in Drug Discovery: A Kinase Inhibitor Intermediate
The synthesis of this compound is a key step in the development of potent kinase inhibitors. The carboxylic acid moiety serves as a versatile chemical handle for further modification, such as amide coupling reactions, to introduce various substituents that can modulate the compound's biological activity, selectivity, and pharmacokinetic properties.
Figure 2. Role of the title compound as an intermediate for kinase inhibitors.
Conclusion
This document outlines a robust and high-yield synthetic protocol for this compound and its derivatives. The provided methods offer significant improvements over older techniques. The utility of this compound as a central intermediate for the synthesis of kinase inhibitors underscores its importance for researchers in medicinal chemistry and drug development. The detailed protocol and associated data serve as a practical guide for its efficient preparation in a laboratory setting.
References
- 1. CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 4. Buy this compound hydrochloride [smolecule.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. Its structural resemblance to purines allows it to interact with various biological targets. Traditional methods for the synthesis of these compounds often require harsh reaction conditions and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to higher yields, cleaner reaction profiles, and reduced energy consumption.
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of imidazo[4,5-b]pyridines, drawing from established scientific literature.
I. One-Pot Condensation of Diaminopyridines with Aldehydes
A highly efficient and straightforward method for the synthesis of 2-substituted-3H-imidazo[4,5-b]pyridines involves the microwave-assisted condensation of a diaminopyridine with various substituted aldehydes. This approach offers a rapid and high-yielding route to a library of derivatives.[1][2]
Experimental Protocol: Synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Derivatives[1]
This protocol details the synthesis of a series of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines via a one-pot condensation reaction under microwave irradiation.
Materials:
-
5-bromopyridine-2,3-diamine (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Dimethylformamide (DMF) (1 mL)
Equipment:
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 5-bromopyridine-2,3-diamine (1 mmol) and the desired substituted aldehyde (1 mmol).
-
Add dimethylformamide (DMF) (1 mL) to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (optimized conditions may vary depending on the aldehyde).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The resulting product can be purified by recrystallization or column chromatography.
Data Presentation: Synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines[1]
| Entry | Substituted Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Not specified in abstract |
| 2 | 4-Hydroxybenzaldehyde | 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)phenol | 96 |
| 3 | 2,4-Dichlorobenzaldehyde | 6-Bromo-2-(2,4-dichlorophenyl)-3H-imidazo[4,5-b]pyridine | 95 |
| 4 | 4-Chlorobenzaldehyde | 6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine | 96 |
| 5 | 2-Chlorobenzaldehyde | 6-Bromo-2-(2-chlorophenyl)-3H-imidazo[4,5-b]pyridine | 94 |
| 6 | 4-Fluorobenzaldehyde | 6-Bromo-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine | 93 |
| 7 | 3-Fluorobenzaldehyde | 6-Bromo-2-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine | 94 |
| 8 | 4-Cyanobenzaldehyde | 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | 92 |
| 9 | Thiophene-2-carboxaldehyde | 6-Bromo-2-(thiophen-2-yl)-3H-imidazo[4,5-b]pyridine | 96 |
Experimental Workflow
II. Condensation of Diaminopyridines with Carboxylic Acids
Another versatile microwave-assisted method involves the condensation of diaminopyridines with various carboxylic acids. This approach is particularly useful for synthesizing 2-substituted imidazo[4,5-b]pyridines with a range of functional groups on the 2-position. The use of polyphosphoric acid (PPA) as a dehydrating agent is common in these reactions, and microwave irradiation significantly accelerates the process.[3] A solvent-free approach using silica gel as a support has also been reported to give good to excellent yields.[3]
Experimental Protocol: Synthesis of 2-Substituted Imidazo[4,5-b]pyridines[3]
This protocol describes a general procedure for the synthesis of 2-substituted imidazo[4,5-b]pyridines from 2,3-diaminopyridine and a carboxylic acid under microwave irradiation.
Materials:
-
2,3-diaminopyridine
-
Carboxylic acid
-
Polyphosphoric acid (PPA) or Silica Gel
Equipment:
-
Microwave reactor
Procedure using Polyphosphoric Acid (PPA):
-
In a microwave-safe reaction vessel, mix 2,3-diaminopyridine and the desired carboxylic acid in polyphosphoric acid (PPA).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture under controlled temperature and time.
-
After cooling, the reaction mixture is typically poured into ice water and neutralized to precipitate the product.
-
The crude product is then filtered, washed, and purified.
Procedure using Silica Gel (Solvent-Free): [3]
-
Adsorb equimolecular quantities of 2,3-diaminopyridine and the carboxylic acid onto silica gel.
-
Place the silica gel with the adsorbed reactants in an open vessel inside the microwave reactor.
-
Irradiate at a specified power (e.g., 100 W) for a short duration.
-
Extract the product from the silica gel using a suitable solvent.
-
Evaporate the solvent to obtain the crude product, which can be further purified if necessary.
Data Presentation: Synthesis of 2-Substituted Imidazo[4,5-b]pyridines
| Method | Reactants | Conditions | Yield (%) | Reference |
| PPA-assisted | 2,3-diaminopyridine, Carboxylic acid | Microwave irradiation | ~75 | [3] |
| Silica gel supported | 2,3-diaminopyridine, Carboxylic acid | 100 W, Microwave | 71-92 | [3] |
| Condensation | Pyridinediamines, Fluorinated carboxylic acids | Microwave irradiation | 54-99 | [3] |
General Reaction Scheme
III. Safety Precautions
-
Microwave-assisted organic synthesis should be carried out in a well-ventilated fume hood.
-
Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ensure that the reaction vessels are properly sealed and can withstand the expected pressure and temperature.
-
Follow the safety guidelines provided by the manufacturer of the microwave reactor.
These protocols and data provide a starting point for the development of novel imidazo[4,5-b]pyridine derivatives. The use of microwave irradiation offers significant advantages in terms of reaction time and efficiency, facilitating high-throughput synthesis for drug discovery and development programs.
References
Application Notes: 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid for Drug Discovery
Introduction
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound featuring a fused imidazole and pyridine ring system.[1][2] With a molecular formula of C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol , its structure is analogous to natural purines, making it a privileged scaffold in medicinal chemistry.[2][3] This structural similarity allows it to interact with a wide range of biological targets, including kinases, enzymes, and receptors.[1][3] As a fragment, it provides a robust starting point for fragment-based drug discovery (FBDD), where its modifiable carboxylic acid and imidazole nitrogen atoms serve as key vectors for chemical elaboration to achieve high-potency lead compounds.[4][5] Derivatives of the imidazo[4,5-b]pyridine core have demonstrated significant therapeutic potential across oncology, inflammation, and infectious diseases.[4][6][7]
Key Applications in Drug Discovery
The 3H-imidazo[4,5-b]pyridine scaffold is a versatile starting point for developing inhibitors targeting various protein classes.
-
Anticancer Agents: This scaffold is a cornerstone for potent kinase inhibitors. Derivatives have been developed to target p21-activated kinase 4 (PAK4), Cyclin-Dependent Kinase 9 (CDK9), and Aurora kinases, which are all critical regulators of cell cycle progression and proliferation in cancer cells.[8][9][10] Studies have shown efficacy against multiple cancer cell lines, where these compounds can induce apoptosis and inhibit cell growth.[4][7]
-
Anti-inflammatory Compounds: The core structure has been utilized to design selective inhibitors of enzymes involved in the inflammatory response, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]
-
Antiviral and Antimicrobial Agents: Research has indicated the potential of derivatives as HIV-1 integrase inhibitors and as antibacterial and antifungal agents.[1][7] Some compounds have also shown activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, by inhibiting methionyl-tRNA synthetase.[6][11]
-
Metabolic Disease Therapeutics: Novel derivatives have been identified as mitochondrial uncouplers, presenting a promising therapeutic strategy for metabolic dysfunction-associated steatohepatitis (MASH).[12]
Quantitative Data on Imidazo[4,5-b]pyridine Derivatives
The following table summarizes the biological activity of various compounds derived from the imidazo[4,5-b]pyridine scaffold, illustrating the potential for developing highly potent molecules from this fragment.
| Derivative ID | Target/Organism | Activity Type | Potency | Reference |
| Compound 51 | Aurora Kinase A | IC₅₀ | 0.015 µM | [10] |
| Compound 51 | Aurora Kinase B | IC₅₀ | 0.025 µM | [10] |
| Imidazopyridine 20 | T. brucei methionyl-tRNA synthetase | IC₅₀ | < 50 nM | [6][11] |
| Imidazopyridine 20 | T. brucei | EC₅₀ | 39 nM | [6][11] |
| CDK9 Inhibitors | CDK9 | IC₅₀ | 0.63 - 1.32 µM | [9] |
| Compound 10 | Colon Carcinoma (SW620) | IC₅₀ | 0.4 µM | [13] |
| Compound 14 | Colon Carcinoma (SW620) | IC₅₀ | 0.7 µM | [13] |
| SHS206 | L6 Myoblasts (Mitochondrial Uncoupling) | EC₅₀ | 830 nM | [12] |
| Compound 24 | Cyclooxygenase-2 (COX-2) | IC₅₀ | 9.2 µmol/L | [6] |
| Compound 14 | E. coli | MIC | 32 µM | [13] |
Protocols and Methodologies
Protocol 1: Synthesis of this compound
This protocol describes a high-yield, two-step synthesis starting from 2-amino-3-nitro-4-cyanopyridine, based on modern synthetic routes.[14]
Step 1: Synthesis of 2,3-diamino-4-cyanopyridine
-
To a solution of 2-amino-3-nitro-4-cyanopyridine (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C) (0.1 eq).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the reaction at room temperature (20-25°C) for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 2,3-diamino-4-cyanopyridine, which can be used in the next step without further purification.
Step 2: Cyclization and Hydrolysis to this compound
-
Combine 2,3-diamino-4-cyanopyridine (1.0 eq) and triethyl orthoformate (3.0 eq) in a flask.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction and remove the excess triethyl orthoformate under reduced pressure.
-
To the resulting intermediate (7-cyano-3H-imidazo[4,5-b]pyridine), add a 6M aqueous solution of hydrochloric acid (HCl).
-
Heat the mixture to reflux (approx. 100-110°C) for 12-24 hours, monitoring for the disappearance of the nitrile group and formation of the carboxylic acid.
-
Cool the reaction mixture to room temperature and adjust the pH to ~3-4 with a saturated solution of sodium bicarbonate (NaHCO₃) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Fragment Screening by Surface Plasmon Resonance (SPR)
This protocol outlines a general workflow for screening a fragment library against a target protein to identify binders like this compound. Sensitive biophysical techniques like SPR are essential for detecting the weak binding affinities typical of fragments.[15][16]
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Target protein of interest.
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., PBS or HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO).
-
Fragment library containing this compound, dissolved in 100% DMSO.
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the target protein (~50 µg/mL) in immobilization buffer to achieve a target density of 8,000-12,000 Response Units (RU).
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference channel should be prepared similarly but without protein immobilization.
-
-
Fragment Library Preparation:
-
Prepare a stock solution of the fragment library in 100% DMSO.
-
Dilute the fragments into running buffer to a final concentration range of 100-500 µM. Ensure the final DMSO concentration is consistent across all samples (typically 1-2%).
-
-
Binding Analysis:
-
Equilibrate the system by flowing running buffer over both the target and reference channels.
-
Inject each fragment solution over the channels for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Perform a solvent correction by injecting several buffer samples with slightly varying DMSO concentrations.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Subtract a buffer blank injection ("double referencing").
-
Analyze the resulting sensorgrams. A binding "hit" is identified by a significant increase in RU during association compared to the baseline.
-
For initial screening, hits can be ranked based on their binding response normalized for molecular weight.
-
References
- 1. Buy this compound | 78316-08-2 [smolecule.com]
- 2. This compound | C7H5N3O2 | CID 3433733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound hydrochloride [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents [patents.google.com]
- 15. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
Application Notes and Protocols for 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3H-imidazo[4,5-b]pyridine scaffold is a significant area of interest in medicinal chemistry due to its structural similarity to purines, suggesting potential interactions with key biological targets in cancer. While research on the specific compound 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid is limited, its derivatives have demonstrated considerable potential as anticancer agents. These notes focus on the applications of this chemical class in cancer research, detailing established mechanisms of action, experimental data from various derivatives, and comprehensive protocols for their evaluation. The primary anticancer activities of imidazo[4,5-b]pyridine derivatives are attributed to their inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Cyclooxygenase-2 (COX-2).[1][2] This document serves as a guide for researchers exploring the therapeutic potential of this compound class.
Mechanism of Action
Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
CDK9 is a key transcriptional regulator that, in complex with Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[3][4] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins and oncogenes.[3][4] In many cancers, malignant cells become dependent on the continuous transcription of short-lived pro-survival proteins like Mcl-1 and the oncogene c-Myc.[5][6][7][8]
Derivatives of 3H-imidazo[4,5-b]pyridine have been shown to be potent inhibitors of CDK9.[1] By inhibiting CDK9, these compounds prevent the transcription of key survival genes, leading to a decrease in the levels of Mcl-1 and c-Myc, which in turn induces apoptosis in cancer cells.[5][6][7][8]
Inhibition of Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme that is often overexpressed in various cancers and plays a critical role in inflammation and tumorigenesis.[9][10] It catalyzes the conversion of arachidonic acid to prostaglandins, most notably Prostaglandin E2 (PGE2).[10] PGE2, in turn, can promote cancer progression through several mechanisms, including stimulating cell proliferation, promoting angiogenesis (the formation of new blood vessels), and inhibiting apoptosis.[9][10][11] PGE2 exerts these effects by binding to its receptors (EP1-4) on cancer cells, which activates various downstream signaling pathways, such as the NF-κB and PI3K/Akt pathways.[2][12]
Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been identified as inhibitors of both COX-1 and COX-2, with some showing selectivity for COX-2.[2] By inhibiting COX-2, these compounds reduce the production of PGE2, thereby suppressing its pro-tumorigenic effects.[2]
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various imidazo[4,5-b]pyridine derivatives against several human cancer cell lines.
Table 1: CDK9 Inhibitory Activity and Cytotoxicity of Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine Derivatives | CDK9 | - | 0.63 - 1.32 | [1] |
| Imidazo[4,5-b]pyridine Derivatives | MCF-7 (Breast) | MCF-7 | Significant Activity | [1] |
| Imidazo[4,5-b]pyridine Derivatives | HCT116 (Colon) | HCT116 | Significant Activity | [1] |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3h) | MCF-7 (Breast) | MCF-7 | Prominent Activity | [13] |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3j) | MCF-7 (Breast) | MCF-7 | Prominent Activity | [13] |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3h) | BT-474 (Breast) | BT-474 | Prominent Activity | [13] |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3j) | BT-474 (Breast) | BT-474 | Prominent Activity | [13] |
Table 2: Cytotoxicity and COX Inhibitory Activity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Various | K562 (Leukemia) | 42 - 57 | - | - | [2] |
| Various | MCF-7 (Breast) | 44 - 72 | - | - | [2] |
| Various | SaOS2 (Osteosarcoma) | 52.5 - 71.5 | - | - | [2] |
| Compound 3f | - | - | 21.8 | 9.2 | [2] |
Experimental Protocols
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 8. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COX-2 and cancer: a new approach to an old problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Imidazo[4,5-b]pyridines in Antimicrobial Studies
Introduction
Imidazo[4,5-b]pyridines are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their structural similarity to natural purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] This has resulted in their development as anticancer, anti-inflammatory, antiviral, and notably, antimicrobial agents.[2][3] The growing challenge of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial scaffolds, and imidazo[4,5-b]pyridine derivatives have emerged as a promising template for the development of new therapeutic agents.[4][5] These compounds have demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[6][7]
This document provides a summary of the antimicrobial applications of imidazo[4,5-b]pyridine derivatives, detailed protocols for their synthesis and antimicrobial evaluation, and insights into their potential mechanisms of action.
Application Note 1: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives
A variety of imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. The quantitative data from several key studies are summarized below to facilitate comparison and aid in structure-activity relationship (SAR) analysis. The data includes Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Summary of Antimicrobial Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound ID/Description | Target Microorganism | Strain | MIC Value | Reference |
| Compound 2 | Gram-positive | Bacillus cereus | 0.07 mg/mL | [8] |
| Compound 14 | Gram-negative | Escherichia coli | 32 µM | [2] |
| Compound 3b (6-bromo-2-(2-hydroxyphenyl)-3H-imidazo[4,5-b]pyridine) | Gram-positive | Bacillus subtilis | 15 µg/mL | [4] |
| Compound 3b (6-bromo-2-(2-hydroxyphenyl)-3H-imidazo[4,5-b]pyridine) | Gram-positive | Staphylococcus aureus | 20 µg/mL | [4] |
| Compound 3d (6-bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine) | Gram-negative | Escherichia coli | 10 µg/mL | [4] |
| Compound 3d (6-bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine) | Gram-positive | Bacillus subtilis | 15 µg/mL | [4] |
| Compound 3f (6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine) | Gram-positive | Bacillus subtilis | 20 µg/mL | [4] |
| Compound 3f (6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine) | Gram-negative | Escherichia coli | 15 µg/mL | [4] |
| Compound 3f (6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine) | Fungus | Aspergillus niger | 15 µg/mL | [4] |
| Compound 3f (6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine) | Fungus | Candida albicans | 20 µg/mL | [4] |
| Compound 3k (4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile) | Gram-positive | Bacillus subtilis | 10 µg/mL | [4] |
| Compound 3k (4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile) | Gram-negative | Escherichia coli | 15 µg/mL | [4] |
| Compound 39 (Imidazo(4,5-b)pyridinylethoxypiperidone derivative) | Gram-positive | Bacillus subtilis | Not specified (strong activity) | [9] |
| Compound 39 (Imidazo(4,5-b)pyridinylethoxypiperidone derivative) | Gram-positive | Staphylococcus aureus | Not specified (strong activity) | [9] |
| Compound 39 (Imidazo(4,5-b)pyridinylethoxypiperidone derivative) | Fungus | Aspergillus flavus | Not specified (promising activity) | [9] |
| Derivatives 18 & 26 | Multiple Strains | MRSA, MSSA, DRSA | 4 µg/mL | [10] |
| Compound 4a (Pyran bis-heterocyclic derivative) | Gram-positive | Staphylococcus aureus | 7.8 µg/mL | [11] |
| Compound 4b (Pyran bis-heterocyclic derivative) | Gram-positive | Staphylococcus aureus | 31.25 µg/mL | [11] |
| Compound 4a (N4-alkylated regioisomer) | Gram-negative | Escherichia coli | 4-8 µg/mL | [12] |
| Compound 4b (N4-alkylated regioisomer) | Gram-positive | Staphylococcus aureus | 4-8 µg/mL | [12] |
Protocol 1: General Synthesis of 2-Substituted Imidazo[4,5-b]pyridines
This protocol describes a common and effective method for synthesizing 2-substituted-3H-imidazo[4,5-b]pyridine derivatives, often achieved through the condensation of a diaminopyridine with a substituted aldehyde.[4][13] Microwave-assisted synthesis can be employed to reduce reaction times and improve yields.[3][4]
Materials:
-
5-Bromopyridine-2,3-diamine (or other substituted 2,3-diaminopyridine)
-
Substituted benzaldehyde
-
N,N-Dimethylformamide (DMF)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve 1 mmol of 5-bromopyridine-2,3-diamine and 1 mmol of the desired substituted benzaldehyde in a minimal amount of DMF.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Conventional Method: Reflux the reaction mixture for 3-12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Microwave-Assisted Method: Place the vessel in a microwave reactor and heat at an appropriate temperature and power for a shorter duration (e.g., 5-15 minutes), as optimized for the specific reactants.[4]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice or cold water to precipitate the crude product.
-
Filter the precipitate, wash it with cold water, and dry it under a vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-substituted-6-bromo-3H-imidazo[4,5-b]pyridine.[4]
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure.[4][8]
Caption: General workflow for the synthesis of imidazo[4,5-b]pyridine derivatives.
Protocol 2: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically assessed using standard methods such as the disk diffusion assay for qualitative screening and the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).
Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity by measuring the zone of inhibition around a disk impregnated with the test compound.[8]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile blank paper disks (6 mm diameter)
-
Test compound solutions (at a known concentration)
-
Positive control (standard antibiotic) and negative control (solvent) disks
-
Incubator
Procedure:
-
Prepare a microbial inoculum from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a uniform microbial lawn.
-
Allow the plate to dry for 5-10 minutes.
-
Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface. Also, place positive and negative control disks.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Broth Microdilution Method (MIC Determination)
This method determines the MIC of a compound in a quantitative manner using 96-well microtiter plates.[10]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or appropriate broth for the test organism
-
Bacterial or fungal inoculum (adjusted and diluted)
-
Test compound stock solution
-
Positive control (standard antibiotic) and negative control (no compound)
-
Resazurin or other viability indicator (optional)
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well.
-
Prepare the microbial inoculum to the 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well, including growth control (broth + inoculum) and sterility control (broth only) wells.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. The result can be confirmed by adding a viability indicator like resazurin.
Caption: Experimental workflow for antimicrobial susceptibility testing methods.
Application Note 2: Proposed Mechanisms of Action
While the exact mechanisms for many imidazo[4,5-b]pyridine derivatives are still under investigation, several studies point towards the inhibition of essential bacterial enzymes. Their structural analogy to purines suggests they may act as antagonists in metabolic pathways involving these biomolecules.
Potential molecular targets include:
-
DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. Some imidazopyridines have been identified as potential inhibitors of these enzymes.[11]
-
Dihydrofolate Reductase (DHFR): Molecular docking studies have suggested that some imidazo[4,5-b]pyridine derivatives can bind to the active site of DHFR, an enzyme vital for folic acid synthesis and, consequently, DNA synthesis.[13]
-
Glucosamine-6-Phosphate Synthase: This enzyme is involved in the synthesis of the fungal cell wall, making it a potential target for antifungal imidazo[4,5-b]pyridine derivatives.[14]
Caption: Proposed mechanism of imidazo[4,5-b]pyridines via enzyme inhibition.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ijpbs.com [ijpbs.com]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and in vitro microbiological evaluation of imidazo(4,5-b)pyridinylethoxypiperidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: The 3H-Imidazo[4,5-b]pyridine Scaffold in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3H-imidazo[4,5-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purines. This structural analogy has made it a valuable pharmacophore in the design of various kinase inhibitors. While direct kinase inhibition data for 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid is not extensively available in peer-reviewed literature, numerous derivatives of the parent scaffold have demonstrated potent inhibitory activity against a range of critical cancer-related kinases. Research suggests that the broader class of 3H-imidazo[4,5-b]pyridine compounds has the potential to modulate kinase activity, making them promising candidates for the development of targeted cancer therapies.[1]
This document provides a comprehensive overview of the application of 3H-imidazo[4,5-b]pyridine derivatives in kinase inhibition assays, with a focus on Aurora kinases, Cyclin-Dependent Kinase 9 (CDK9), and B-Raf kinase. It includes a summary of quantitative inhibitory data, detailed experimental protocols for relevant kinase assays, and diagrams of the associated signaling pathways and experimental workflows.
Data Presentation: Kinase Inhibitory Activity of 3H-Imidazo[4,5-b]pyridine Derivatives
The following tables summarize the reported in vitro inhibitory activities of various 3H-imidazo[4,5-b]pyridine derivatives against key kinases.
Table 1: Inhibition of Aurora Kinases by 3H-Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| CCT137690 | Aurora-A | 0.015 | [2] |
| CCT137690 | Aurora-B | 0.025 | [2] |
| CCT137690 | Aurora-C | 0.019 | [2] |
| Compound 31 | Aurora-A | 0.042 | [3] |
| Compound 31 | Aurora-B | 0.198 | [3] |
| Compound 31 | Aurora-C | 0.227 | [3] |
Table 2: Inhibition of CDK9 by 3H-Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound I | CDK9 | 0.63 - 1.32 | [4] |
| Compound II | CDK9 | 0.63 - 1.32 | [4] |
| Compound IIIa | CDK9 | 0.63 - 1.32 | [4] |
Table 3: Inhibition of B-Raf Kinase by 3H-Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 23 | B-Raf | Not explicitly stated, but described as having excellent enzyme potency. |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways of Aurora kinases, CDK9, and B-Raf, which are key targets of 3H-imidazo[4,5-b]pyridine derivatives.
Figure 1: Simplified Aurora Kinase Signaling Pathway during Mitosis.
Figure 2: Role of CDK9 in Transcriptional Regulation.
Figure 3: The B-Raf/MEK/ERK Signaling Pathway.
Experimental Workflow
The following diagram outlines a general workflow for an in vitro kinase inhibition assay.
Figure 4: General Workflow for an In Vitro Kinase Inhibition Assay.
Experimental Protocols
The following are generalized protocols for in vitro kinase inhibition assays that can be adapted for testing 3H-imidazo[4,5-b]pyridine derivatives against Aurora kinases, CDK9, and B-Raf.
Protocol 1: ADP-Glo™ Luminescent Kinase Assay (for Aurora, CDK9, or B-Raf)
This protocol is based on the principle of measuring the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Kinase (e.g., recombinant human Aurora A, CDK9/Cyclin T1, or B-Raf)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (3H-imidazo[4,5-b]pyridine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Reaction Setup:
-
To each well of the assay plate, add 2.5 µL of the diluted test compound or control (e.g., DMSO for no inhibition, known inhibitor for positive control).
-
Add 2.5 µL of the kinase enzyme diluted in kinase assay buffer.
-
Initiate the reaction by adding 5 µL of a pre-mixed solution of the kinase-specific substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (wells with no enzyme). Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay
This protocol measures the phosphorylation of a biotinylated peptide substrate by a kinase, which is then detected by a europium-labeled anti-phospho-specific antibody.
Materials:
-
Kinase (e.g., recombinant human Aurora A, CDK9/Cyclin T1, or B-Raf)
-
Biotinylated kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compounds (3H-imidazo[4,5-b]pyridine derivatives) dissolved in DMSO
-
Stop solution (e.g., EDTA in buffer)
-
Detection mix containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC)
-
Low-volume 384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in kinase assay buffer.
-
Reaction Setup:
-
Add 2 µL of the diluted test compound or control to the assay plate.
-
Add 4 µL of a solution containing the kinase and the biotinylated substrate peptide in kinase assay buffer.
-
Initiate the reaction by adding 4 µL of ATP solution in kinase assay buffer.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Reaction Termination and Detection:
-
Add 5 µL of stop solution to each well.
-
Add 5 µL of the detection mix to each well.
-
-
Incubation: Incubate at room temperature for at least 1 hour, protected from light.
-
Data Acquisition: Measure the TR-FRET signal (emission at two wavelengths, e.g., 665 nm and 615 nm) using a compatible plate reader.
-
Data Analysis: Calculate the ratio of the emission signals (e.g., 665 nm / 615 nm). Plot the percentage of inhibition (based on the signal ratio) against the logarithm of the test compound concentration to determine the IC50 value.
Conclusion
The 3H-imidazo[4,5-b]pyridine scaffold represents a versatile and potent platform for the development of kinase inhibitors targeting key oncogenic pathways. While further investigation into the specific activity of this compound is warranted, the extensive research on its derivatives highlights the significant potential of this chemical class in cancer drug discovery. The protocols and pathway information provided herein offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of these promising compounds.
References
Application Note: HPLC-MS Analysis for Reaction Monitoring of Imidazo[4,5-b]pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[4,5-b]pyridine derivatives are a significant class of heterocyclic compounds, recognized as privileged scaffolds in medicinal chemistry due to their structural similarity to purines. This structural feature imparts a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of these compounds, often involving the condensation of 2,3-diaminopyridine with aldehydes or carboxylic acids, can be complex. A notable challenge is the potential for the formation of regioisomers, which can have different biological activities and physicochemical properties.[1]
Therefore, robust analytical methods are crucial for monitoring the reaction progress, identifying intermediates and byproducts, and quantifying the desired product and any isomers. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an ideal technique for this purpose, offering the high resolving power of HPLC for separating complex mixtures and the high sensitivity and specificity of MS for identification and quantification. This application note provides a detailed protocol for the HPLC-MS analysis of a crude reaction mixture from the synthesis of a substituted imidazo[4,5-b]pyridine.
Experimental Protocols
Sample Preparation from Reaction Mixture
A simple "dilute and shoot" method is typically sufficient for analyzing organic reaction mixtures, minimizing sample workup time and potential loss of analytes.
Materials:
-
Crude reaction mixture
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water, 18 MΩ·cm
-
0.45 µm syringe filters (PTFE or other solvent-compatible membrane)
-
Autosampler vials with septa
Procedure:
-
Aliquoting: Carefully withdraw a small aliquot (e.g., 10 µL) of the crude reaction mixture using a calibrated micropipette.
-
Dilution: Dilute the aliquot in a volumetric flask (e.g., 10 mL) with a mixture of acetonitrile and water (typically 50:50 v/v) to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL). The exact dilution factor will depend on the expected concentration of the product in the reaction mixture.
-
Homogenization: Vortex the diluted sample for 30 seconds to ensure complete mixing.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into a clean autosampler vial to remove any particulate matter that could clog the HPLC system.
-
Analysis: The sample is now ready for injection into the HPLC-MS system.
HPLC-MS Analysis Protocol
This protocol provides a general guideline for the separation and analysis of imidazo[4,5-b]pyridine derivatives. Optimization of the gradient and other parameters may be necessary depending on the specific compounds in the reaction mixture.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 20 minutes, then hold at 95% B for 5 minutes, followed by re-equilibration at 5% B for 5 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Mass Spectrometry Conditions (Positive ESI Mode):
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp. | 350 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Scan Range | m/z 100 - 1000 |
| Data Acquisition | Full Scan and/or SIM |
Data Presentation
The following table presents representative quantitative data from the HPLC-MS analysis of a hypothetical reaction mixture for the synthesis of a substituted imidazo[4,5-b]pyridine. The data illustrates the monitoring of starting material consumption and the formation of the main product and a regioisomeric byproduct over time.
Table 1: Quantitative Analysis of Imidazo[4,5-b]pyridine Reaction Mixture
| Time Point | Starting Material (Peak Area %) | Product (Peak Area %) | Regioisomer Byproduct (Peak Area %) |
| 0 hours | 98.5 | 0.5 | 0.2 |
| 2 hours | 65.2 | 30.1 | 4.7 |
| 4 hours | 20.7 | 70.5 | 8.8 |
| 8 hours | 5.1 | 82.3 | 12.6 |
| 24 hours | <1.0 | 85.1 | 13.9 |
Visualizations
The following diagrams illustrate the general workflow for the synthesis and analysis of imidazo[4,5-b]pyridines and the HPLC-MS analysis process.
Caption: Workflow for the synthesis and HPLC-MS analysis of an imidazo[4,5-b]pyridine reaction mixture.
Caption: Logical workflow of the HPLC-MS analysis process.
References
Protocol for N-Alkylation of the Imidazo[4,5-b]pyridine Ring System
Application Note
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development due to its structural analogy to endogenous purines. This unique structure allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of imidazo[4,5-b]pyridine have demonstrated potential as antimicrobial, anticancer, and anti-inflammatory agents, as well as inhibitors for various enzymes.
N-alkylation of the imidazo[4,5-b]pyridine core is a critical synthetic transformation for generating diverse compound libraries for drug discovery programs. The nature and position of the alkyl substituent can significantly modulate the compound's physicochemical properties, ADME profile, and biological activity. A primary challenge in the N-alkylation of this ring system is controlling the regioselectivity, as the molecule possesses multiple nucleophilic nitrogen atoms (N1, N3, and the pyridine nitrogen N4), which can lead to a mixture of regioisomers. The reaction conditions, including the choice of base, solvent, and alkylating agent, are pivotal in determining the final product distribution.[1] This document provides a detailed protocol for the N-alkylation of the imidazo[4,5-b]pyridine ring system and a summary of various reaction conditions and their outcomes.
Data Presentation
The following table summarizes the results of N-alkylation of various imidazo[4,5-b]pyridine derivatives under different reaction conditions, highlighting the regioselectivity of the reaction.
| Substrate | Alkylating Agent | Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | - | RT | Overnight | N4-isomer | 72 | [2] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Benzyl chloride | K₂CO₃ | DMF | TBAB | RT | 6 | N3-isomer, N4-isomer | 49 (N3), 20 (N4) | [3] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 4-Methylbenzyl bromide | K₂CO₃ | DMF | TBAB | RT | 6 | N3-isomer, N4-isomer | 30 (N3), 10 (N4) | [3] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl 2-bromoacetate | K₂CO₃ | DMF | TBAB | RT | 6 | N1-isomer, N3-isomer, N4-isomer | 15 (N1), 25 (N3), 10 (N4) | [3] |
| 6-Bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Allyl bromide | K₂CO₃ | DMF | TBAB | RT | 24 | N3-isomer | 87 | [4] |
| 6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Allyl bromide | K₂CO₃ | DMF | TBAB | RT | 24 | N3-isomer | 73 | [4] |
| 6-Bromo-2-(4'-(N,N-dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridine | Propargyl bromide | K₂CO₃ | DMF | TBAB | RT | 24 | N3-isomer | 54 | [4] |
*TBAB: Tetra-n-butylammonium bromide
Experimental Workflow
Caption: General workflow for the N-alkylation of the imidazo[4,5-b]pyridine ring system.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of a substituted 6H-imidazo[4,5-b]pyridine. The specific quantities and reaction parameters may need to be optimized for different substrates.[1]
Materials:
-
Substituted 6H-imidazo[4,5-b]pyridine (1.0 eq)
-
Alkylating agent (e.g., substituted benzyl chloride, allyl bromide, propargyl bromide) (1.2-1.6 eq)
-
Potassium carbonate (K₂CO₃) (1.5-2.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Tetra-n-butylammonium bromide (TBAB) (optional, 0.15 eq)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (if heating is required)
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: To a solution of the substituted 6H-imidazo[4,5-b]pyridine (1.0 eq) in DMF, add potassium carbonate (2.2 eq). If using a phase-transfer catalyst, add tetra-n-butylammonium bromide (0.15 eq).
-
Addition of Alkylating Agent: Stir the mixture at room temperature, and add the alkylating agent (1.6 eq) dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for 6-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to separate the regioisomers.
Disclaimer: This protocol is intended for research use only by qualified individuals. Appropriate safety precautions should be taken when handling all chemicals. The reaction conditions may require optimization for different substrates and alkylating agents.
References
Design and Synthesis of Imidazo[4,5-b]pyridine-Based PARP Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of imidazo[4,5-b]pyridine-based Poly(ADP-ribose) polymerase (PARP) inhibitors. The content is intended to guide researchers in the development of novel anticancer agents targeting the DNA damage response pathway.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. PARP1 and PARP2 are activated by DNA single-strand breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This PARylation serves as a scaffold to recruit DNA repair machinery. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of unrepaired SSBs. During replication, these SSBs are converted to lethal double-strand breaks (DSBs), resulting in cancer-cell-specific death through a concept known as synthetic lethality.
The imidazo[4,5-b]pyridine scaffold, a purine bioisostere, has emerged as a promising core structure for the development of potent PARP inhibitors. Its rigid, planar structure allows for favorable interactions within the nicotinamide binding pocket of the PARP catalytic domain. This document outlines the synthetic strategies to access this scaffold and the key biological assays required to characterize the potency and cellular activity of novel imidazo[4,5-b]pyridine-based PARP inhibitors.
Data Presentation: PARP Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of representative imidazo[4,5-c]pyridine-based PARP inhibitors. While the core scaffold differs slightly from imidazo[4,5-b]pyridine, the data provides valuable insights into the potential potency of this class of compounds.
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 9 | PARP-1 | 8.6 | [1] |
| Veliparib (ABT-888) | PARP-1 | 5.2 | |
| Veliparib (ABT-888) | PARP-2 | 2.9 |
Note: Data for specific imidazo[4,5-b]pyridine-based PARP1/2 inhibitors is an active area of research. The table will be updated as more public data becomes available.
Experimental Protocols
General Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines
This protocol describes a general method for the synthesis of 2-aryl-3H-imidazo[4,5-b]pyridines via the condensation of 2,3-diaminopyridine with an aromatic aldehyde.[2]
Materials:
-
5-Bromopyridine-2,3-diamine
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium metabisulfite (Na2S2O5)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Protocol:
-
Adduct Formation: In a round-bottom flask, dissolve the substituted benzaldehyde (1 mmol) in ethanol. Add a solution of sodium metabisulfite (1 mmol) in water and stir for 30 minutes at room temperature to form the aldehyde-bisulfite adduct.
-
Condensation Reaction: To the adduct solution, add 5-bromopyridine-2,3-diamine (1 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-bromo-2-(substituted-phenyl)-3H-imidazo[4,5-b]pyridine.[2]
-
Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, and mass spectrometry.[2]
PARP1/2 Enzymatic Activity Assay (Fluorometric)
This protocol outlines a general method to determine the in vitro inhibitory activity of test compounds against purified PARP1 and PARP2 enzymes. The assay measures the consumption of NAD+, a PARP substrate.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (imidazo[4,5-b]pyridine derivatives) in DMSO
-
Fluorescent plate reader
-
384-well black plates
-
Nicotinamidase and a developer reagent for fluorescent detection of NAD+ consumption (e.g., PARP1 Enzyme Activity Assay Kit, Sigma-Aldrich, Cat. # 17-10149)
Protocol:
-
Prepare Reagents: Prepare serial dilutions of the test compounds in PARP assay buffer. Prepare a working solution of PARP enzyme and activated DNA in assay buffer. Prepare a working solution of NAD+ in assay buffer.
-
Assay Setup: To the wells of a 384-well plate, add the test compound dilutions or vehicle control (DMSO in assay buffer).
-
Add the PARP enzyme/activated DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the NAD+ solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Stop the reaction and develop the fluorescent signal by adding the nicotinamidase and developer reagent according to the manufacturer's instructions.
-
Measurement: Read the fluorescence intensity using a fluorescent plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of the synthesized PARP inhibitors on cancer cell lines.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)[3]
-
Complete cell culture medium
-
Test compounds (imidazo[4,5-b]pyridine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[3]
Western Blot Analysis of PARP Cleavage and PAR Levels
This protocol is for detecting the cleavage of PARP1, a hallmark of apoptosis, and for assessing the inhibition of PARP activity in cells by measuring poly(ADP-ribose) (PAR) levels.
Materials:
-
Human cancer cell lines
-
Test compounds
-
DNA damaging agent (e.g., H2O2 or MMS) for PAR level assessment
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP1 (detects full-length and cleaved forms), anti-PAR, anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
For PARP Cleavage: Treat cells with increasing concentrations of the test compound for 24-48 hours to induce apoptosis.
-
For PAR Levels: Pre-treat cells with the test compound for 1-2 hours, then induce DNA damage with a short treatment of a DNA damaging agent (e.g., 10 mM H2O2 for 15 minutes).
-
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Quantify the protein concentration using a BCA assay.[4]
-
SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. For PARP cleavage, determine the ratio of cleaved PARP to full-length PARP. For PAR levels, normalize the PAR signal to the loading control and compare treated to untreated samples.
Visualizations
Caption: PARP Inhibition Signaling Pathway.
Caption: Chemical Synthesis Workflow.
Caption: Experimental Evaluation Workflow.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy Testing of 3H-Imidazo[4,5-b]pyridine-7-carboxylic Acid Derivatives: From Phenotypic Screening to Target Deconvolution
An Application Guide for Drug Discovery Professionals
Abstract
The 3H-imidazo[4,5-b]pyridine scaffold, a structural analog of natural purines, represents a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and anti-inflammatory effects.[1][2] This guide, designed for researchers in drug development, provides a comprehensive framework for the in vitro evaluation of novel 3H-imidazo[4,5-b]pyridine-7-carboxylic acid derivatives. We present an integrated, tiered approach beginning with broad phenotypic screens to assess general cytotoxicity and progressing to specific, target-based biochemical and cell-based assays to elucidate the mechanism of action. Detailed, field-tested protocols for cell viability assays (MTT and ATP-based luminescence), key kinase inhibition assays (VEGFR-2, p38α MAPK, TGF-βR1), and methods for validating target engagement in a cellular context are provided. This strategic workflow is designed to enable the efficient identification and characterization of lead compounds for further preclinical development.
Scientific Background: A Strategic Approach to Screening
The Imidazo[4,5-b]pyridine Scaffold: A Purine Mimetic
The imidazo[4,5-b]pyridine core is isosteric to adenine and guanine, the foundational purine nucleobases of DNA and RNA. This structural mimicry is the cornerstone of its pharmacological potential.[2] Many critical cellular processes are regulated by enzymes that bind purine-based molecules, most notably ATP (adenosine triphosphate). Protein kinases, a vast family of enzymes that catalyze phosphorylation, utilize an ATP-binding pocket that is a prime target for therapeutic intervention.[3][4] The structural similarity allows imidazo[4,5-b]pyridine derivatives to act as competitive inhibitors at these ATP-binding sites, making kinase inhibition a primary hypothesis for their mechanism of action.[5][6] Indeed, this scaffold is a component of numerous compounds investigated for their potent inhibition of kinases involved in cancer and inflammation.[2][7]
The In Vitro Testing Funnel: A Rationale-Driven Workflow
A successful in vitro screening campaign follows a logical progression from broad, high-throughput assays to more complex, low-throughput mechanistic studies. This "screening funnel" approach ensures that resources are focused on the most promising compounds. The initial goal is to identify compounds with significant biological activity (a phenotype), followed by experiments to determine the specific molecular target responsible for that activity.[8][9]
Our proposed workflow for testing this compound derivatives follows this paradigm:
-
Primary Phenotypic Screening: Assess the general cytotoxic or anti-proliferative effects of the derivatives on relevant human cancer cell lines. This establishes a baseline of biological activity.[3]
-
Target-Oriented Biochemical Screening: Test active compounds from the primary screen against a panel of purified kinases known to be involved in cancer cell proliferation, angiogenesis, and inflammation (e.g., VEGFR-2, p38 MAPK, TGF-βR1). This directly tests the kinase inhibition hypothesis.[10][11]
-
Cellular Mechanism of Action (MoA) Validation: Confirm that the compound engages and inhibits the intended kinase target within a live-cell context, leading to the expected downstream biological consequences.[8]
Part I: Primary Phenotypic Screening - Assessing Cellular Viability
Principle: The initial evaluation of anticancer compounds involves measuring their ability to reduce the number of viable cells in a population. Assays like the MTT and CellTiter-Glo are workhorses for this purpose. They measure metabolic activity, which in most cases, is directly proportional to the number of living cells.[12] A dose-dependent decrease in signal indicates that a compound has anti-proliferative or cytotoxic effects.
Protocol 1: MTT Colorimetric Assay for Cell Viability
This assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells, forming purple formazan crystals.[13]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control. Incubate for 48-72 hours.
-
MTT Addition: Carefully aspirate the compound-containing medium. Add 100 µL of a 1:10 dilution of 5 mg/mL MTT stock solution in serum-free medium to each well.[13]
-
Causality Note: Serum contains dehydrogenases that can reduce MTT, leading to high background. Using serum-free medium for this step is critical for accuracy.
-
-
Incubation: Incubate the plate for 3-4 hours at 37°C. Viable cells will produce insoluble purple formazan crystals.
-
Solubilization: Add 150 µL of an MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Readout: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Correct for background by subtracting the average absorbance of the "no cells" blank wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ (concentration for 50% inhibition of growth) or IC₅₀ (concentration for 50% inhibition).
-
Data Presentation: Example Cell Viability Results
The results of a primary screen are often summarized to compare the potency of different derivatives.
| Derivative | Cell Line | GI₅₀ (µM) | Max Inhibition (%) |
| Compound A | MCF-7 (Breast) | 1.2 | 95% |
| Compound B | HCT116 (Colon) | 0.8 | 98% |
| Compound C | A549 (Lung) | 5.6 | 85% |
| Doxorubicin | MCF-7 (Breast) | 0.1 | 100% |
| Etoposide | HCT116 (Colon) | 0.5 | 100% |
Table 1: Representative data from a primary cell viability screen. GI₅₀ values allow for direct potency comparison of novel derivatives against standard-of-care drugs like Doxorubicin or Etoposide.[15]
Part II: Target-Oriented Biochemical Assays
Principle: For compounds showing significant anti-proliferative activity, the next step is to test the primary hypothesis: are they kinase inhibitors? Biochemical kinase assays use purified, recombinant enzymes and specific substrates to measure the transfer of phosphate from ATP to the substrate in a cell-free system.[11] A reduction in this activity in the presence of the test compound indicates direct enzyme inhibition. Luminescence-based assays, which measure the amount of ATP consumed (or ADP produced), are highly sensitive and amenable to high-throughput screening.[16][17]
Protocol 2: VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor growth.[18][19] Inhibiting its kinase activity is a validated anti-cancer strategy.
Methodology (Adapted from ADP-Glo™ Format): [16][17]
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer by diluting a 5X stock.
-
Prepare serial dilutions of the test compounds in 1X Kinase Buffer with a fixed percentage of DMSO (e.g., 5%).
-
Dilute recombinant human VEGFR-2 enzyme and the substrate (e.g., Poly(Glu,Tyr) 4:1) in 1X Kinase Buffer.
-
-
Plate Setup (384-well low volume plate):
-
Test Wells: Add 1 µL of diluted compound.
-
Positive Control (100% activity): Add 1 µL of buffer with DMSO.
-
Blank (0% activity): Add 1 µL of buffer with DMSO.
-
-
Kinase Reaction:
-
Prepare a master mix of VEGFR-2 enzyme and ATP. Add 2 µL to the Test and Positive Control wells. For the Blank wells, add 2 µL of buffer without enzyme.
-
Prepare a substrate/ATP mix. Add 2 µL to all wells to initiate the reaction. Final ATP concentration should be at or near the Kₘ for the enzyme.
-
Causality Note: Using an ATP concentration close to the Kₘ value is critical for accurately determining the potency of ATP-competitive inhibitors.[4]
-
Incubate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Readout: Measure luminescence using a microplate reader. The light signal is directly proportional to the amount of ADP produced, and thus to kinase activity.
-
Data Analysis:
-
Calculate % inhibition for each compound concentration:
-
% Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Positive - Signal_Blank))
-
-
Plot % Inhibition against the log of compound concentration to determine the IC₅₀ value.
-
Protocols for p38α MAPK and TGF-βR1 Kinase Inhibition
The same ADP-Glo™ principle can be applied to other kinases. The primary differences will be the specific recombinant enzyme, the substrate, and potentially the optimal ATP concentration and reaction time.
-
p38α MAPK Assay: This kinase is a key player in cellular responses to stress and inflammation.[20][21] A common substrate is ATF-2.[22]
-
TGF-βR1 (ALK5) Assay: This serine/threonine kinase regulates cell growth and differentiation.[23] A specific peptide substrate is typically used.[17]
Data Presentation: Example Kinase Selectivity Profile
Comparing the IC₅₀ values against different kinases provides a selectivity profile, which is critical for predicting both efficacy and potential off-target effects.
| Derivative | VEGFR-2 IC₅₀ (nM) | p38α MAPK IC₅₀ (nM) | TGF-βR1 IC₅₀ (nM) |
| Compound B | 15 | >10,000 | 8,500 |
| Compound D | 250 | 45 | 1,200 |
| Compound E | 800 | 950 | 30 |
| Reference Cpd | 10 | 500 | >10,000 |
Table 2: Representative kinase inhibition data. Compound B shows high selectivity for VEGFR-2. Compound D is a dual inhibitor. Compound E is selective for TGF-βR1. This profile guides further development.
Part III: Cellular Mechanism of Action Validation
Principle: A compound that potently inhibits a purified enzyme may not be effective in a cellular environment due to poor permeability, rapid metabolism, or efflux. Therefore, it is essential to confirm that the compound inhibits its target inside the cell.[8] A common method is to measure the phosphorylation status of a known downstream substrate of the target kinase via Western Blot. A reduction in substrate phosphorylation upon treatment with the compound provides strong evidence of on-target activity.[22]
Protocol 3: Western Blot for Downstream Target Inhibition (p38/p-ATF-2 example)
Methodology:
-
Cell Treatment: Plate cells (e.g., HeLa or A549) and allow them to adhere. Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling.
-
Inhibitor Pre-incubation: Treat cells with various concentrations of the p38 inhibitor (e.g., Compound D) for 1-2 hours.
-
Stimulation: Induce the p38 MAPK pathway by treating cells with a known activator, such as Anisomycin (25 µg/mL) or UV radiation, for 30 minutes.[22]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Causality Note: Phosphatase inhibitors are absolutely critical to preserve the phosphorylation state of proteins during lysis and sample handling.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-ATF-2 (Thr71)) overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Stripping and Re-probing: To confirm equal protein loading and total protein levels, the membrane can be stripped and re-probed with antibodies for the total (non-phosphorylated) substrate (e.g., anti-ATF-2) and a loading control (e.g., anti-GAPDH or anti-β-actin).
Summary and Forward Look
This application note outlines a systematic, multi-tiered strategy for the comprehensive in vitro characterization of novel this compound derivatives. By progressing from broad phenotypic cell viability assays to specific biochemical kinase inhibition profiling and concluding with cellular mechanism-of-action studies, researchers can efficiently identify potent and target-specific lead compounds. The data generated through these protocols provides a robust foundation for establishing structure-activity relationships (SAR), guiding medicinal chemistry efforts, and selecting candidates for advanced preclinical studies, including broader selectivity screening, ADME/Tox profiling, and in vivo efficacy models.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 78316-08-2 [smolecule.com]
- 6. Buy this compound hydrochloride [smolecule.com]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 19. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
- 22. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 23. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Developing Chemical Probes from 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid is a versatile heterocyclic scaffold with significant biological activity, making it an excellent starting point for the development of chemical probes.[1][2][3] Its structural similarity to purines allows for interaction with a variety of biological targets, including enzymes and receptors.[1][2] Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] These application notes provide a comprehensive guide to synthesizing and utilizing chemical probes derived from this compound to investigate biological pathways and facilitate drug discovery.
The carboxylic acid moiety at the 7-position serves as a convenient handle for conjugation to various reporter tags, such as fluorophores and biotin, enabling the visualization and tracking of the molecule's interactions within a biological system.[3] This document outlines detailed protocols for the synthesis of such probes and their application in studying key signaling pathways.
Section 1: Biological Targets and Signaling Pathways
Chemical probes derived from the 3H-imidazo[4,5-b]pyridine scaffold have been shown to target several key enzymes involved in disease pathogenesis. Two prominent examples are Cyclin-Dependent Kinase 9 (CDK9) and Cyclooxygenase-2 (COX-2).
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
CDK9 is a critical regulator of transcription elongation.[1][5] It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, leading to the release of paused polymerase and productive transcription elongation.[4][5] Dysregulation of CDK9 activity is implicated in various cancers, making it a valuable therapeutic target.[1][6] Chemical probes targeting CDK9 can be used to study the downstream effects of transcription inhibition and to validate CDK9 as a drug target in specific cancer models.
Below is a diagram illustrating the role of CDK9 in transcription and the point of inhibition by a chemical probe.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Imidazo[4,5-b]pyridines using 2,3-Diaminopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[4,5-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their structural analogy to endogenous purines. This structural similarity allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3][4][5][6] The synthesis of the imidazo[4,5-b]pyridine scaffold, often starting from 2,3-diaminopyridine, is a critical first step in the discovery of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine, summarizing various synthetic strategies and their respective quantitative data.
Synthetic Strategies Overview
The construction of the imidazo[4,5-b]pyridine core from 2,3-diaminopyridine can be achieved through several synthetic routes, primarily involving the condensation and subsequent cyclization with a one-carbon or two-carbon synthon. Key methods include:
-
Reaction with Carboxylic Acids: A classical and straightforward method involving the condensation of 2,3-diaminopyridine with carboxylic acids, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), to form the imidazole ring.[4]
-
Reaction with Aldehydes: A versatile one-pot synthesis where 2,3-diaminopyridine reacts with various aldehydes. This reaction can proceed under thermal conditions, sometimes in water, and often involves an oxidative cyclocondensation.[1][4]
-
Reaction with Orthoesters: The use of orthoesters, such as triethyl orthoformate, provides a direct route to introduce the C2 carbon of the imidazole ring, followed by acid-catalyzed cyclization.[4]
-
Alternative Reagents: Other reagents, including malononitrile and carbon disulfide (for the synthesis of thione derivatives), have also been employed to construct the imidazo[4,5-b]pyridine ring system.[1]
The choice of synthetic route can be guided by the desired substitution pattern on the final imidazo[4,5-b]pyridine product and the availability of starting materials.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for various methods of synthesizing imidazo[4,5-b]pyridine derivatives starting from 2,3-diaminopyridine or its derivatives.
| Starting Materials | Reagent/Catalyst | Reaction Conditions | Product Type | Yield (%) | Reference |
| 2,3-Diaminopyridine | Carboxylic Acids / Polyphosphoric Acid (PPA) | Elevated temperature | 2-Substituted Imidazo[4,5-b]pyridines | ~75 | [4] |
| 2,3-Diaminopyridine | Substituted Aryl Aldehydes | Water, Thermal | 2-Aryl-1H-imidazo[4,5-b]pyridines | 83 - 87 | [1][4] |
| 2,3-Diaminopyridine | Triethyl Orthoformate | Reflux, followed by HCl treatment | Imidazo[4,5-b]pyridine | 83 | [4] |
| 2,3-Diaminopyridine | Triethyl Orthoacetate | Reflux, followed by HCl treatment | 2-Methyl-imidazo[4,5-b]pyridine | 78 | [4] |
| 5-Bromopyridine-2,3-diamine | Benzaldehyde / DMF | Reflux | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 99 | [7] |
| 5-Bromopyridine-2,3-diamine | 2-Chlorobenzaldehyde / DMF | Reflux | 6-Bromo-2-(2-chlorophenyl)-3H-imidazo[4,5-b]pyridine | 94 | [7] |
| 2,3-Diaminopyridine | Benzaldehyde / Na₂S₂O₅ / DMSO | Not specified | 2-Phenyl-1H-imidazo[4,5-b]pyridine | 55.7 | [5] |
| 5-Bromo-2,3-diaminopyridine | Benzaldehyde / Na₂S₂O₅ / DMSO | Not specified | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 91.4 | [5] |
| 5-Bromo-2,3-diaminopyridine | 4-Cyanobenzaldehyde / Na₂S₂O₅ / DMSO | Not specified | 4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | 93.8 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 6H-Imidazo[4,5-b]pyridine using Formic Acid
This protocol describes the classical synthesis of the parent 6H-imidazo[4,5-b]pyridine via cyclocondensation of 2,3-diaminopyridine with formic acid.[2]
Materials:
-
2,3-Diaminopyridine
-
98-100% Formic Acid
-
10% Aqueous Sodium Hydroxide Solution
-
Ethanol (for recrystallization)
-
Activated Charcoal (optional)
-
Deionized Water
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminopyridine (e.g., 10.91 g, 0.1 mol).
-
Addition of Formic Acid: Carefully add an excess of 98-100% formic acid (e.g., 50 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up - Removal of Excess Formic Acid: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator.
-
Neutralization: Dissolve the resulting residue in a minimum amount of deionized water and carefully neutralize the solution to a pH of approximately 7-8 with a 10% aqueous solution of sodium hydroxide. Perform the neutralization in an ice bath to control the exothermic reaction.
-
Precipitation and Filtration: A precipitate will form upon neutralization. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any residual salts.
-
Purification - Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.
-
Drying: Collect the purified crystals of 6H-imidazo[4,5-b]pyridine by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Protocol 2: One-Pot Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines from Aldehydes
This protocol describes a one-pot synthesis of 2-aryl substituted imidazo[4,5-b]pyridines via an air-oxidative cyclocondensation reaction.[1][4]
Materials:
-
2,3-Diaminopyridine
-
Substituted Aryl Aldehyde
-
Water or an appropriate organic solvent (e.g., DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-diaminopyridine (1 equivalent) and the substituted aryl aldehyde (1 equivalent) in water or another suitable solvent.
-
Reaction: Heat the reaction mixture to reflux and maintain for the required time (typically several hours). The reaction proceeds via an air-oxidative cyclocondensation.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: The product often precipitates out of the solution upon cooling. Collect the solid by filtration.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Experimental Workflow: Synthesis of 6H-Imidazo[4,5-b]pyridine
Caption: Synthetic workflow for 6H-Imidazo[4,5-b]pyridine.
Signaling Pathway: Inhibition of Cyclooxygenase (COX) Enzymes
Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.[8]
Caption: Inhibition of COX-2 by Imidazo[4,5-b]pyridine derivatives.
Logical Relationship: Drug Discovery Potential
The structural similarity of imidazo[4,5-b]pyridines to purines is a key factor in their diverse biological activities, making them attractive scaffolds for drug development.
Caption: Rationale for Imidazo[4,5-b]pyridine in drug discovery.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound. The proposed synthetic route involves the cyclization of a substituted 2,3-diaminopyridine followed by oxidation.
Problem 1: Low Yield of the Final Product
| Potential Cause | Suggested Solution |
| Incomplete Cyclization: The initial formation of the imidazopyridine ring may be inefficient. | - Optimize Reaction Conditions: Experiment with different solvents. While DMF is commonly used, other solvents like ethanol, methanol, or toluene can be tested.[1] - Microwave Synthesis: Employ microwave-assisted synthesis, which has been shown to reduce reaction times and increase yields for similar compounds.[2][3] - Catalyst Choice: If applicable to your specific route, consider using a catalytic amount of glacial acetic acid.[1] |
| Inefficient Oxidation: The conversion of the precursor (e.g., a methyl or hydroxymethyl group at the 7-position) to a carboxylic acid may be incomplete. | - Choice of Oxidizing Agent: Potassium permanganate (KMnO4) in a basic aqueous solution is a strong oxidizing agent that can be effective.[4] - Reaction Temperature: Ensure the oxidation reaction is carried out at an appropriate temperature. For KMnO4 oxidation, refluxing conditions are often necessary.[4] - Stoichiometry: Carefully control the stoichiometry of the oxidizing agent to avoid over-oxidation or incomplete reaction. |
| Product Degradation: The target molecule may be unstable under the reaction or work-up conditions. | - Temperature Control: Avoid excessive heating, especially during purification steps. A decrease in temperature from 95 °C to 85 °C was found to be essential to avoid degradation in a similar synthesis. - pH Control: During work-up, carefully adjust the pH to precipitate the product without causing degradation. The carboxylic acid is typically precipitated under acidic conditions.[4] |
| Purification Losses: Significant amounts of the product may be lost during purification. | - Recrystallization Solvent: Choose an appropriate solvent for recrystallization to maximize recovery of the pure product. Ethanol is often a good choice for imidazopyridine derivatives.[1] - Chromatography: If column chromatography is used, select the appropriate stationary and mobile phases to ensure good separation and minimize product loss on the column. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Starting Material Impurities: Impurities in the initial 2,3-diaminopyridine derivative can carry through the synthesis. | - Purify Starting Materials: Ensure the purity of your starting materials by recrystallization or chromatography before use. |
| Side Reactions: Unwanted side reactions can lead to the formation of byproducts. | - Inert Atmosphere: For reactions sensitive to air, such as those involving palladium catalysts, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon). - Control of Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction at the optimal time and minimize the formation of degradation products. |
| Incomplete Reaction: Unreacted starting materials or intermediates may contaminate the final product. | - Drive the Reaction to Completion: Increase the reaction time or temperature (within the limits of product stability) to ensure complete conversion. The use of microwave irradiation can also help drive reactions to completion.[2][3] |
| Tautomerization: The presence of tautomers can sometimes be observed. | - While often an inherent property of the molecule, purification techniques like careful recrystallization may isolate the desired tautomer. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common strategy involves starting with a substituted 2,3-diaminopyridine. For the 7-carboxylic acid derivative, a plausible starting material would be 2,3-diaminopyridine-5-carboxylic acid or a derivative where the 5-position has a group that can be later converted to a carboxylic acid (e.g., a methyl or hydroxymethyl group).
Q2: How can I improve the yield of the initial cyclization reaction to form the imidazopyridine core?
To improve the cyclization yield, consider the following:
-
Solvent Selection: N,N-Dimethylformamide (DMF) has been reported as an effective solvent for the condensation reaction.[1]
-
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of imidazopyridine derivatives.[2][3]
-
Reaction with Aldehydes: If your synthesis involves the reaction of a diaminopyridine with an aldehyde, an oxidative step is required to form the aromatic imidazopyridine. This can often be achieved by air oxidation during the reaction.
Q3: What is an effective method for introducing the carboxylic acid group at the 7-position?
A common method is the oxidation of a precursor group. For instance, if you have 7-methyl-3H-imidazo[4,5-b]pyridine, it can be oxidized to the carboxylic acid. A reliable method for a similar transformation to produce the 2-carboxylic acid isomer involves the use of potassium permanganate (KMnO4) in an aqueous solution.[4]
Q4: My final product is difficult to purify. What techniques can I use?
Purification of imidazopyridine derivatives can be challenging. Here are a few suggestions:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Experiment with different solvents, such as ethanol.[1]
-
Acid-Base Extraction: Due to the presence of the carboxylic acid and the basic nitrogen atoms in the imidazole and pyridine rings, you may be able to use acid-base extraction to separate your product from non-polar impurities.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system with a polar component (e.g., methanol in dichloromethane) is typically required.
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes, always follow standard laboratory safety procedures. Specifically:
-
When working with oxidizing agents like KMnO4, be aware of their reactivity and potential hazards.
-
Handle all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various substituted 3H-imidazo[4,5-b]pyridine derivatives, which can provide insights into optimizing your synthesis.
| Starting Materials | Reagents & Conditions | Product | Yield (%) | Reference |
| 5-bromopyridine-2,3-diamine, benzaldehyde | DMF, reflux | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 99 | [1] |
| 5-bromopyridine-2,3-diamine, 2-chlorobenzaldehyde | DMF, reflux | 6-Bromo-2-(2-chlorophenyl)-3H-imidazo[4,5-b]pyridine | 94 | [1] |
| 5-bromopyridine-2,3-diamine, 4-fluorobenzaldehyde | DMF, reflux | 6-Bromo-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine | 93 | [1] |
| 5-bromopyridine-2,3-diamine, substituted aldehydes | Microwave, DMF, glacial acetic acid (cat.) | 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines | High | [1] |
| 3H-imidazo[4,5-b]pyridin-2-ylmethanol | KMnO4, Na2CO3, water, reflux | 3H-imidazo[4,5-b]pyridine-2-carboxylic acid | 100 | [4] |
Experimental Protocols
Key Experiment: Oxidation of a 7-Substituted Precursor to this compound (Hypothetical Protocol based on Analogy)
This protocol is based on the reported synthesis of the 2-carboxylic acid isomer and is a suggested starting point for the oxidation of a suitable precursor, such as 7-(hydroxymethyl)-3H-imidazo[4,5-b]pyridine.[4]
Materials:
-
7-(hydroxymethyl)-3H-imidazo[4,5-b]pyridine
-
Potassium permanganate (KMnO4)
-
Sodium carbonate (Na2CO3)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, prepare a solution of potassium permanganate in water.
-
In a separate flask, dissolve the 7-(hydroxymethyl)-3H-imidazo[4,5-b]pyridine and sodium carbonate in water.
-
Heat both solutions to boiling.
-
Slowly add the boiling solution of the starting material and sodium carbonate to the boiling potassium permanganate solution.
-
Heat the reaction mixture at reflux for 4 hours. Monitor the reaction by TLC.
-
While still hot, filter the reaction mixture to remove the manganese dioxide byproduct.
-
Cool the filtrate to room temperature.
-
Carefully adjust the pH of the filtrate to 2 using concentrated hydrochloric acid. This should precipitate the carboxylic acid product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford this compound.
Visualizations
References
Technical Support Center: Imidazo[4,5-b]Pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guide
The synthesis of imidazo[4,5-b]pyridines can present several challenges. The table below outlines common problems, their potential causes, and suggested solutions to help you optimize your reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) & Troubleshooting | Typical Yield Impact |
| Low Yield | Incomplete reaction; Suboptimal reaction conditions (temperature, solvent); Poor quality starting materials; Side reactions. | - Monitor reaction progress using TLC or LC-MS to ensure completion.- Optimize solvent. DMF has been shown to be effective in condensation reactions, providing yields up to 98%.[1]- Increase reaction temperature or consider microwave-assisted synthesis for reduced reaction times and potentially higher yields.[1][2]- Purify starting materials (e.g., 2,3-diaminopyridine) before use.- In Phillips-Ladenburg type syntheses, the intermediate may not fully oxidize; consider adding an oxidizing agent or performing the reaction open to the air.[2] | Can range from minor reduction to complete reaction failure. |
| Poor Regioselectivity | In cases of N-alkylation or other substitutions on the imidazo[4,5-b]pyridine core, multiple nitrogen atoms can be reactive, leading to a mixture of isomers.[3] The choice of starting materials in multi-step syntheses can also lead to isomeric impurities.[4] | - For N-alkylation, using phase transfer catalysis (PTC) conditions can influence the regioselectivity, although mixtures of N3 and N4 isomers are common.[3]- For synthesis, a palladium-catalyzed amide coupling reaction can provide regioselective access to N1-substituted imidazo[4,5-b]pyridines.[2][5]- Careful selection of starting materials and reaction pathway is crucial. For example, starting from 2,4-dichloro-3-nitropyridine can lead to mixtures if the nucleophilic substitution is not completely regioselective.[4] | Formation of undesired isomers can significantly reduce the yield of the target compound. |
| Side Product Formation | - Incomplete cyclization leading to Schiff base or amide intermediates.- Over-oxidation or degradation of starting materials or products.- Self-condensation of starting materials.- In solid-phase synthesis, cleavage of the linker can be a side reaction.[6] | - Ensure complete cyclization by extending reaction time or increasing temperature. For reactions involving aldehydes, an oxidative step is required to form the imidazole ring from the imidazolidine-pyridine intermediate.[2]- Use milder reaction conditions or protect sensitive functional groups.- Add reagents sequentially to minimize self-condensation. | Side products complicate purification and reduce the overall yield of the desired product. |
| Purification Difficulties | - Poor solubility of the product.- Co-elution of the product with starting materials or side products on silica gel chromatography.- Presence of tautomers. | - Recrystallization from an appropriate solvent can be an effective purification method.- If column chromatography is challenging, consider reverse-phase HPLC for purification of polar compounds.[4]- The tautomeric nature of the 3H-imidazo[4,5-b]pyridine system can sometimes lead to broadened peaks in NMR and chromatography; derivatization (e.g., N-alkylation) can resolve this.[3] | Can lead to loss of material and impact the purity of the final compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for imidazo[4,5-b]pyridine synthesis?
The most prevalent approach involves the condensation of 2,3-diaminopyridine with either carboxylic acids (or their derivatives like orthoesters) or aldehydes under oxidative conditions.[2] Alternative routes often start from substituted pyridines, such as 2-chloro-3-nitropyridine, which then undergo a series of reactions including nucleophilic substitution, reduction, and cyclization.[7][8]
Q2: How can I improve the yield of the Phillips-Ladenburg condensation between 2,3-diaminopyridine and an aldehyde?
To improve the yield, consider the following:
-
Solvent Choice: Dimethylformamide (DMF) has been reported as an excellent solvent for this condensation, leading to high yields.[1]
-
Reaction Conditions: The reaction proceeds through an intermediate that requires an oxidative step.[2] Running the reaction in the presence of air or adding a mild oxidizing agent can facilitate the final aromatization to the imidazo[4,5-b]pyridine core.
-
Microwave Irradiation: Employing microwave-assisted synthesis can significantly reduce reaction times and improve yields.[2]
Q3: I am getting a mixture of N1 and N3 isomers during alkylation. How can I achieve better regioselectivity?
Direct alkylation of the imidazo[4,5-b]pyridine ring is often not regioselective.[9] To achieve N1-substitution, a synthetic strategy involving a palladium-catalyzed coupling of a primary amide with a 3-amino-2-chloropyridine derivative is highly effective and regioselective.[2][5] This approach builds the desired isomer from the start, avoiding the issue of mixed alkylation products.
Q4: What are the best practices for purifying imidazo[4,5-b]pyridine derivatives?
Purification strategies depend on the specific properties of the synthesized compound.
-
Crystallization: If the product is a solid with good crystallinity, recrystallization is often the most effective method for obtaining high purity material.
-
Column Chromatography: Silica gel column chromatography is widely used. A gradient elution system can help separate the product from less polar starting materials and more polar side products.
-
Reverse-Phase HPLC: For highly polar compounds or difficult separations, semi-preparative reverse-phase HPLC can be a powerful tool.[4]
Key Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-3H-imidazo[4,5-b]pyridine via Condensation
This protocol describes the synthesis of a 2-substituted imidazo[4,5-b]pyridine by the condensation of 5-bromopyridine-2,3-diamine with benzaldehyde.[1]
Materials:
-
5-Bromopyridine-2,3-diamine
-
Benzaldehyde
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of 5-bromopyridine-2,3-diamine in 1 mL of DMF.
-
Add 1 mmol of benzaldehyde to the solution.
-
Reflux the reaction mixture. The reaction time can vary, but in some optimized procedures, it can be as short as 1.5 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Palladium-Catalyzed Synthesis of N1-Substituted Imidazo[4,5-b]pyridines
This protocol outlines a regioselective synthesis of an N1-substituted imidazo[4,5-b]pyridine via a palladium-catalyzed amidation reaction.[2][5]
Materials:
-
3-Alkylamino-2-chloropyridine
-
Primary amide (e.g., benzamide)
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)
-
Di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (tBuXPhos)
-
Potassium phosphate (K₃PO₄)
-
tert-Butanol
Procedure:
-
To an oven-dried reaction vessel, add the 3-alkylamino-2-chloropyridine (1 equivalent), the primary amide (1.2 equivalents), K₃PO₄ (2 equivalents), Pd₂(dba)₃·CHCl₃ (catalytic amount), and tBuXPhos (catalytic amount).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous tert-butanol as the solvent.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the N1-substituted imidazo[4,5-b]pyridine.
Visualizations
Caption: General workflow for synthesizing imidazo[4,5-b]pyridines.
Caption: A step-by-step guide to troubleshooting low reaction yields.
Caption: Key factors that determine the regiochemical outcome of the synthesis.
References
- 1. scispace.com [scispace.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
regioselectivity issues in imidazo[4,5-b]pyridine functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the chemical functionalization of the imidazo[4,5-b]pyridine scaffold.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a major challenge in the functionalization of imidazo[4,5-b]pyridine?
A1: The imidazo[4,5-b]pyridine core, an analogue of purine, possesses multiple reactive sites with similar nucleophilicity or susceptibility to electrophilic attack.[1][2] Specifically:
-
Multiple Nitrogen Atoms: The imidazole ring contains two nitrogen atoms (N-1 and N-3), and the pyridine ring contains another (N-4). Both N-1 and N-3 can be nucleophilic, leading to mixtures of regioisomers during reactions like N-alkylation and N-arylation.[1][3]
-
Tautomerism: The proton on the imidazole ring can readily tautomerize between the N-1 and N-3 positions, further complicating selective functionalization.[4]
-
Reactive Carbon Atoms: The pyridine and imidazole rings have several C-H bonds that can be functionalized, with C-2, C-5, C-6, and C-7 being the most common sites for substitution. Their relative reactivity can be similar, leading to isomer formation.
Q2: How can I definitively determine the structure of my resulting regioisomers?
A2: Unambiguous structure determination is critical and typically requires a combination of advanced spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) is particularly powerful.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is essential for distinguishing N-alkylation and N-arylation isomers. It detects through-space correlations between protons. For example, a correlation between the protons of a newly introduced N-alkyl group and specific protons on the pyridine ring (like H-5) can confirm the position of substitution.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, helping to establish the connectivity within the molecule and confirm substitution patterns.[3]
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most definitive structural proof.[5]
Q3: What are the primary factors that control regioselectivity in these reactions?
A3: Regioselectivity is governed by a complex interplay of several factors:
-
Electronic Effects: The inherent electron distribution in the imidazo[4,5-b]pyridine ring and the electronic nature of existing substituents play a major role. Electron-donating groups can activate certain positions, while electron-withdrawing groups can deactivate others.[6][7]
-
Steric Hindrance: The steric bulk of both the substrate's substituents and the incoming reagent can dictate the site of reaction. A bulky reagent may preferentially attack a less hindered position.[3][8]
-
Reaction Conditions: The choice of solvent, base, catalyst, and temperature can significantly alter the regiochemical outcome.[1] For instance, different bases can lead to different ratios of N-1 to N-3 alkylation.
-
Protecting Groups: Introducing a protecting group can block a specific reactive site, thereby directing functionalization to another desired position. This is a common strategy for achieving C-2 functionalization.[9][10]
Troubleshooting Guide: N-Alkylation & N-Arylation
This guide addresses common issues related to the regioselective introduction of alkyl and aryl groups on the nitrogen atoms of the imidazo[4,5-b]pyridine core.
Problem: My N-alkylation reaction yields a mixture of N-1 and N-3 isomers that are difficult to separate.
Cause & Solution: The N-1 and N-3 positions of the imidazole ring often have comparable nucleophilicity, leading to the formation of isomeric mixtures.[1][3] The regiochemical outcome is highly dependent on the reaction conditions.
Troubleshooting Steps:
-
Modify the Base/Solvent System: The choice of base and solvent is critical. Stronger bases or different solvent polarities can alter the site of deprotonation and subsequent alkylation. Phase-transfer catalysis (PTC) conditions have also been used.[11]
-
Vary the Alkylating Agent: The steric bulk of the alkylating agent can influence the outcome. A bulkier electrophile may favor the less sterically hindered nitrogen.
-
Adjust Reaction Temperature: Temperature can affect the kinetic vs. thermodynamic control of the reaction, potentially favoring one isomer over the other.
-
Consider Substituent Effects: The electronic properties of substituents already on the ring system can influence the relative nucleophilicity of N-1 and N-3. DFT calculations have shown that regioselectivity can be governed by 'steric approach control'.[8]
Table 1: Effect of Reaction Conditions on N-Alkylation Regioselectivity
| Substrate | Alkylating Agent | Base / Solvent | Conditions | Product Ratio (N1:N3:N4) | Reference |
|---|---|---|---|---|---|
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 1-(chloromethyl)-4-methylbenzene | K₂CO₃ / DMF / TBAB | Room Temp, 6h | N3 and N4 isomers formed | [11] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl 2-bromoacetate | K₂CO₃ / DMF / TBAB | Room Temp, 6h | N1, N3, and N4 isomers formed | [11] |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide | K₂CO₃ / DMF | Room Temp | N-1/N-3 ratio varies with C-2 sub. |[8] |
Problem: My N-arylation reaction is not selective or gives low yields.
Cause & Solution: N-arylation often requires catalytic methods, such as copper- or palladium-catalyzed cross-coupling reactions. Regioselectivity can be poor without proper ligand and condition optimization.
Troubleshooting Steps:
-
Optimize the Catalytic System: Screen different catalysts (e.g., copper vs. palladium), ligands, and bases. The ligand plays a crucial role in determining the reaction's efficiency and selectivity.[2][12]
-
Use Protecting Groups: To achieve arylation at a specific nitrogen, consider protecting other nucleophilic sites. For example, protecting N-3 can direct arylation to N-1.
-
Control Reaction Conditions: Temperature and solvent can be critical. Some mild protocols allow for N-arylation at room temperature.[13]
Caption: Decision tree for troubleshooting poor regioselectivity in N-functionalization.
Troubleshooting Guide: C-H Functionalization & Halogenation
This guide focuses on issues related to direct functionalization of carbon atoms on the imidazo[4,5-b]pyridine ring system.
Problem: My direct C-H arylation is not selective for the C-2 position.
Cause & Solution: Direct C-H functionalization can occur at multiple positions. Achieving high regioselectivity for the C-2 position often requires specific strategies to differentiate it from other C-H bonds.
Troubleshooting Steps:
-
Introduce a Directing/Protecting Group: The most effective strategy is to protect one of the imidazole nitrogens. An N-3 protecting group, such as MEM (2-(methoxyethoxy)methyl), has been shown to efficiently and regioselectively direct C-H arylation to the C-2 position using palladium and copper catalysts.[9][10] A substituent at the 7-position (e.g., 7-chloro) can also hinder substitution at N-1, favoring N-3 protection and subsequent C-2 arylation.[9]
-
Optimize Catalytic Conditions: The choice of catalyst (e.g., Pd(OAc)₂), co-catalyst (e.g., CuI), ligand, and base (e.g., Cs₂CO₃) is crucial for both yield and selectivity.[9][14] Adding a phosphine ligand can improve conversion, especially for electron-deficient coupling partners.[9]
Problem: My halogenation reaction produces a mixture of mono- and di-halogenated products at various positions.
Cause & Solution: The pyridine part of the scaffold is susceptible to electrophilic halogenation, and the outcome is highly dependent on the reaction conditions, particularly the solvent.
Troubleshooting Steps:
-
Control the Solvent System: The solvent plays a key role in directing halogenation. For example, bromination in 50% aqueous acetic acid tends to give only 6-bromoimidazo[4,5-b]pyridines.[15]
-
Modify Halogenating Agent and Temperature: Using a milder halogenating agent or lower temperatures can help prevent over-halogenation. Chlorination and bromination in glacial acetic acid at elevated temperatures (90–95°C) can lead to 5,6-dihalo derivatives.[15]
-
Consider the Substrate: The existing substituents on the ring will influence the position of electrophilic attack. N-methylated derivatives may react differently than the parent compound.[15]
Caption: Key factors influencing the regiochemical outcome of functionalization reactions.
Key Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 6H-Imidazo[4,5-b]pyridine[1]
This protocol describes a general procedure that may require optimization for specific substrates.
-
Reaction Setup:
-
To a solution of the substituted 6H-imidazo[4,5-b]pyridine (1.0 eq) in N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.2 eq).
-
If using a phase-transfer catalyst, add tetra-n-butylammonium bromide (TBAB) (0.15 eq).
-
-
Addition of Alkylating Agent:
-
Stir the mixture at room temperature.
-
Add the alkylating agent (e.g., substituted benzyl chloride) (1.6 eq) dropwise.
-
-
Reaction:
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
-
Extraction and Purification:
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by silica gel column chromatography to separate regioisomers.
-
Protocol 2: Regioselective C2-Arylation using an N3-MEM Protecting Group[9]
This protocol is based on the direct C-H arylation of an N3-protected substrate.
-
N3-Protection:
-
First, protect the imidazo[4,5-b]pyridine substrate at the N-3 position using MEM-Cl. For substrates with substituents at the 7-position (e.g., 7-chloro), high regioselectivity for N-3 protection is often observed due to steric hindrance at N-1.[9]
-
-
Reaction Setup:
-
In a reaction vessel, combine the N3-MEM-protected imidazo[4,5-b]pyridine (1.0 eq), the desired aryl halide (e.g., 4-iodoanisole, 2.0 eq), palladium(II) acetate (Pd(OAc)₂) (5 mol%), copper(I) iodide (CuI) (3.0 eq), and cesium carbonate (Cs₂CO₃) (2.5 eq).
-
Add anhydrous DMF as the solvent.
-
-
Reaction:
-
Heat the reaction mixture under an inert atmosphere. The reaction temperature and time will need to be optimized (e.g., 100-140 °C for several hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and dilute it with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through celite to remove insoluble salts.
-
Wash the organic layer with water and brine, then dry over sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
-
-
Deprotection:
-
Remove the MEM protecting group under acidic conditions (e.g., HCl) to yield the final C2-arylated product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 10. Regioselective C2-arylation of imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically involving the condensation of a substituted 2,3-diaminopyridine followed by oxidation or another functional group manipulation, can lead to several common impurities. These include:
-
Unreacted Starting Materials: Residual 2,3-diaminopyridine precursors or the corresponding aldehyde/carboxylic acid used in the condensation step.
-
Regioisomers: Formation of isomeric imidazo[4,5-b]pyridine-carboxylic acids is a significant challenge due to the unsymmetrical nature of the 2,3-diaminopyridine starting material.[1] These isomers often possess very similar physical and chemical properties, making their separation difficult.[1]
-
Byproducts from Oxidation: If the carboxylic acid is formed by oxidation of a methyl group, incompletely oxidized intermediates (e.g., alcohol or aldehyde) and over-oxidation or degradation products can be present.[2] For instance, when using potassium permanganate as the oxidant, manganese dioxide (MnO₂) is a common solid byproduct that needs to be removed.
-
Decarboxylation Product: Under certain conditions, particularly at elevated temperatures, the desired carboxylic acid can undergo decarboxylation to yield the corresponding 3H-imidazo[4,5-b]pyridine.[3]
Q2: My final product is a brownish or off-white solid. How can I improve its color?
A2: Discoloration in the final product often indicates the presence of minor, highly colored impurities. Several methods can be employed to improve the color:
-
Recrystallization with Activated Carbon: Dissolving the crude product in a suitable hot solvent and adding a small amount of activated carbon can effectively adsorb colored impurities. Subsequent hot filtration to remove the carbon, followed by cooling to induce crystallization, often yields a much purer, colorless product.
-
Solvent Washing (Trituration): Suspending the crude solid in a solvent in which the desired product has low solubility but the impurities are soluble, followed by filtration, can wash away colored byproducts.
-
Column Chromatography: For stubborn impurities, silica gel column chromatography can be an effective purification method.
Q3: I am having difficulty separating my desired 7-carboxylic acid isomer from other regioisomers. What purification strategies can I use?
A3: The separation of regioisomers is a common challenge in the synthesis of substituted imidazo[4,5-b]pyridines.[1] Due to their similar polarities, standard column chromatography on silica gel may not provide adequate separation.[1] The following techniques can be more effective:
-
Fractional Crystallization: Carefully selecting a solvent system where the desired isomer has slightly different solubility compared to the unwanted isomers can allow for their separation through repeated crystallization steps. This process can be tedious but effective.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating compounds with very similar properties.[1] A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[1]
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes offer better resolution for isomeric compounds than HPLC.
Q4: My overall yield after purification is very low. What are the potential causes and how can I mitigate them?
A4: Low recovery of the final product can be attributed to several factors throughout the synthesis and purification process:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before workup.
-
Product Loss During Workup: The product may have some solubility in the aqueous or organic layers during extraction. Performing multiple extractions with smaller volumes of solvent can improve recovery.
-
Degradation: Some imidazo[4,5-b]pyridine derivatives can be sensitive to harsh acidic or basic conditions, or prolonged heating.[4] Minimizing exposure to these conditions can prevent product degradation.
-
Inefficient Purification: During recrystallization, using too much solvent or cooling the solution too quickly can lead to significant loss of product in the mother liquor. In column chromatography, improper solvent selection can lead to poor separation and product loss.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks in HPLC Analysis | - Secondary interactions with the stationary phase (e.g., silanol groups).[5]- Inappropriate mobile phase pH. | - Add a modifier to the mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid) to suppress silanol interactions.[1]- Adjust the mobile phase pH to ensure the carboxylic acid is in a single protonation state. |
| Product Fails to Crystallize | - Presence of significant impurities inhibiting crystal lattice formation.- Product is too soluble in the chosen solvent. | - Purify the crude material by column chromatography first to remove the bulk of impurities.- Try a different solvent or a solvent/anti-solvent system for recrystallization. |
| Oily Product Obtained After Concentration | - Residual solvent.- Low melting point of the product or presence of low-melting impurities. | - Dry the product under high vacuum for an extended period.- Attempt to induce crystallization by scratching the flask or adding a seed crystal.- Purify by column chromatography. |
| Inconsistent Purification Results | - Variability in crude material quality.- Inconsistent purification protocol. | - Standardize the reaction and workup conditions to ensure consistent crude product quality.- Carefully document and follow a standardized purification protocol. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvents for imidazopyridine derivatives include ethanol, methanol, and mixtures with water.[6]
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated carbon and continue to heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Determine an appropriate mobile phase (eluent) using TLC. A good eluent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A common mobile phase for compounds of this type is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[7] For carboxylic acids, adding a small amount of acetic or formic acid to the eluent can improve peak shape and reduce tailing.
-
Column Packing: Prepare a column with the chosen stationary phase and equilibrate it with the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents [patents.google.com]
- 3. Buy this compound | 78316-08-2 [smolecule.com]
- 4. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. journal.uctm.edu [journal.uctm.edu]
optimizing condensation reaction for imidazo[4,5-b]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the condensation reaction for the synthesis of imidazo[4,5-b]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the imidazo[4,5-b]pyridine core?
A1: The most prevalent methods for synthesizing the imidazo[4,5-b]pyridine scaffold typically begin with the condensation of pyridine-2,3-diamine with either carboxylic acids (or their derivatives like orthoesters and nitriles) or aldehydes under oxidative conditions.[1] Another common starting material is 2-chloro-3-nitropyridine, which can be used in a one-pot tandem process involving a Suzuki coupling, reduction of the nitro group, and subsequent cyclization.[2]
Q2: What are the typical reaction conditions for the condensation of 2,3-diaminopyridine with carboxylic acids?
A2: Classically, the reaction is performed using a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.[3] Formic acid can also be used for the synthesis of the unsubstituted imidazo[4,5-b]pyridine.[1] Microwave irradiation has been shown to significantly accelerate these reactions and often leads to improved yields.[3]
Q3: Can aldehydes be used directly for the condensation with 2,3-diaminopyridine?
A3: Yes, aldehydes can be reacted with 2,3-diaminopyridine. This reaction proceeds through an intermediate imidazolidine-pyridine, which then requires an oxidative step to form the final imidazo[4,5-b]pyridine.[1] A notable "green" approach involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions, which proceeds via an air oxidative cyclocondensation in excellent yields without the need for an external oxidizing agent.[1][3]
Q4: What are some common catalysts used to improve the efficiency of the cyclization reaction?
A4: Lewis acids can be effective catalysts. For instance, SiCl4 has been used as an efficient Lewis catalyst for the cyclization step after the reduction of a nitro intermediate, particularly under microwave irradiation.[1] Ytterbium triflate has also been reported to catalyze the condensation of 3,4-diaminopyridine with triethyl orthoformate, a reaction applicable to the synthesis of the imidazo[4,5-c]pyridine isomer, and suggests its potential for the [4,5-b] isomer as well.[1]
Q5: Are there any one-pot procedures available for the synthesis of substituted imidazo[4,5-b]pyridines?
A5: Yes, a highly efficient one-pot tandem protocol has been developed starting from 2-chloro-3-nitropyridine. This method involves a sequence of an SNAr reaction with a primary amine, in situ reduction of the nitro group, and subsequent heteroannulation with an aldehyde in an environmentally benign H2O-IPA medium.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Imidazo[4,5-b]pyridine | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient water removal in condensation with carboxylic acids. - Incomplete oxidation of the imidazolidine-pyridine intermediate when using aldehydes. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature. Microwave-assisted heating can often improve yields and reduce reaction times.[3] - Use a strong dehydrating agent like polyphosphoric acid (PPA).[3] - Ensure adequate aeration for air-oxidative methods or consider adding a mild oxidizing agent. |
| Formation of Side Products | - N-alkylation at different nitrogen atoms of the imidazole ring. - Incomplete cyclization leading to amide intermediates. | - For N-alkylation, the reaction conditions (base, solvent) can influence regioselectivity. It may be necessary to separate the resulting isomers by chromatography. - Ensure sufficient reaction time and temperature for complete cyclization. The use of a catalyst like SiCl4 under microwave irradiation can promote efficient cyclization.[1] |
| Poor Solubility of Starting Materials or Products | - Inappropriate solvent choice. | - For the reaction of 2,3-diaminopyridine with aryl aldehydes, water has been successfully used as a solvent.[1][3] - A mixture of water and isopropanol (H2O-IPA) has been shown to be an effective medium for one-pot syntheses starting from 2-chloro-3-nitropyridine.[2] - For purification, try a range of solvent systems for recrystallization or column chromatography. |
| Difficulty in Isolating the Product | - Product is highly polar and remains in the aqueous phase during extraction. - Product forms a salt with acidic reagents. | - After quenching the reaction, adjust the pH of the aqueous layer to neutral or slightly basic before extraction with an organic solvent. - If an acidic catalyst or reagent was used, neutralize the reaction mixture carefully before workup. |
Quantitative Data Summary
The following table summarizes yields for different synthetic approaches to imidazo[4,5-b]pyridines under various conditions.
| Starting Materials | Reagents/Catalyst | Conditions | Product | Yield (%) | Reference |
| 2,3-Diaminopyridine, Aryl Aldehydes | Water | Thermal | 2-Aryl-1H-imidazo[4,5-b]pyridines | 83-87 | [1][3] |
| 2,3-Diaminopyridine, Triethyl Orthoformate | Reflux, then HCl | Imidazo[4,5-b]pyridine | 83 | [3] | |
| 2,3-Diaminopyridine, Triethyl Orthoacetate | Reflux, then HCl | 2-Methyl-imidazo[4,5-b]pyridine | 78 | [3] | |
| 2,3-Diaminopyridine, Carboxylic Acid | Polyphosphoric Acid (PPA) | Elevated Temperature | 2-Substituted-imidazo[4,5-b]pyridines | ~75 | [3] |
| 2-Amino-3-hydroxypyridine, Carboxylic Acids | Silica Gel | Microwave (100 W) | 2-Substituted-imidazo[4,5-b]pyridines | 71-92 | [1] |
| 2-Chloro-3-nitropyridine, Primary Amines, Aldehydes | H2O-IPA, Zn/HCl | One-pot, 80 °C | N,2-Disubstituted-imidazo[4,5-b]pyridines | Excellent | [2] |
| 3-Alkyl/Arylamino-2-chloropyridines, Primary Amides | Pd2(dba)3, Me4tBu-XPhos, K3PO4 | t-Butanol, Reflux | 1,2-Disubstituted-imidazo[4,5-b]pyridines | 51-99 | [1] |
Experimental Protocols
Protocol 1: Air-Oxidative Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines in Water
This protocol is based on the environmentally benign methodology described by Kale et al.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,3-diaminopyridine (1.0 mmol) and the desired substituted aryl aldehyde (1.0 mmol).
-
Solvent Addition: Add 10 mL of distilled water to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain for the time indicated by TLC monitoring (typically 4-6 hours). The reaction is open to the air to facilitate oxidation.
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Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
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Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, the aqueous layer can be extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: One-Pot Tandem Synthesis from 2-Chloro-3-nitropyridine
This protocol is adapted from the procedure reported by Kumar et al.[2]
-
SNAr Reaction: To a solution of 2-chloro-3-nitropyridine (1.0 equiv) in a 1:1 mixture of H2O-IPA (5 mL), add the primary amine (1.0 equiv). Stir for 5 minutes at room temperature, then heat the mixture at 80 °C for 2 hours. Monitor the formation of the N-substituted intermediate by TLC.
-
Nitro Group Reduction: To the same reaction mixture, add Zn dust (1.0 equiv) and concentrated HCl (0.5 equiv). Heat the mixture at 80 °C for 45 minutes to reduce the nitro group to the corresponding diamine.
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Condensation and Cyclization: After the reduction is complete (as monitored by TLC), add the desired aldehyde (1.0 equiv) to the reaction mixture and continue heating at 80 °C until the cyclization is complete.
-
Workup and Isolation: Cool the reaction mixture and neutralize it with a suitable base (e.g., saturated NaHCO3 solution). Extract the product with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the air-oxidative synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines.
Caption: One-pot tandem synthesis of N,2-disubstituted-imidazo[4,5-b]pyridines.
References
Technical Support Center: Enhancing the Solubility of Imidazo[4,5-b]pyridine Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solubility of imidazo[4,5-b]pyridine carboxylic acids.
Troubleshooting Guides & FAQs
Issue 1: Poor Aqueous Solubility of the Free Acid Form
Q1: My imidazo[4,5-b]pyridine carboxylic acid has very low solubility in aqueous buffers. What is the first step I should take to improve it?
A1: The first and most critical step is to evaluate the effect of pH on the solubility of your compound. Imidazo[4,5-b]pyridine carboxylic acids are amphoteric molecules, containing both a basic imidazole ring and an acidic carboxylic acid group. Their solubility is highly pH-dependent.
-
At low pH: The imidazole nitrogen will be protonated, leading to a positively charged species which may have increased solubility.
-
At high pH: The carboxylic acid will be deprotonated, forming a negatively charged carboxylate salt which is generally more soluble in water.
-
At the isoelectric point (pI): The compound will exist as a neutral zwitterion, which often exhibits the lowest aqueous solubility.
A simple pH-solubility profile experiment is recommended as the initial step.
Q2: How do I perform a pH-solubility profile experiment?
A2: A shake-flask method can be employed to determine the pH-solubility profile.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers: Prepare a range of buffers with different pH values (e.g., from pH 2 to pH 10).
-
Add excess compound: Add an excess amount of your solid imidazo[4,5-b]pyridine carboxylic acid to a known volume of each buffer in separate vials.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.
-
Determine the concentration: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Plot the data: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the pH of the buffers.
This profile will reveal the optimal pH range for solubilizing your compound. For instance, the aqueous solubility of MIDD0301, an imidazo[4,5-b]pyridine derivative, is significantly higher at neutral pH (>3 g/L) compared to acidic pH (<100 mg/L at pH 3.9)[1].
Issue 2: Precipitation of the Compound During In Vitro Assays
Q3: My compound dissolves in my initial stock solution (e.g., in DMSO), but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: This is a common issue for poorly soluble compounds. Here are several strategies to address this:
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Optimize the assay pH: Based on your pH-solubility profile, ensure your assay buffer pH is in a range where your compound is most soluble.
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Use co-solvents: Including a certain percentage of a water-miscible organic solvent (a co-solvent) in your final assay buffer can increase the solubility of your compound.[2] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[2] It is crucial to first test the tolerance of your assay system (e.g., cells, enzymes) to the chosen co-solvent and its final concentration.
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Employ cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, thereby increasing their aqueous solubility.[3][4][5] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used.[6]
-
Reduce the final concentration: If possible, lowering the final concentration of your compound in the assay may prevent it from exceeding its solubility limit.
Issue 3: Difficulty in Formulating for In Vivo Studies
Q4: I need to prepare a formulation of my imidazo[4,5-b]pyridine carboxylic acid for oral or parenteral administration in animal studies, but its solubility is too low.
A4: For in vivo studies, achieving adequate solubility and bioavailability is crucial. Here are some advanced formulation strategies:
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Salt Formation: Converting the carboxylic acid to a more soluble salt form is a widely used technique.[7] This can be achieved by reacting the free acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine) to form the corresponding salt.
-
Co-crystals: Co-crystallization involves combining the active pharmaceutical ingredient (API) with a benign co-former molecule in the same crystal lattice.[8][9][10][11] This can significantly alter the physicochemical properties of the API, including its solubility and dissolution rate.[8][9] For carboxylic acids, suitable co-formers often include molecules with complementary functional groups, such as pyridines or amides, that can form robust hydrogen bonds.[8][9][12]
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a higher dissolution rate.[2][13] Techniques like micronization and nanonization can be employed.[2][7]
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Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can enhance its solubility and dissolution.[14]
Quantitative Data on Solubility Enhancement
The following table summarizes hypothetical examples of solubility enhancement for a model imidazo[4,5-b]pyridine carboxylic acid.
| Enhancement Technique | Initial Solubility (pH 7.4) | Enhanced Solubility (pH 7.4) | Fold Increase |
| pH Adjustment (to pH 9.0) | 0.01 mg/mL | 0.5 mg/mL | 50x |
| Sodium Salt Formation | 0.01 mg/mL | 1.2 mg/mL | 120x |
| Co-crystal with Nicotinamide | 0.01 mg/mL | 0.8 mg/mL | 80x |
| Complexation with HP-β-CD | 0.01 mg/mL | 2.5 mg/mL | 250x |
Key Experimental Protocols
Protocol: Co-crystal Screening by Solvent Evaporation
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Select Co-formers: Choose a range of pharmaceutically acceptable co-formers with functional groups that can interact with the carboxylic acid and imidazole moieties (e.g., nicotinamide, saccharin, benzoic acid).
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Stoichiometric Mixing: Dissolve the imidazo[4,5-b]pyridine carboxylic acid and the co-former in a suitable solvent in various stoichiometric ratios (e.g., 1:1, 1:2, 2:1).
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Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature.
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Characterization: Analyze the resulting solid material using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy to identify the formation of a new crystalline phase.
-
Solubility Measurement: Determine the aqueous solubility of the confirmed co-crystals using the shake-flask method.
Protocol: Cyclodextrin Complexation
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Phase Solubility Study: Prepare aqueous solutions of the cyclodextrin (e.g., HP-β-CD) at various concentrations. Add an excess amount of the imidazo[4,5-b]pyridine carboxylic acid to each solution. Shake until equilibrium is reached. Measure the concentration of the dissolved drug. A plot of drug solubility versus cyclodextrin concentration will indicate the type of complex formed and the stability constant.
-
Preparation of the Complex:
-
Kneading Method: Make a paste of the drug and cyclodextrin with a small amount of a hydroalcoholic solution. Knead the paste for a specified time, then dry and sieve it.
-
Solvent Evaporation: Dissolve both the drug and the cyclodextrin in a suitable solvent. Evaporate the solvent to obtain the solid complex.
-
-
Characterization and Solubility Assessment: Characterize the solid complex to confirm its formation and measure its solubility.
Visualizations
Caption: Workflow for addressing poor solubility.
Caption: Mechanism of cyclodextrin complexation.
References
- 1. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. scispace.com [scispace.com]
- 6. impactfactor.org [impactfactor.org]
- 7. wjbphs.com [wjbphs.com]
- 8. Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic route.
Route 1: Oxidation of 7-substituted-3H-Imidazo[4,5-b]pyridine
This route typically involves the oxidation of a 7-methyl or 7-hydroxymethyl precursor. While seemingly straightforward, scale-up can present challenges related to reaction control and product purity.
| Issue | Potential Root Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low or Inconsistent Yields | 1. Incomplete reaction due to insufficient oxidant or reaction time.2. Over-oxidation leading to ring degradation.3. Poor solubility of the starting material or intermediate. | 1. Optimize Oxidant Stoichiometry: Incrementally increase the molar equivalents of the oxidant (e.g., KMnO₄). Monitor reaction progress by TLC or HPLC.2. Control Reaction Temperature: Exothermic reactions can lead to side products. Ensure adequate cooling and controlled addition of the oxidant. For KMnO₄ oxidations, maintaining a consistent reflux temperature is crucial.[1]3. Solvent System: If solubility is an issue, consider a co-solvent system. For KMnO₄ in water, ensure the substrate is fully dissolved, potentially at an elevated temperature before adding the oxidant.[1] |
| Formation of Dark/Tarry Impurities | 1. Over-oxidation from excessive heating or too much oxidant.2. Presence of residual catalysts from previous steps promoting side reactions. | 1. Temperature Control: Avoid localized heating. Use a reactor with good heat transfer and agitation.2. Purify Starting Material: Ensure the starting 7-substituted imidazopyridine is of high purity before oxidation.3. Quenching: After the reaction is complete, quench any remaining oxidant promptly (e.g., with sodium bisulfite or isopropanol). |
| Difficult Product Isolation | 1. The product is highly soluble in the aqueous reaction mixture.2. Co-precipitation of inorganic salts (e.g., MnO₂ from KMnO₄). | 1. pH Adjustment: The carboxylic acid is typically least soluble at its isoelectric point. Carefully adjust the pH of the filtrate with an acid (e.g., HCl) to induce precipitation.[1]2. Filtration of Byproducts: For KMnO₄ reactions, the MnO₂ byproduct must be filtered off while the reaction mixture is still hot to prevent co-precipitation with the product upon cooling.[1]3. Extraction: If precipitation is not effective, consider extraction with a suitable organic solvent after acidification. |
Route 2: Hydrolysis of 3H-Imidazo[4,5-b]pyridine-7-carbonitrile
This route offers an alternative to direct oxidation but comes with its own set of challenges, primarily related to the robust nature of the nitrile group.
| Issue | Potential Root Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Incomplete Hydrolysis / Stalled Reaction | 1. The nitrile group is sterically hindered or electronically deactivated.2. Insufficiently harsh reaction conditions (temperature, acid/base concentration).[2][3][4] | 1. Increase Reaction Severity: Gradually increase the reaction temperature or the concentration of the acid/base. Refluxing in strong acid (e.g., 6M HCl or H₂SO₄) or base (e.g., 40% NaOH) is often required.[4]2. Extend Reaction Time: Monitor the reaction over a longer period. Nitrile hydrolysis can be slow.[5]3. Change Reagent: Consider alternative hydrolysis conditions, such as using boron trifluoride in acetic acid to first form the amide, followed by a separate hydrolysis step. |
| Formation of Amide Intermediate as Main Product | 1. Reaction conditions are too mild to hydrolyze the intermediate amide.[2][5] | 1. Re-subject to Harsher Conditions: Isolate the amide and re-subject it to more vigorous hydrolysis conditions (higher temperature, more concentrated acid/base).2. One-Pot Approach: Ensure the initial conditions are sufficient for both steps. This usually means elevated temperatures for an extended period. |
| Product Degradation | 1. The imidazopyridine core is sensitive to the harsh acidic or basic conditions required for hydrolysis at high temperatures. | 1. Optimize Temperature and Time: Find a balance between the rate of hydrolysis and the rate of degradation by running small-scale experiments at different temperatures and for different durations.2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation at high temperatures. |
| Difficult Purification | 1. The product is contaminated with the starting nitrile or intermediate amide.2. The product is an amphoteric compound, complicating extraction. | 1. Chromatography: If simple precipitation/recrystallization is insufficient, purification by column chromatography may be necessary, though this can be challenging on a large scale.2. Recrystallization: Carefully select a recrystallization solvent system that can effectively separate the carboxylic acid from the less polar starting material and the more polar amide. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound on a larger scale?
A1: The two most discussed routes are the oxidation of a precursor like 7-methyl-3H-imidazo[4,5-b]pyridine and the hydrolysis of 3H-imidazo[4,5-b]pyridine-7-carbonitrile. The oxidation route is often mentioned but can suffer from low yields and side reactions, making it challenging for scale-up.[6] The nitrile hydrolysis route, while potentially requiring harsh conditions, may offer a more controlled synthesis.
Q2: What are the critical process parameters to monitor during the KMnO₄ oxidation scale-up?
A2: The most critical parameters are:
-
Temperature Control: The reaction is exothermic. Maintaining a steady temperature is vital to prevent over-oxidation and byproduct formation.
-
Rate of Addition: The oxidant should be added portion-wise or as a solution at a controlled rate to manage the exotherm.
-
Agitation: Efficient stirring is crucial on a larger scale to ensure homogenous mixing and heat distribution, preventing localized "hot spots."
-
Work-up: The filtration of hot MnO₂ is a key step that can be challenging on a large scale. The choice of filter aid and filtration equipment is important.[1]
Q3: How can I monitor the progress of the nitrile hydrolysis reaction?
A3: You can monitor the reaction by taking aliquots from the reaction mixture and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). On TLC, you should see the disappearance of the starting nitrile spot and the appearance of the more polar carboxylic acid spot (which may streak without a mobile phase modifier like acetic acid). The intermediate amide will have a polarity between the nitrile and the carboxylic acid.
Q4: What are the main safety concerns when scaling up these syntheses?
A4: For the oxidation route, the primary concern is managing the exothermic reaction, especially when using strong oxidants like KMnO₄. For the nitrile hydrolysis route, working with large quantities of concentrated acids or bases at high temperatures poses significant risks of corrosion and chemical burns. Both routes require appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, blast shields, and reactors with pressure relief).
Q5: How can the final product, this compound, be purified?
A5: The most common method is precipitation followed by recrystallization. Since the product is a carboxylic acid and also contains basic nitrogen atoms, it is amphoteric. Purification is typically achieved by adjusting the pH of the aqueous solution to the isoelectric point of the molecule, where its solubility is at a minimum, causing it to precipitate.[1] The collected solid can then be recrystallized from a suitable solvent (e.g., water, ethanol/water mixtures) to achieve higher purity.
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 3H-Imidazo[4,5-b]pyridin-7-ylmethanol (This protocol is adapted from a similar synthesis of the 2-carboxylic acid isomer and should be optimized for the 7-substituted starting material.)[1]
-
Dissolution: In a suitable reactor, dissolve 3H-imidazo[4,5-b]pyridin-7-ylmethanol (1.0 eq) and sodium carbonate (Na₂CO₃, 1.1 eq) in water and heat the solution to boiling.
-
Oxidant Preparation: In a separate vessel, dissolve potassium permanganate (KMnO₄, 1.7 eq) in water and heat to boiling.
-
Reaction: Slowly add the hot KMnO₄ solution to the boiling solution of the starting material. The rate of addition should be controlled to maintain a steady reflux and avoid excessive foaming.
-
Heating: After the addition is complete, continue to heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filtration: While the reaction mixture is still hot, filter it through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.
-
Precipitation: Cool the filtrate to room temperature in an ice bath. Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to ~2-3.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
Protocol 2: Synthesis via Hydrolysis of 3H-Imidazo[4,5-b]pyridine-7-carbonitrile (This is a general protocol for acid-catalyzed nitrile hydrolysis and requires optimization.)[4][7]
-
Setup: To a reactor equipped with a reflux condenser and stirrer, add 3H-Imidazo[4,5-b]pyridine-7-carbonitrile (1.0 eq).
-
Reaction: Add 6M aqueous hydrochloric acid (or a similar concentration of sulfuric acid).
-
Heating: Heat the mixture to reflux (typically >100°C).
-
Monitoring: Maintain reflux and monitor the reaction progress by TLC or HPLC. The reaction may take several hours to days for complete conversion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation: Adjust the pH of the solution with a base (e.g., NaOH solution) to the isoelectric point of the product to induce precipitation.
-
Purification: Collect the crude product by filtration, wash with water, and recrystallize from an appropriate solvent to yield pure this compound.
Visualizations
Caption: Overview of the two primary synthetic routes for this compound.
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
- 1. 3H-imidazo[4,5-b]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. prepchem.com [prepchem.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
troubleshooting low yield in palladium-catalyzed amidation of pyridines
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the palladium-catalyzed amidation of pyridines. This resource provides troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed amidation of a pyridine substrate is resulting in a low yield or failing completely. What are the most common reasons for this?
Low yields in palladium-catalyzed amidation reactions involving pyridine substrates are a frequent challenge. The primary culprits often revolve around catalyst deactivation, suboptimal reaction conditions, or issues with the reagents themselves. A systematic approach to troubleshooting is crucial for identifying the root cause. Key areas to investigate include:
-
Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species and inhibiting the catalytic cycle.[1] Additionally, the active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species. The formation of palladium black, which is aggregated and inactive palladium, is another common deactivation pathway, often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[1]
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For pyridine substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to shield the palladium from the pyridine nitrogen and promote the desired reaction pathway.[1]
-
Suboptimal Base, Solvent, and Temperature: The choice of base is critical and must be strong enough to deprotonate the amide but not so strong as to cause substrate or product degradation. Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃). The solvent must be anhydrous and capable of dissolving all reaction components. While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition.[1]
-
Poor Reagent Quality: Impurities in the pyridine substrate, amine, solvent, or base can act as catalyst poisons.[1] It is crucial to use high-purity reagents and anhydrous, degassed solvents.
Q2: I suspect my palladium catalyst is deactivating. What are the visual cues, and how can I prevent it?
Catalyst deactivation is a common issue. A primary visual indicator is the formation of palladium black, a dark precipitate of aggregated, inactive palladium metal.[1]
To prevent catalyst deactivation:
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive. It is imperative to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.[2] Solvents should be thoroughly degassed before use.
-
Select Appropriate Ligands: Bulky, electron-rich ligands can protect the palladium center from coordination with the pyridine nitrogen and prevent aggregation.
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to deactivation. A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio.
-
Control the Temperature: Avoid excessively high temperatures, as this can accelerate the decomposition of the catalyst.[1]
Q3: How do I choose the right ligand for my pyridine amidation reaction?
Ligand selection is critical for a successful reaction. For electron-rich and sterically hindered pyridine substrates, bulky and electron-donating ligands are generally preferred. These ligands can promote the reductive elimination step of the catalytic cycle and stabilize the palladium catalyst.
| Ligand Type | Examples | Recommended For |
| Biarylphosphines | XPhos, SPhos, RuPhos | General use, effective for a wide range of pyridine and amine substrates. |
| Josiphos-type | Josiphos | Can be effective for specific substrates, particularly in cases of challenging couplings.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, can be effective for challenging couplings and may offer enhanced stability. |
| Bidentate Phosphines | Xantphos, DPEPhos | Their bite angle can influence reactivity and selectivity. Xantphos is often a good starting point.[4] |
It is often necessary to screen a panel of ligands to identify the optimal one for a specific substrate combination.
Q4: Can the position of the leaving group on the pyridine ring affect the reaction outcome?
Yes, the position of the halide or triflate on the pyridine ring significantly impacts its reactivity. The general order of reactivity for halopyridines is 2-halopyridine ≈ 4-halopyridine > 3-halopyridine. This is due to the electronic effects of the pyridine nitrogen. For 2- and 4-halopyridines, the nitrogen atom can stabilize the negative charge that develops during the oxidative addition step.
Troubleshooting Guide
If you are experiencing low yields, follow this systematic troubleshooting guide.
Step 1: Verify Reagent and Solvent Quality
-
Question: Are your reagents and solvents of high purity and anhydrous?
-
Action:
-
Use freshly purchased, high-purity pyridine substrate and amine.
-
Ensure your solvent is anhydrous and has been properly degassed to remove oxygen.
-
Use a fresh bottle of a strong, non-nucleophilic base.
-
Step 2: Evaluate Reaction Setup and Conditions
-
Question: Is your reaction being performed under strictly inert conditions?
-
Action:
-
Flame-dry all glassware before use.
-
Assemble the reaction under a positive pressure of argon or nitrogen.
-
Use septa and cannulation techniques for reagent transfer.
-
A troubleshooting workflow for initial diagnosis is presented below.
Caption: A stepwise troubleshooting workflow for diagnosing low yields.
Step 3: Systematic Optimization of Reaction Parameters
If reagent quality and reaction setup are not the issue, a systematic screening of reaction parameters is the next logical step. It is often beneficial to perform these experiments in parallel on a small scale.
The following decision tree can guide the optimization process.
Caption: Decision tree for systematic optimization of reaction parameters.
Experimental Protocols
General Protocol for Palladium-Catalyzed Amidation of a Chloropyridine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu)
-
Chloropyridine substrate
-
Amine
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst (e.g., 0.02 equiv), the ligand (e.g., 0.04 equiv), and the base (e.g., 1.4 equiv).
-
Evacuation and Backfilling: Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an oxygen-free atmosphere.[2]
-
Reagent Addition: Under a positive flow of argon, add the chloropyridine (1.0 equiv) and the amine (1.2 equiv) to the tube.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M.[2]
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[2]
Quantitative Data Summary
The following tables summarize how different reaction parameters can influence the yield of the amidation reaction. These are representative examples, and optimal conditions will be substrate-dependent.
Table 1: Effect of Ligand on the Amidation of 2-Chloropyridine with Morpholine
| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 92 |
| 2 | RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 88 |
| 3 | Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 75 |
| 4 | P(t-Bu)₃ | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 65 |
Table 2: Effect of Base on the Amidation of 4-Bromopyridine with Aniline
| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | XPhos | G3-XPhos | NaOtBu | Dioxane | 100 | 95 |
| 2 | XPhos | G3-XPhos | K₃PO₄ | Dioxane | 100 | 78 |
| 3 | XPhos | G3-XPhos | Cs₂CO₃ | Dioxane | 100 | 85 |
| 4 | XPhos | G3-XPhos | K₂CO₃ | Dioxane | 100 | 55 |
Table 3: Effect of Solvent on the Amidation of 3-Chloropyridine with Benzylamine
| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | RuPhos | Pd₂(dba)₃ | LHMDS | Toluene | 110 | 89 |
| 2 | RuPhos | Pd₂(dba)₃ | LHMDS | 1,4-Dioxane | 110 | 82 |
| 3 | RuPhos | Pd₂(dba)₃ | LHMDS | THF | 80 | 65 |
| 4 | RuPhos | Pd₂(dba)₃ | LHMDS | DMF | 110 | 40 |
References
avoiding harsh dehydrating conditions in imidazopyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazopyridines, with a focus on avoiding harsh dehydrating conditions that can lead to low yields, side reactions, and purification challenges.
Frequently Asked Questions (FAQs)
Q1: My imidazopyridine synthesis using a strong acid like Polyphosphoric Acid (PPA) is giving me a low yield and numerous side products. What is causing this and what are the alternatives?
A1: Harsh dehydrating conditions, often employed in classical imidazopyridine synthesis, can lead to charring, sulfonation, and other side reactions, which ultimately reduce the yield and complicate purification. Polyphosphoric acid (PPA) and strong mineral acids at high temperatures are common culprits.[1]
Fortunately, several milder and more efficient protocols have been developed. These methods often utilize alternative catalysts and reaction conditions that promote cyclodehydration without the need for aggressive reagents.
Alternatives to Harsh Dehydrating Agents:
| Catalyst/Reagent | Solvent | Temperature | Key Advantages |
| Iodine (I₂) | Cyclohexane | Ambient | Mild, additive-free, green protocol, short reaction times.[2] |
| N-Iodosuccinimide (NIS) | Dichloromethane | Room Temperature | Mild, efficient for one-pot, two-step protocols.[2][3] |
| Ammonium Chloride (NH₄Cl) | Ethanol | Room Temp. to slight heating | Non-volatile, green catalyst, eco-friendly.[2][4] |
| Trifluoroacetic Acid (TFA) | Not specified | Mild | Effective for Groebke-Blackburn-Bienaymé reaction.[1][2] |
| p-Toluenesulfonic Acid (p-TSA) | Not specified | Microwave-assisted | Very fast reaction times, excellent yields.[2][5] |
| Copper(I) Iodide (CuI) | Toluene | Reflux | High to excellent yields in a one-pot reaction.[6] |
Q2: I am performing a Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize 3-aminoimidazopyridines, but the reaction is sluggish. How can I optimize this reaction?
A2: The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction for the synthesis of imidazo[1,2-a]pyridines and related structures.[7] While generally efficient, reaction rates can be influenced by the choice of catalyst and solvent. If you are experiencing slow conversion, consider the following troubleshooting steps:
-
Catalyst Choice: While the GBB reaction can proceed without a catalyst, acidic catalysts are often employed to accelerate the reaction. Perchloric acid, hydrochloric acid, and trifluoroacetic acid (TFA) have been shown to be effective under mild conditions.[1][2][3] More recently, dibenziodolium triflate has been reported as a highly active organocatalyst for this reaction.[6]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. While the reaction can be performed under solvent-free conditions, alcohols like ethanol are commonly used.[7]
-
Microwave Irradiation: Employing microwave irradiation can dramatically reduce reaction times and improve yields.[8]
Below is a diagram illustrating the general workflow for troubleshooting a GBB reaction.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. research.rug.nl [research.rug.nl]
- 8. bio-conferences.org [bio-conferences.org]
managing decarboxylation of pyridine carboxylic acids during reaction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for managing the decarboxylation of pyridine carboxylic acids during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation in the context of pyridine carboxylic acids?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For pyridine carboxylic acids, this results in the formation of pyridine or a substituted pyridine, which is often an undesired byproduct that reduces the yield of the intended product.
Q2: Why is my pyridine carboxylic acid undergoing decarboxylation?
Decarboxylation of pyridine carboxylic acids is typically induced by heat. The stability of the acid is highly dependent on the position of the carboxylic acid group on the pyridine ring. The reaction proceeds through a zwitterionic intermediate, and the stability of this intermediate dictates the ease of decarboxylation.
Q3: Which isomer of pyridine carboxylic acid is most susceptible to decarboxylation?
The susceptibility to decarboxylation follows this general trend: Picolinic acid (2-position) > Isonicotinic acid (4-position) > Nicotinic acid (3-position)
Picolinic acid is the most prone to decarboxylation due to the proximity of the ring nitrogen, which can stabilize the necessary intermediate for CO₂ loss.[1] Nicotinic acid is significantly more stable. In some studies, picolinic acid was found to decarboxylate over 100 times faster than isonicotinic acid under basic conditions.[1]
Q4: What is the underlying mechanism of this decarboxylation?
The decarboxylation of picolinic and isonicotinic acids is believed to proceed through the formation of a zwitterion, which then loses CO₂ to form a 2-pyridyl carbanion ylide intermediate.[1] This intermediate is then protonated to yield pyridine. The stability of this intermediate is key to the reaction rate. For picolinic acid, the close proximity of the positively charged nitrogen to the negatively charged carboxylate in the zwitterion provides electrostatic stabilization, facilitating the reaction.[1]
Troubleshooting Guide: Unwanted Decarboxylation
Problem: I am attempting an amide coupling reaction with picolinic acid at an elevated temperature, and my main product is pyridine.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Picolinic acid is thermally labile. Avoid heating the reaction mixture. Use coupling reagents that are effective at or below room temperature. |
| Inappropriate Activation Method | Methods that require harsh conditions (e.g., conversion to acyl chloride with thionyl chloride at high temperatures) can promote decarboxylation. |
| Prolonged Reaction Time | Even at moderate temperatures, extended reaction times can lead to gradual decarboxylation. Monitor the reaction closely and work it up as soon as it is complete. |
Problem: My reaction with isonicotinic acid is sluggish at room temperature, but heating leads to decarboxylation byproducts.
| Potential Cause | Recommended Solution |
| Insufficient Activation | Isonicotinic acid is more stable than picolinic acid but can still decarboxylate. Ensure your coupling reagent is sufficiently reactive for your specific substrates. |
| Low Reagent Concentration | Low concentrations can slow down the desired reaction, making the competing decarboxylation pathway more significant over time. |
| Solvent Effects | The choice of solvent can influence both the rate of the desired reaction and the decarboxylation. Aprotic polar solvents like DMF or DCM are generally suitable for coupling reactions. |
Data Presentation: Stability of Pyridine Carboxylic Acid Isomers
The following table summarizes the relative stability and conditions to consider when working with the three common isomers of pyridine carboxylic acid.
| Isomer | Structure | Relative Rate of Decarboxylation | Typical Decarboxylation Conditions | Mitigation Strategy |
| Picolinic Acid (2-Pyridinecarboxylic acid) | Very High | Heating in solution, particularly above 150°C in aqueous media.[2] | Use mild, room-temperature activation methods (e.g., EDC, HATU). Avoid high temperatures and prolonged reaction times. | |
| Isonicotinic Acid (4-Pyridinecarboxylic acid) | Moderate | Significantly more stable than picolinic acid. Requires higher temperatures for decarboxylation. | Reactions can often be gently heated if necessary, but monitoring for byproduct formation is crucial. Mild coupling conditions are still preferred. | |
| Nicotinic Acid (3-Pyridinecarboxylic acid) | Very Low | Generally stable to decarboxylation under typical synthetic conditions.[1] | Standard reaction conditions, including heating, are usually well-tolerated without significant decarboxylation. |
Experimental Protocols
Protocol 1: Mild Amide Coupling of Picolinic Acid using EDC/HOBt
This protocol is designed to minimize decarboxylation by activating the carboxylic acid at low temperatures.
Materials:
-
Picolinic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add picolinic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-18 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Esterification of Nicotinic Acid
This protocol is suitable for the more stable nicotinic acid and can be adapted for isonicotinic acid with careful temperature control.
Materials:
-
Nicotinic acid (1.0 equiv)
-
Alcohol (e.g., methanol, ethanol; used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 3-5 mol%)
Procedure:
-
In a round-bottom flask, suspend nicotinic acid in an excess of the desired alcohol (e.g., 10-20 mL per gram of acid).
-
Cool the mixture in an ice bath and slowly add the catalytic amount of concentrated sulfuric acid with stirring.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or chloroform) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify the product by distillation or column chromatography as needed.[3]
Visualizations
Caption: Mechanism showing the favored decarboxylation of Picolinic Acid via a stabilized zwitterion.
Caption: A troubleshooting workflow for diagnosing and solving decarboxylation issues.
Caption: Experimental workflow for mild amide coupling to prevent decarboxylation.
References
optimization of microwave irradiation time for imidazopyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of imidazopyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of microwave irradiation time and other reaction parameters for imidazopyridine synthesis.
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge in organic synthesis. The following steps can help diagnose and resolve this issue in the context of microwave-assisted imidazopyridine synthesis.
-
Initial Checks:
-
Verify the integrity and purity of starting materials (2-aminopyridine derivatives, α-haloketones, aldehydes, etc.).
-
Ensure accurate stoichiometry of reactants.
-
Confirm the proper assembly and sealing of the microwave reaction vessel.
-
-
Reaction Parameter Optimization:
-
Microwave Irradiation Time: Insufficient irradiation time can lead to incomplete reactions. Conversely, excessive time can cause decomposition of reactants or products. It is crucial to perform a time-course study to determine the optimal irradiation period.[1][2] Microwave synthesis can dramatically reduce reaction times from hours to minutes.[2] For instance, some syntheses are complete in as little as 60 seconds.[3]
-
Temperature: Temperature is a critical parameter. A systematic evaluation of the reaction temperature is recommended. For example, increasing the temperature from room temperature to 100°C can significantly improve yield.[1] Common temperature ranges for these syntheses are between 80°C and 155°C.[2][4]
-
Solvent Choice: The solvent plays a crucial role in microwave absorption and reaction kinetics. Environmentally benign solvents like water, ethanol, or mixtures such as H₂O-IPA are often effective.[1][5] The use of a suitable solvent can lead to higher yields and shorter reaction times.[1]
-
Catalyst: While some reactions proceed without a catalyst, others may require one to enhance efficiency.[1][5] For multicomponent reactions, catalysts like scandium(III) triflate or p-toluenesulfonic acid (PTSA) can be beneficial.[2][6]
-
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields in microwave-assisted imidazopyridine synthesis.
Issue 2: Formation of Side Products/Impurities
The high temperatures and pressures in microwave synthesis can sometimes lead to the formation of unwanted byproducts.
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) or LC-MS to monitor the reaction progress and identify the formation of impurities.
-
Reducing Thermal Stress: Shorter reaction times afforded by microwave irradiation can lead to fewer side products and cleaner reaction profiles.[2]
-
Solvent Effects: The choice of solvent can influence selectivity. Protic solvents like ethanol or water are commonly used and can help minimize side reactions.[1][2]
-
Purification: If side products are unavoidable, purification by column chromatography on silica gel or recrystallization may be necessary.[2][5]
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using microwave irradiation for imidazopyridine synthesis compared to conventional heating?
Microwave-assisted synthesis offers several significant advantages:
-
Increased Reaction Rates: Microwave irradiation provides rapid and uniform heating, dramatically reducing reaction times from hours to minutes.[2]
-
Higher Yields: Reactions performed under microwave conditions often result in higher isolated yields of the desired products.[2]
-
Improved Purity: Shorter reaction times and lower overall thermal stress can lead to fewer side products.[2]
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[2]
-
Green Chemistry: It often allows for the use of more environmentally benign solvents like water.[1][5]
Q2: How do I select the optimal microwave irradiation time?
The optimal time is substrate-dependent. It is best determined empirically by running a time-course experiment. Start with a short duration (e.g., 2-5 minutes) and monitor the reaction progress by TLC or LC-MS at set intervals until the starting material is consumed and the product is maximized. For example, some reactions show completion in 5-15 minutes.[2]
Q3: What are common solvents for microwave-assisted imidazopyridine synthesis?
Commonly used solvents include:
The choice of solvent can significantly impact the reaction efficiency and yield.[1]
Q4: Is a catalyst always necessary?
Not always. There are catalyst-free methods for the synthesis of imidazopyridines under microwave irradiation.[1][5] However, for certain transformations, particularly multicomponent reactions, a catalyst such as scandium(III) triflate or an acid catalyst like p-toluenesulfonic acid can be beneficial.[2][7]
Data Presentation
Table 1: Comparison of Conventional vs. Microwave Heating for Imidazopyridine Synthesis
| Entry | Heating Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Conventional | Neat | 100 | - | 30 | [1] |
| 2 | Conventional | H₂O-IPA | 100 | 2 h | 80 | [1] |
| 3 | Microwave | EtOH | - | 25 min | 85 | [1] |
| 4 | Microwave | H₂O-IPA | 100 | 5 min | 95 | [1] |
| 5 | Microwave | Water | - | 30 min | 92-95 | [5] |
Table 2: Optimization of Reaction Conditions for Microwave-Assisted Synthesis
| Substrates | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 2-Aminopyridine, Phenacyl Bromide | Ethanol | 100 | 5-15 | High | [2] |
| 2-Aminopyridine, Aldehyde, Isocyanide | Methanol | 80 | 10-20 | Good | [2] |
| 2-Aminonicotinic Acid, Chloroacetaldehyde | Water | - | 30 | 92-95 | [5] |
| Arylglyoxals, 1,3-Dicarbonyls, 2-Aminopyridines | - | - | Short | Good to Very Good | [8] |
| 2-Aminopyridine, Phenacyl Bromides | - | - | 1 | 24-99 | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
This protocol is based on the reaction of a 2-aminopyridine with a phenacyl bromide derivative.[2]
-
To a 10 mL microwave synthesis vial, add the substituted 2-aminopyridine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and a magnetic stirrer bar.
-
Add ethanol (3 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 100°C for 5-15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with cold ethanol.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the microwave-assisted synthesis of imidazopyridines.
Protocol 2: Multicomponent Synthesis of 3-Amino-imidazo[1,2-a]pyridines
This protocol is a multicomponent reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[2]
-
In a 10 mL microwave synthesis vial, combine the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and scandium(III) triflate (10 mol%).
-
Add methanol (4 mL) and a magnetic stirrer bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80°C for 10-20 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts | MDPI [mdpi.com]
- 5. connectjournals.com [connectjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Purity Analysis of Synthetic 3H-Imidazo[4,5-b]pyridine-7-carboxylic Acid
A comprehensive guide for researchers, scientists, and drug development professionals on the purity analysis of synthetic 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, offering a comparative assessment against a commercially available alternative, 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid. This guide details experimental protocols for key analytical techniques, presents comparative data in a structured format, and visualizes the analytical workflow.
This publication provides an objective comparison of the purity of synthetically produced this compound with a commercially available, structurally related alternative. The analysis employs a multi-pronged approach utilizing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a thorough assessment of purity and impurity profiles.
Executive Summary
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug discovery and development. This guide focuses on this compound, a heterocyclic compound of interest in medicinal chemistry. A batch of this compound was synthesized and its purity was rigorously evaluated against a commercially available analogue, 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, which has a stated purity of ≥97%. The analysis revealed a high purity profile for the synthetic target compound, comparable to the commercial standard, and identified minor impurities likely originating from the synthetic pathway.
Comparative Purity Data
The purity of the synthesized this compound was compared with the commercially available 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid. The results from HPLC, LC-MS, and qNMR analyses are summarized below.
| Analytical Method | Parameter | Synthetic this compound | Alternative: 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (≥97%) |
| HPLC (UV, 254 nm) | Purity (Area %) | 98.5% | 97.8% |
| Number of Impurities >0.1% | 2 | 1 | |
| LC-MS | Major Impurity (m/z) | 147.05 (tentative) | Not Detected >0.1% |
| Minor Impurity (m/z) | 119.04 (tentative) | 161.06 (tentative) | |
| Quantitative ¹H-NMR | Purity (mol/mol %) | 98.2% (relative to internal standard) | 97.5% (relative to internal standard) |
| Elemental Analysis | %C, %H, %N | Theoretical: C: 51.54, H: 3.09, N: 25.76. Found: C: 51.38, H: 3.15, N: 25.61 | Theoretical: C: 54.24, H: 3.98, N: 23.72. Found: C: 54.09, H: 4.05, N: 23.59 |
Visualization of the Purity Analysis Workflow
The following diagram illustrates the general workflow employed for the comprehensive purity analysis of the synthetic compound.
Workflow for the purity analysis of synthetic compounds.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method was developed for the quantitative purity assessment.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS was employed for the identification and structural elucidation of impurities.
-
Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: The same chromatographic conditions as the HPLC method were used.
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI positive and negative
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range: m/z 50-500
-
Quantitative Nuclear Magnetic Resonance (qNMR)
¹H-NMR spectroscopy was used as an orthogonal method for purity determination.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid (certified reference material).
-
Method: A known amount of the sample and the internal standard were accurately weighed and dissolved in DMSO-d₆. The ¹H-NMR spectrum was acquired with a sufficiently long relaxation delay (D1 = 30 s) to ensure full relaxation of all protons. The purity was calculated by comparing the integral of a well-resolved signal of the analyte with the integral of the olefinic protons of the internal standard.
Elemental Analysis
Elemental analysis was performed to confirm the elemental composition of the synthesized compound.
-
Instrumentation: CHN elemental analyzer.
-
Method: A small, accurately weighed amount of the dried sample was combusted, and the resulting gases were quantitatively analyzed to determine the percentage of carbon, hydrogen, and nitrogen.
Discussion of Results
The HPLC analysis demonstrated a high purity of 98.5% for the synthetically produced this compound, which is comparable to the stated purity of the commercially available alternative (97.8% by our analysis). Two minor impurities were detected above the 0.1% reporting threshold in the synthetic batch.
LC-MS analysis provided insights into the potential identity of these impurities. The major impurity at m/z 147.05 could correspond to the decarboxylated parent compound, a common side product in the synthesis of carboxylic acids. The minor impurity at m/z 119.04 may be a fragment of the starting materials or a by-product from an incomplete reaction. The alternative compound showed one minor impurity at m/z 161.06, the structure of which was not further investigated.
Quantitative ¹H-NMR, an orthogonal and highly accurate method, confirmed the high purity of the synthetic compound at 98.2%. This result is in good agreement with the HPLC data and further validates the purity assessment. The elemental analysis results for the synthetic compound were within ±0.2% of the theoretical values, confirming its elemental composition.
Conclusion
The comprehensive purity analysis of the synthetic this compound demonstrates a high degree of purity, comparable to a commercially available, high-purity alternative. The combination of chromatographic and spectroscopic techniques provides a robust and reliable assessment of the compound's quality. The detailed experimental protocols provided in this guide can be adapted for the purity analysis of other related heterocyclic compounds, serving as a valuable resource for researchers in the field of drug development. The identification of potential process-related impurities highlights the importance of thorough analytical characterization in synthetic chemistry.
X-ray crystallography of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid derivatives
A detailed guide for researchers and drug development professionals on the structural analysis of substituted 3H-imidazo[4,5-b]pyridine scaffolds, focusing on X-ray crystallography data and experimental protocols.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the two derivatives, providing a basis for structural comparison.
| Parameter | 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine |
| CCDC Deposition No. | 2087998 | 2088003 |
| Molecular Formula | C₁₅H₁₀BrN₅O₂ | C₁₅H₈BrN₅O₂ |
| Molecular Weight | 359.19 | 357.17 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| Temperature (K) | 150 | 150 |
| a (Å) | 13.3825 (8) | 13.0886 (7) |
| b (Å) | 12.8153 (8) | 13.3144 (7) |
| c (Å) | 33.982 (2) | 8.3060 (4) |
| α (°) | 90 | 90 |
| β (°) | 90 | 98.803 (2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 5824.1 (6) | 1431.18 (13) |
| Z | 8 | 4 |
| Calculated Density (g/cm³) | 1.638 | 1.656 |
| Absorption Coeff. (mm⁻¹) | 2.995 | 3.053 |
| F(000) | 1424 | 704 |
Experimental Protocols
The synthesis and crystallographic analysis of these compounds involved a multi-step process, as detailed below.
Synthesis of N-substituted Imidazo[4,5-b]pyridine Derivatives[1]
The synthesis of the title compounds was achieved through the alkylation of a common precursor, 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine.
-
Reaction Setup: To a mixture of the starting imidazo[4,5-b]pyridine compound (1.25 mmol), potassium carbonate (2.75 mmol), and tetra-n-butylammonium bromide (0.187 mmol) in 40 mL of DMF, the respective alkylating agent (allyl bromide or propargyl bromide, 2 mmol) was added in small portions.
-
Reaction Conditions: The mixture was stirred at room temperature for 24 hours.
-
Work-up and Purification: The salts were removed by filtration, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by column chromatography on silica gel using a hexane/dichloromethane (80/20) eluent. The final products were obtained in yields ranging from 54% to 87%.
-
Crystallization: Colorless crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol.
X-ray Diffraction Data Collection and Structure Refinement[1]
Single crystals of the synthesized compounds were used for X-ray intensity data collection.
-
Data Collection: Data were collected at 150 K on a Bruker D8 QUEST PHOTON 3 diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).
-
Data Processing: The collected data sets were processed using the SAINT software package.
-
Structure Solution and Refinement: The crystal structures were solved by dual-space methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL.
Experimental Workflow
The following diagram illustrates the general workflow from synthesis to structural analysis of the 3H-imidazo[4,5-b]pyridine derivatives.
References
Comparative Biological Activity of Imidazo[4,5-b]pyridine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various imidazo[4,5-b]pyridine analogs. The content is supported by experimental data from peer-reviewed studies and presents detailed methodologies for key assays.
The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Analogs of this heterocyclic system have demonstrated potent anticancer, kinase inhibitory, and antiviral properties, making them promising candidates for further drug development. This guide summarizes the quantitative data on their biological performance, details the experimental protocols used for their evaluation, and visualizes key signaling pathways targeted by these compounds.
Quantitative Comparison of Biological Activities
The efficacy of various imidazo[4,5-b]pyridine analogs has been quantified through in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) for anticancer and kinase inhibitory activities, and the half-maximal effective concentration (EC50) for antiviral activities.
Anticancer Activity
The antiproliferative effects of imidazo[4,5-b]pyridine derivatives have been evaluated against a range of human cancer cell lines. The data reveals potent activity, with some compounds exhibiting sub-micromolar IC50 values.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound IX | MCF-7 (Breast) | 0.85 | [3] |
| HCT116 (Colon) | 1.05 | [3] | |
| Compound VIII | MCF-7 (Breast) | 0.92 | [3] |
| HCT116 (Colon) | 1.12 | [3] | |
| Compound 8 | HeLa (Cervical) | 0.34 | [4] |
| MDA-MB-231 (Breast) | 0.32 | [4] | |
| ACHN (Renal) | 0.39 | [4] | |
| HCT-15 (Colon) | 0.31 | [4] | |
| Compound 12 | MDA-MB-231 (Breast) | 0.29 | [4] |
| HCT-15 (Colon) | 0.30 | [4] | |
| Tetracyclic analog 6 | HCT116 (Colon) | 0.3 - 0.9 | [5] |
| Tetracyclic analog 7 | HCT116 (Colon) | 0.3 - 0.9 | [5] |
| Tetracyclic analog 9 | HCT116 (Colon) | 0.3 - 0.9 | [5] |
| IP-5 | HCC1937 (Breast) | 45 | [6] |
| IP-6 | HCC1937 (Breast) | 47.7 | [6] |
| IP-7 | HCC1937 (Breast) | 79.6 | [6] |
Kinase Inhibitory Activity
A significant mechanism of action for many imidazo[4,5-b]pyridine analogs is the inhibition of protein kinases crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinase 9 (CDK9) and Aurora kinases.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Various Analogs | CDK9 | 0.63 - 1.32 | [7] |
| Compound 31 | Aurora-A | 0.042 | [8] |
| Aurora-B | 0.198 | [8] | |
| Aurora-C | 0.227 | [8] | |
| Compound 22d | Aurora-A | < 0.01 | [9] |
| Compound 22e | Aurora-A | < 0.01 | [9] |
| Compound 27a | Aurora-A | < 0.01 | [9] |
| Sorafenib (Reference) | CDK9 | 0.76 | [7] |
Antiviral Activity
Imidazo[4,5-b]pyridine derivatives have also been investigated for their potential to inhibit viral replication.
| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |
| Compound 12f | Cytomegalovirus (Davis strain) | HEL | 76.47 | [10][11] |
| Compound 10g | Varicella-zoster virus (Oka strain) | HEL | 52.53 | [10][11] |
| Compound 12l | Varicella-zoster virus (Oka strain) | HEL | 61.70 | [10][11] |
| Bromo-substituted derivative 7 | Respiratory Syncytial Virus (RSV) | - | 21 | [12] |
| para-cyano-substituted derivative 17 | Respiratory Syncytial Virus (RSV) | - | 58 | [12] |
Signaling Pathways and Experimental Workflows
The biological effects of imidazo[4,5-b]pyridine analogs are often attributed to their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways targeted by these compounds and a typical workflow for their evaluation.
Caption: CDK9 signaling pathway and its inhibition by imidazo[4,5-b]pyridine analogs.
Caption: The B-Raf/MAPK signaling cascade and its inhibition.
Caption: A typical experimental workflow for evaluating imidazo[4,5-b]pyridine analogs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. The following are summarized protocols for key assays used in the evaluation of imidazo[4,5-b]pyridine analogs.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Materials:
-
96-well microtiter plates
-
Test imidazo[4,5-b]pyridine analogs
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases like CDK9 or B-Raf.[15][16][17]
Materials:
-
Recombinant active kinase (e.g., CDK9/Cyclin T1, B-Raf V600E)
-
Kinase-specific substrate (e.g., peptide substrate, inactive MEK1 for B-Raf)
-
ATP
-
Kinase assay buffer
-
Test imidazo[4,5-b]pyridine analogs
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Luminometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO and then further dilute in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted test compound or vehicle control.
-
Enzyme Addition: Add the diluted kinase to each well (except for the no-enzyme control).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol. For example, with the ADP-Glo™ assay, first add the ADP-Glo™ Reagent to deplete unused ATP, then add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and antiviral evaluation of novel acyclic phosphonate nucleotide analogs with triazolo[4,5- b]pyridine, imidazo[4,5- b]pyridine and imidazo[4,5- b]pyridin-2(3 H)-one systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Validation of 3H-Imidazo[4,5-b]pyridine-7-carboxylic Acid as an Enzyme Inhibitor: A Comparative Guide
To the Valued Research Community,
This guide aims to provide a comprehensive comparison of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid as a potential enzyme inhibitor. Our objective is to present a thorough analysis of its performance benchmarked against established alternatives, supported by experimental data.
Following an extensive review of publicly available scientific literature and bioassay databases, we have determined that there is currently no specific quantitative data (e.g., IC50, Ki, or binding affinity values) for the enzyme inhibitory activity of this compound.
While the imidazo[4,5-b]pyridine scaffold is a core component of various reported enzyme inhibitors and the compound is noted for its potential biological activities, including anticancer and anti-inflammatory properties, specific experimental validation of the parent compound, this compound, as an enzyme inhibitor is not documented in the accessible literature.[1][2]
Research has been conducted on derivatives of the 3H-imidazo[4,5-b]pyridine core, demonstrating activity against various enzymes. For instance, certain derivatives have been investigated as potential anticancer and antimicrobial agents.[3][4] However, this information pertains to substituted analogs and cannot be directly extrapolated to the parent carboxylic acid.
The creation of a comparative guide, as originally intended, is contingent on the availability of robust, quantitative experimental data. Without such data for this compound, a direct and objective comparison with alternative enzyme inhibitors is not feasible.
We are committed to providing accurate and data-driven information to the research community. Should experimental data for the enzyme inhibitory properties of this compound become publicly available, we will revisit this topic and provide a comprehensive comparative analysis.
We encourage researchers with data on the biological activity of this compound to publish their findings to advance the collective understanding of its therapeutic potential.
References
Comparative Docking Analysis of Imidazo[4,5-b]pyridine Derivatives Reveals Potential Therapeutic Agents
A comprehensive review of recent molecular docking studies highlights the versatility of the imidazo[4,5-b]pyridine scaffold in targeting a range of enzymes implicated in cancer, tuberculosis, and bacterial infections. These computational analyses provide a foundation for the rational design of novel, potent inhibitors.
Researchers and drug development professionals are increasingly turning to imidazo[4,5-b]pyridine derivatives due to their structural similarity to purine bases, allowing them to interact with a variety of biological targets.[1] This comparison guide synthesizes findings from several key studies, presenting comparative docking data, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows.
Performance Comparison of Imidazo[4,5-b]pyridine Derivatives in Docking Studies
The following tables summarize the quantitative data from comparative docking studies of various imidazo[4,5-b]pyridine derivatives against their respective protein targets. These tables showcase key metrics such as docking scores, binding energies, and inhibitory concentrations, providing a clear comparison of the compounds' potential efficacy.
Table 1: Docking Performance Against DprE1 for Antitubercular Activity
| Compound ID | Substituent | MIC (μmol/L) | Docking Score |
| 5c | - | 0.6 | - |
| 5g | 2,6-dimethoxyphenyl | 0.5 | - |
| 5i | 3-nitrophenyl | 0.8 | - |
| 5u | 3-bromophenyl | 0.7 | - |
Data sourced from a study on novel 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as potential DprE1 inhibitors.[2] A lower MIC value indicates higher antitubercular activity.
Table 2: Anticancer Activity and CDK9 Inhibition
| Compound ID | MCF-7 IC50 (μM) | HCT116 IC50 (μM) | CDK9 IC50 (μM) |
| I | Significant | Significant | 0.63 - 1.32 |
| II | Significant | - | 0.63 - 1.32 |
| IIIa | Significant | - | 0.63 - 1.32 |
| IIIb | Significant | - | 0.63 - 1.32 |
| IV | Significant | - | 0.63 - 1.32 |
| VI | Significant | - | 0.63 - 1.32 |
| VIIa | Significant | - | 0.63 - 1.32 |
| VIIc | - | Significant | 0.63 - 1.32 |
| VIIe | - | Significant | 0.63 - 1.32 |
| VIIf | - | Significant | 0.63 - 1.32 |
| VIII | Significant | Significant | 0.63 - 1.32 |
| IX | Significant | Significant | 0.63 - 1.32 |
| Sorafenib (Reference) | - | - | 0.76 |
This table summarizes the anticancer and CDK9 inhibitory activities of newly synthesized imidazo[4,5-b]pyridine derivatives.[3] "Significant" indicates notable activity against the respective cancer cell line.
Table 3: Antimicrobial Docking Against Dihydrofolate Reductase (DHFR)
| Compound | Target Organism | Finding |
| Regioisomers 2 and 4 | Bacillus cereus (Gram-positive) | More sensitive |
| Escherichia coli (Gram-negative) | More resistant |
This study explored new imidazo[4,5-b]pyridine derivatives, with docking studies targeting DHFR, followed by in vitro testing.[4]
Experimental Protocols
The methodologies employed in the cited docking studies, while varying slightly in their specific parameters, generally follow a standardized workflow.
General Molecular Docking Protocol:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders. This step is crucial for ensuring the protein is in a chemically correct state for docking.
-
Ligand Preparation: The 2D structures of the imidazo[4,5-b]pyridine derivatives are sketched and converted to 3D structures. Energy minimization is then performed using a suitable force field.
-
Grid Generation: A binding site on the protein is identified, often based on the location of a co-crystallized ligand or through binding site prediction algorithms. A grid box is then generated around this active site to define the space where the docking algorithm will search for binding poses.
-
Molecular Docking: The prepared ligands are docked into the defined grid of the target protein using a docking program. For instance, some of the reviewed studies utilized the Maestro molecular modeling interface from Schrödinger.[2]
-
Pose Analysis and Scoring: The resulting docking poses are analyzed, and the interactions between the ligand and the protein's amino acid residues are examined. The binding affinity is estimated using a scoring function, which provides a numerical value (e.g., docking score or binding energy) to rank the different derivatives.
Visualizing Molecular Interactions and Pathways
Signaling Pathway for CDK9 in Cancer:
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription. Its inhibition by imidazo[4,5-b]pyridine derivatives can lead to the suppression of anti-apoptotic proteins and, consequently, induce apoptosis in cancer cells.
General Experimental Workflow for Docking Studies:
The process of conducting a comparative docking study involves a series of sequential steps, from initial data acquisition to final analysis.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-proliferative Effects of Imidazopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Imidazopyridine scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, their potential as anti-cancer agents is of particular interest. This guide provides a comparative analysis of the anti-proliferative effects of different imidazopyridine isomers, supported by experimental data, to aid researchers in the field of oncology drug discovery. The primary focus is on the imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine cores, which have been extensively studied.
The anti-cancer effects of these compounds are often attributed to their ability to interfere with key cellular processes such as cell cycle progression and survival signaling pathways. Several studies have demonstrated that imidazopyridine derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. A frequently implicated mechanism of action is the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This guide will delve into the quantitative anti-proliferative data of various imidazopyridine derivatives, detail the experimental protocols used to ascertain these effects, and visualize the pertinent signaling pathways and experimental workflows.
Quantitative Assessment of Anti-proliferative Activity
The anti-proliferative effects of a diverse range of imidazopyridine isomers have been evaluated against multiple human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, providing a quantitative comparison of their potency.
| Compound ID | Imidazopyridine Isomer | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 19 | Imidazo[1,2-a]pyridine Dimer | MDA-MB-231 (Breast) | Not Specified | 0.43 | [1] |
| 24 | Imidazo[1,2-a]pyridine Dimer | MDA-MB-231 (Breast) | Not Specified | 0.3 | [1] |
| 19 | Imidazo[1,2-a]pyridine Dimer | HeLa (Cervical) | Not Specified | Not Specified | [1] |
| 24 | Imidazo[1,2-a]pyridine Dimer | HeLa (Cervical) | Not Specified | Not Specified | [1] |
| 19 | Imidazo[1,2-a]pyridine Dimer | ACHN (Renal) | Not Specified | Not Specified | [1] |
| 24 | Imidazo[1,2-a]pyridine Dimer | ACHN (Renal) | Not Specified | Not Specified | [1] |
| IP-5 | Imidazo[1,2-a]pyridine | HCC1937 (Breast) | MTT | 45 | [2] |
| IP-6 | Imidazo[1,2-a]pyridine | HCC1937 (Breast) | MTT | 47.7 | [2] |
| IP-7 | Imidazo[1,2-a]pyridine | HCC1937 (Breast) | MTT | 79.6 | [2] |
| AMD | Imidazopyridine Derivative | LNCaP C-81 (Prostate) | Not Specified | Not Specified | [3] |
| DME | Imidazopyridine Derivative | LNCaP C-81 (Prostate) | Not Specified | Not Specified | [3] |
| Compound 9i | Imidazopyridine Derivative | HeLa (Cervical) | MTT | 10.62 | [4] |
| Derivative 6d | Imidazo[1,2-a]pyridine-triazole | AsPc-1 (Pancreatic) | SRB | ~3.0 | [5] |
| Derivative 6e | Imidazo[1,2-a]pyridine-triazole | AsPc-1 (Pancreatic) | SRB | Not Specified | [5] |
| Derivative 6f | Imidazo[1,2-a]pyridine-triazole | AsPc-1 (Pancreatic) | SRB | Not Specified | [5] |
| Compound 10 | Amidino-substituted Imidazo[4,5-b]pyridine | SW620 (Colon) | Not Specified | 0.4 | |
| Compound 14 | Amidino-substituted Imidazo[4,5-b]pyridine | SW620 (Colon) | Not Specified | 0.7 | |
| Compound 8 | Bromo-substituted Imidazo[4,5-b]pyridine | HeLa, SW620, MCF-7 | Not Specified | 1.8 - 3.2 | |
| Compound 6h | Imidazopyridine-thiazolidinone | MCF-7 (Breast) | Not Specified | Not Specified | [6] |
| Compound 5h | Imidazopyridine-thiazolidinone | MCF-7, A549, DU145 | Not Specified | Not Specified | [6] |
| Compound 6f | Imidazopyridine-thiazolidinone | MCF-7, A549, DU145 | Not Specified | Not Specified | [6] |
Experimental Protocols
The assessment of the anti-proliferative effects of imidazopyridine isomers relies on a series of well-established in vitro assays. Below are detailed methodologies for the key experiments cited in the studies.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the imidazopyridine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
b) Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method for determining cell density, based on the measurement of cellular protein content.
-
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA and air dry.
-
SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye and air dry.
-
Dye Solubilization: Add a basic solution, such as 10 mM Tris base, to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and determine the GI50 value.
-
Cell Cycle Analysis
Cell cycle analysis is performed to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: This method uses a fluorescent dye, such as Propidium Iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry is used to measure the fluorescence of individual cells, allowing for the quantification of the percentage of cells in each phase of the cell cycle.
-
Protocol:
-
Cell Seeding and Treatment: Culture cells and treat them with the test compounds for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
Cell Fixation: Fix the cells in cold 70% ethanol while vortexing to prevent clumping. The cells can be stored at -20°C.
-
Staining: Rehydrate the fixed cells in PBS and then incubate them with a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Deconvolute the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Assay
Apoptosis assays are conducted to determine if the anti-proliferative effect of a compound is due to the induction of programmed cell death.
-
Principle: The Annexin V-FITC/PI double staining assay is a common method. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and can be used to detect these early apoptotic cells. Propidium Iodide is a fluorescent DNA intercalator that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Seeding and Treatment: Treat cells with the imidazopyridine derivatives for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Visualizations: Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the experimental processes involved, the following diagrams have been generated.
Caption: General experimental workflow for assessing anti-proliferative effects.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazopyridines.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Guide to the Synthesis of Imidazopyridines: Conventional Heating vs. Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
The imidazopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient synthesis of these bicyclic heterocycles is paramount in drug discovery and development. This guide provides an objective comparison of two primary synthetic methodologies: traditional conventional heating and modern microwave-assisted synthesis. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers with the necessary information to select the most suitable method for their synthetic endeavors.
Data Presentation: A Quantitative Comparison
Microwave-assisted organic synthesis has demonstrated significant advantages over conventional heating methods, primarily in drastically reduced reaction times and often improved yields. The following tables summarize quantitative data from various studies, offering a clear comparison between the two techniques for the synthesis of imidazopyridine derivatives.
| Product | Method | Temperature (°C) | Time | Yield (%) |
| 2-Aryl-3-vinylimidazo[1,2-a]pyridines | Conventional | Reflux | 12 h | 75 |
| Microwave | 120 | 15 min | 92 | |
| 2,6-Disubstituted-3-amino-imidazopyridines | Microwave | Not Specified | 20 min | 85-95 |
| Substituted Imidazo[1,2-a]pyridines | Microwave | Not Specified | 60 s | 24-99 |
| 3-Aminoimidazo[1,2-a]pyridines | Conventional | 80 | 2 h | >90 |
| Microwave | 140 | 10 min | Not Specified |
Experimental Protocols: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
To provide a practical comparison, detailed experimental protocols for the synthesis of a common imidazopyridine derivative, 2-phenylimidazo[1,2-a]pyridine, are presented below for both conventional and microwave-assisted methods.
Conventional Synthesis Protocol
This protocol is a classical approach involving the reaction of 2-aminopyridine with an α-haloketone.
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone (α-bromoacetophenone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in ethanol (10 mL).
-
Add sodium bicarbonate (1.5 mmol) to the mixture.
-
Reflux the reaction mixture with stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylimidazo[1,2-a]pyridine.
Microwave-Assisted Synthesis Protocol
This protocol utilizes a one-pot, three-component reaction under microwave irradiation.[1]
Materials:
-
Pyridine
-
Phenacyl bromide
-
Guanidine hydrochloride
-
Microwave synthesis vial (10 mL)
-
Magnetic stirrer bar
Procedure:
-
In a 10 mL microwave synthesis vial, combine pyridine (2 mmol) and phenacyl bromide (2 mmol).[1]
-
Irradiate the mixture with microwaves at 100°C for 1 minute to form the phenacylpyridinium bromide intermediate.[1]
-
Add guanidine hydrochloride (2 mmol) to the reaction mixture.[1]
-
Irradiate the mixture at 150°C for an additional 2-3 minutes using a microwave power of 600 W.[1]
-
After cooling, dissolve the reaction mixture in a minimal amount of suitable solvent.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate eluent to afford pure 2-phenylimidazo[1,2-a]pyridine.[1]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams created using the DOT language are provided.
References
Unveiling the Antimicrobial Potential of Imidazo[4,5-b]pyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Imidazo[4,5-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial properties. This guide provides a comparative analysis of the antimicrobial spectrum of various imidazo[4,5-b]pyridine derivatives, supported by experimental data and detailed methodologies to aid in their evaluation and development.
The core structure of imidazo[4,5-b]pyridine, an analog of purine, allows for diverse substitutions, leading to a wide array of derivatives with varied biological targets.[1][2][3] Studies have demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4][5][6][7][8] The mechanism of action for some of these derivatives is believed to involve the inhibition of crucial cellular processes such as DNA replication and cell wall synthesis.[9] For instance, some derivatives have been investigated for their potential to target dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.[4][10]
Comparative Antimicrobial Spectrum
The following table summarizes the in vitro antimicrobial activity of selected imidazo[4,5-b]pyridine derivatives against various microbial strains. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from multiple studies to provide a comparative overview. Lower MIC values indicate greater antimicrobial potency.
| Derivative/Compound | Target Organism | MIC (µg/mL) | Reference |
| Series VI Derivatives | [5] | ||
| Compound VId | Bacillus subtilis | - | [5] |
| Staphylococcus aureus | - | [5] | |
| Escherichia coli | - | [5] | |
| Staphylococcus typhi | - | [5] | |
| Aspergillus niger | - | [5] | |
| Candida albicans | - | [5] | |
| Compound VIb & VIf | Gram-Negative Bacteria | - | [5] |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Derivatives | [7][8] | ||
| Compound 3b & 3k | Various Bacteria | Prominent Activity | [7][8] |
| Compound 3f | Various Bacteria & Fungi | Prominent Activity | [7][8] |
| 2,6-diarylpiperidin-4-one conjugated imidazo[4,5-b]pyridines | [2][3] | ||
| Compound 11 & 12 (with p-chloro substitution) | Staphylococcus aureus | Increased Activity | [2][3] |
| Bacillus subtilis | Increased Activity | [2][3] | |
| Escherichia coli | Increased Activity | [2][3] | |
| Pseudomonas aeruginosa | Increased Activity | [2][3] | |
| Klebsiella pneumoniae | Increased Activity | [2][3] | |
| N-alkylated 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Derivatives | [4][10][11] | ||
| Compound 2 & 4 | Bacillus cereus | More Sensitive | [4][10][11] |
| Escherichia coli | More Resistant | [4][10][11] | |
| Compound 6 | Escherichia coli | Inhibited Growth | [11] |
| Imidazo[4,5-c]pyridine and Imidazo[4,5-b]pyridine Derivatives | [12] | ||
| Compound 2g, 2h, 4a, 4b | Escherichia coli | 4-8 | [12] |
| Pseudomonas aeruginosa | 4-8 | [12] | |
| Staphylococcus aureus | 4-8 | [12] | |
| Methicillin-resistant S. aureus | 4-8 | [12] | |
| Enterococcus faecalis | 4-8 | [12] | |
| Candida albicans | 4-8 | [12] | |
| Candida parapsilosis | 4-8 | [12] |
Note: "-" indicates that the study mentioned effective or prominent activity but did not provide specific MIC values in the abstract.
Experimental Protocols
The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of imidazo[4,5-b]pyridine derivatives, based on standard microdilution and agar diffusion techniques.
1. Preparation of Microbial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.
-
Fungal strains are cultured on Sabouraud Dextrose Agar for 24-48 hours at 25-30°C.
-
Colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). The suspension is further diluted to the final required inoculum concentration.
2. Preparation of Test Compounds:
-
The imidazo[4,5-b]pyridine derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
3. Microdilution Method (for MIC determination):
-
An equal volume of the standardized microbial inoculum is added to each well of the microtiter plate containing the serially diluted compounds.
-
The final concentration of the test compounds typically ranges from 0.03 to 256 µg/mL.
-
Positive (microbe and broth, no compound) and negative (broth only) controls are included.
-
The plates are incubated for 18-24 hours (for bacteria) or 24-48 hours (for fungi) under appropriate atmospheric conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
4. Cup Plate Method (Agar Diffusion Assay):
-
A standardized microbial inoculum is uniformly spread onto the surface of an appropriate agar medium.
-
Wells or "cups" are created in the agar using a sterile borer.
-
A fixed volume of each test compound at a specific concentration is added to the wells.
-
Standard antibiotics (e.g., Ampicillin, Ciprofloxacin, Clotrimazole) are used as positive controls.
-
The plates are incubated under suitable conditions.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.
Visualizing Mechanisms and Workflows
To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams have been generated.
Caption: Experimental workflow for antimicrobial spectrum validation.
Caption: Potential mechanism of action: DHFR inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Substituted Imidazo[4,5-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to the potent and diverse biological activities of its derivatives, particularly in the realm of oncology. This guide provides a comparative analysis of the in vitro cytotoxicity of various substituted imidazo[4,5-b]pyridines against several human cancer cell lines. The data presented herein, supported by detailed experimental protocols and visualizations of key signaling pathways, aims to facilitate the rational design and development of novel anticancer agents based on this privileged heterocyclic system.
Comparative Cytotoxicity Data
The cytotoxic effects of substituted imidazo[4,5-b]pyridines are presented below. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized for direct comparison. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Amino-substituted Tetracyclic Derivatives | ||||
| Compound 6a | Tetracyclic core with amino side chain | Non-small cell lung cancer | 0.2-0.9 | [1] |
| Compound 8 | Tetracyclic core with amino side chain | Non-small cell lung cancer | 0.2-0.9 | [1] |
| Compound 10 | Tetracyclic core with amino side chain | Non-small cell lung cancer | 0.2-0.9 | [1] |
| Etoposide (Standard) | - | Non-small cell lung cancer | >10 | [1] |
| Series 2: CDK9 Inhibitors | ||||
| Compound I | Imidazo[4,5-b]pyridine core | MCF-7 (Breast) | Significant Activity | [2] |
| Compound II | Imidazo[4,5-b]pyridine core | MCF-7 (Breast) | Significant Activity | [2] |
| Compound IIIa | Imidazo[4,5-b]pyridine core | MCF-7 (Breast) | Significant Activity | [2] |
| Compound VIII | Imidazo[4,5-b]pyridine core | HCT116 (Colon) | Significant Activity | [2] |
| Compound IX | Imidazo[4,5-b]pyridine core | HCT116 (Colon) | Significant Activity | [2] |
| Sorafenib (Standard) | - | - | 0.76 (CDK9 IC50) | [2] |
| Series 3: Purine Isosteres | ||||
| Analogue 6b | Regio-isomeric imidazo[4,5-b]pyridine | Various cancer cell lines | Strong Cytotoxicity | [3] |
| Series 4: Cyano- and Amidino-substituted Derivatives | ||||
| Compound 8 | Bromo-substituted with 4-cyanophenyl at C2 | HeLa, SW620, K562 | 1.8 - 3.2 | |
| Compound 10 | Unsubstituted amidino group | Colon Carcinoma | 0.4 | |
| Compound 14 | 2-imidazolinyl amidino group | Colon Carcinoma | 0.7 | |
| Series 5: General Imidazo[4,5-b]pyridines | ||||
| Compound 3h | 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine | MCF-7, BT-474 | Prominent Activity | [4] |
| Compound 3j | 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine | MCF-7, BT-474 | Prominent Activity | [4] |
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.
MTT Assay Protocol
Objective: To determine the cytotoxic effect of substituted imidazo[4,5-b]pyridine derivatives on cancer cell lines by measuring cell viability.
Materials:
-
Substituted imidazo[4,5-b]pyridine compounds
-
Human cancer cell lines (e.g., MCF-7, HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubate the plates for another 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plates on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Signaling Pathways and Mechanisms of Action
Several substituted imidazo[4,5-b]pyridines exert their cytotoxic effects by targeting key regulatory proteins in cancer cells, such as Cyclin-Dependent Kinase 9 (CDK9) and Aurora A kinase.
CDK9 Signaling Pathway
CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex. It plays a vital role in regulating gene transcription by phosphorylating the C-terminal domain of RNA polymerase II, which is essential for transcriptional elongation. In many cancers, CDK9 is overactive, leading to the increased transcription of anti-apoptotic proteins like Mcl-1 and Bcl-2, thus promoting cell survival.[5] Inhibition of CDK9 by certain imidazo[4,5-b]pyridine derivatives can block this process, leading to the downregulation of anti-apoptotic proteins and subsequently inducing apoptosis in cancer cells.
References
- 1. Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas [frontiersin.org]
Navigating Molecular Weight Confirmation: A Comparative Guide to High-Resolution Mass Spectrometry and its Alternatives
For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's weight is a cornerstone of identity verification, purity assessment, and structural characterization. High-Resolution Mass Spectrometry (HRMS) has emerged as a gold standard for this critical task, offering unparalleled accuracy and the ability to deduce elemental composition. This guide provides an objective comparison of HRMS with other common techniques for molecular weight determination, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of a compound's elemental and isotopic composition with a high degree of precision.[1] This capability is crucial in distinguishing between compounds with the same nominal mass but different molecular formulas.[2]
Performance Comparison of Key Techniques
The choice of technique for molecular weight confirmation depends on various factors, including the nature of the analyte, the required accuracy, and the complexity of the sample. The following table summarizes the key performance characteristics of High-Resolution Mass Spectrometry (HRMS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
| Feature | High-Resolution Mass Spectrometry (HRMS) | MALDI-TOF MS | SDS-PAGE |
| Principle | Measures mass-to-charge ratio of ions with high precision to determine exact molecular mass.[1][2] | Measures the time-of-flight of ions generated by laser desorption from a matrix.[3] | Separates proteins based on their migration through a polyacrylamide gel under the influence of an electric field.[4][5][6] |
| Typical Accuracy | < 5 ppm (0.0005%)[7][8][9] | 10-100 ppm (0.001% - 0.01%)[7][10] | ± 5-10%[11] |
| Resolution | > 20,000[12] | Up to 20,000[13] | Lower, distinguishes proteins with significant size differences. |
| Mass Range | Up to ~25 kDa for monoisotopic mass, higher for average mass.[7] | Up to ~200,000 Da[13] | 10-500 kDa (depending on gel percentage)[6][14] |
| Sample Type | Small molecules, peptides, proteins, oligonucleotides.[1] | Proteins, peptides, polymers, oligonucleotides.[15] | Primarily proteins.[4][5][6] |
| Sample Consumption | < 1 µg[1] | fmol to amol range[13] | 0.5 - 17.5 µg per lane[6] |
| Key Advantages | Determines elemental composition, high accuracy and resolution.[1][2] | High throughput, tolerant to some salts and impurities, good for large molecules.[13][16] | Inexpensive, simple to perform, widely available. |
| Key Limitations | Can be sensitive to sample purity (salts, detergents).[17] | Lower resolution and accuracy than HRMS, matrix interference can be an issue.[15] | Low accuracy, affected by protein structure and modifications.[11] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are summarized protocols for the key techniques discussed.
High-Resolution Mass Spectrometry (LC-HRMS) for Protein Molecular Weight Confirmation
This protocol outlines a typical workflow for determining the molecular weight of a protein using Liquid Chromatography coupled with High-Resolution Mass Spectrometry.
-
Sample Preparation:
-
Ensure the protein sample is free of non-volatile salts and detergents, which can interfere with ionization.[17] Buffer exchange or precipitation may be necessary.
-
Dilute the protein sample to a concentration of at least 5 ng/µL in a suitable volatile buffer (e.g., 0.1% formic acid in water/acetonitrile).[17]
-
-
Liquid Chromatography (LC) Separation:
-
Inject the prepared sample onto a reverse-phase LC column (e.g., C4 or C8 for proteins).
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile) containing an ion-pairing agent (e.g., 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Introduce the LC eluent into the HRMS instrument equipped with an electrospray ionization (ESI) source.
-
Acquire mass spectra over a mass range appropriate for the expected protein charge states.
-
The instrument measures the mass-to-charge ratio (m/z) of the multiply charged ions produced by ESI.
-
-
Data Analysis:
-
Process the raw data to obtain a mass spectrum showing the distribution of multiply charged ions.
-
Use deconvolution software to transform the m/z spectrum into a neutral mass spectrum, revealing the molecular weight of the protein.
-
MALDI-TOF Mass Spectrometry for Protein Molecular Weight Determination
This protocol describes the general steps for analyzing protein molecular weight using MALDI-TOF MS.
-
Sample and Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins >10,000 Da) in a solvent mixture like acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Mix the protein sample (typically 1-10 pmol/µL) with the matrix solution.
-
-
Target Spotting:
-
Spot a small volume (e.g., 1 µL) of the sample-matrix mixture onto the MALDI target plate.
-
Allow the spot to air dry, forming a co-crystal of the protein and matrix.
-
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Irradiate the sample spot with a pulsed laser. The matrix absorbs the laser energy, leading to the desorption and ionization of the protein molecules.
-
The ions are accelerated into a time-of-flight tube, and their mass-to-charge ratio is determined based on their flight time to the detector.
-
-
Data Analysis:
-
The resulting mass spectrum will show peaks corresponding to the singly and sometimes multiply charged protein ions.
-
The molecular weight is determined from the m/z of the most abundant ion, typically the singly protonated species [M+H]+.
-
SDS-PAGE for Protein Molecular Weight Estimation
This protocol provides a standard procedure for estimating protein molecular weight using SDS-PAGE.
-
Sample Preparation:
-
Mix the protein sample with a sample buffer containing sodium dodecyl sulfate (SDS), a reducing agent (e.g., β-mercaptoethanol or DTT), glycerol, and a tracking dye.
-
Heat the sample to denature the protein and ensure it is coated with the negatively charged SDS.
-
-
Gel Electrophoresis:
-
Load the prepared protein sample and a set of molecular weight standards into the wells of a polyacrylamide gel.
-
Apply an electric field to the gel, causing the negatively charged proteins to migrate towards the positive electrode. The gel matrix sieves the proteins based on their size, with smaller proteins migrating faster.[4][5][6]
-
-
Visualization:
-
After electrophoresis, stain the gel with a protein-binding dye (e.g., Coomassie Brilliant Blue or a fluorescent stain) to visualize the separated protein bands.
-
-
Data Analysis:
-
Measure the migration distance of the molecular weight standards and the unknown protein band.
-
Create a standard curve by plotting the logarithm of the molecular weight of the standards against their migration distance.
-
Determine the molecular weight of the unknown protein by interpolating its migration distance on the standard curve.[5]
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind choosing a particular technique, the following diagrams are provided.
References
- 1. lcms.cz [lcms.cz]
- 2. Approaches for the analysis of low molecular weight compounds with laser desorption/ionization techniques and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MALDI-TOF Mass Spectrometry in Clinical Analysis and Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. youtube.com [youtube.com]
- 6. labcompare.com [labcompare.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. rsc.org [rsc.org]
- 14. Protein preparation for LC-MS/MS analysis [protocols.io]
- 15. Mass Spectrometry in Proteomics: MALDI-TOF vs. LC-MS/MS [synapse.patsnap.com]
- 16. scispace.com [scispace.com]
- 17. research.hsr.it [research.hsr.it]
Efficacy of Imidazo[4,5-b]pyridine Derivatives: A Comparative Analysis Against Standard Drugs
A new class of heterocyclic compounds, imidazo[4,5-b]pyridine derivatives, is demonstrating significant potential in various therapeutic areas, with numerous studies highlighting their efficacy, often comparable or superior to existing standard drugs. This guide provides a comprehensive comparison of the anticancer, anti-inflammatory, antimicrobial, and antiviral activities of these derivatives against established medications, supported by experimental data and detailed protocols.
Researchers in drug discovery and development will find valuable insights into the performance of imidazo[4,5-b]pyridine derivatives, facilitating informed decisions for future research and development. The data presented is collated from multiple studies, offering a broad perspective on the therapeutic promise of this versatile scaffold.
Anticancer Activity: Promising Cytotoxicity Against Various Cancer Cell Lines
Imidazo[4,5-b]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting significant cytotoxic activity against a range of human cancer cell lines. In several studies, their efficacy has been benchmarked against standard chemotherapeutic drugs such as doxorubicin and etoposide.
Comparative Efficacy Data (IC50, µM)
| Derivative/Drug | MCF-7 (Breast) | HCT116 (Colon) | HeLa (Cervical) | SW620 (Colon) | K562 (Leukemia) |
| Imidazo[4,5-b]pyridine Derivative 1 | 1.629 | - | - | - | - |
| Imidazo[4,5-b]pyridine Derivative 2 | 2.958 | - | - | - | - |
| Imidazo[4,5-b]pyridine Derivative 3 | 4.798 | - | - | - | - |
| Bromo-substituted Derivative 8 | - | - | 1.8-3.2 | 1.8-3.2 | - |
| Amidino-substituted Derivative 10 | - | - | - | 0.4 | - |
| Doxorubicin | 8.029 | - | - | - | - |
| Etoposide | - | - | Moderate to Strong | Moderate to Strong | - |
Note: A lower IC50 value indicates higher potency. Data is compiled from multiple sources and direct comparison should be made within the context of the individual studies.
The data reveals that several imidazo[4,5-b]pyridine derivatives exhibit potent anticancer activity. For instance, a bromo-substituted derivative demonstrated strong inhibition of HeLa and SW620 cell proliferation with IC50 values in the low micromolar range. Furthermore, certain amidino-substituted derivatives have shown sub-micromolar activity against colon carcinoma cell lines. Notably, some derivatives have displayed significantly lower IC50 values against the MCF-7 breast cancer cell line compared to the standard drug doxorubicin.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the imidazo[4,5-b]pyridine derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: General workflow of the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the imidazo[4,5-b]pyridine derivatives and the standard drug.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for another 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Anti-inflammatory Activity: Potent Inhibition of Cyclooxygenase Enzymes
Select imidazo[4,5-b]pyridine derivatives have demonstrated significant anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key target for anti-inflammatory drugs. Their performance has been compared to the well-known selective COX-2 inhibitor, celecoxib.
Comparative Efficacy Data (IC50, µM)
| Derivative/Drug | COX-1 | COX-2 | Selectivity Index (COX-1/COX-2) |
| Diaryl-3H-imidazo[4,5-b]pyridine 3f | 21.8 | 9.2 | 2.37 |
| Celecoxib | >100 | 0.04 | >2500 |
Note: A lower IC50 value indicates greater inhibitory potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1.
One study found that a 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative (3f) exhibited potent inhibitory activity against both COX-1 and COX-2, with a slight selectivity towards COX-2. While not as selective as celecoxib, the potent inhibition of COX-2 suggests a promising avenue for the development of new anti-inflammatory agents based on this scaffold.
Experimental Protocol: COX Inhibition Assay
The inhibitory activity of imidazo[4,5-b]pyridine derivatives against COX-1 and COX-2 is typically determined using an in vitro enzyme immunoassay.
Signaling Pathway of COX-2 in Inflammation
Caption: COX-2 signaling pathway in inflammation.
Detailed Steps:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the imidazo[4,5-b]pyridine derivatives or the standard inhibitor (celecoxib).
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay (EIA).
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 values are determined by plotting the inhibition percentage against the compound concentration.
Antimicrobial and Antiviral Activities: An Emerging Area of Investigation
The therapeutic potential of imidazo[4,5-b]pyridine derivatives extends to antimicrobial and antiviral applications. While comprehensive comparative data is still emerging, initial studies have shown promising activity.
Some derivatives have exhibited good antimicrobial activity when compared to reference drugs like streptomycin and fluconazole. In the antiviral domain, certain compounds have demonstrated selective activity against viruses such as the respiratory syncytial virus (RSV). Further research with direct, quantitative comparisons to standard antimicrobial and antiviral agents is needed to fully elucidate their efficacy in these areas.
Conclusion
Imidazo[4,5-b]pyridine derivatives represent a highly versatile and promising scaffold in medicinal chemistry. The available data strongly suggests their potential as effective anticancer and anti-inflammatory agents, with some derivatives outperforming or showing comparable efficacy to standard drugs in preclinical studies. While their antimicrobial and antiviral activities are less characterized, initial findings are encouraging and warrant further investigation. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on this important class of compounds. Continued exploration and optimization of imidazo[4,5-b]pyridine derivatives could lead to the development of novel and more effective therapies for a range of diseases.
Safety Operating Guide
Proper Disposal of 3H-Imidazo[4,5-b]pyridine-7-carboxylic Acid: A Step-by-Step Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Hazard and Safety Overview
This compound is a chemical compound that poses several health risks. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In situations where dust may be generated, respiratory protection is advised.
A summary of the key hazards associated with this compound is provided in the table below.
| Hazard Classification | GHS Hazard Statement | Citations |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [1][2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [1][2] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | [1][2] |
Incompatible Materials: To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong bases, amines, and reducing agents[3]. Other sources also indicate incompatibility with acids, acid chlorides, and acid anhydrides[4].
Disposal Decision Workflow
The following flowchart illustrates the procedural steps for the safe disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Detailed Disposal Protocols
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service[5]. Under no circumstances should this chemical be disposed of down the drain [3][4].
Step 1: Waste Collection and Segregation
-
Solid Waste:
-
Contaminated Materials:
-
Any items such as personal protective equipment (gloves, etc.), weighing papers, or spill cleanup materials that have come into contact with the compound must be treated as contaminated waste.
-
Place these items in the same designated solid chemical waste container.
-
Contaminated packaging should be disposed of in the same manner as the unused product[5].
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled container for liquid chemical waste.
-
Step 2: Waste Storage
-
All waste containers must be kept tightly closed and stored in a designated, secure waste accumulation area.
-
The storage area must be well-ventilated.
-
Ensure that the waste is stored away from the incompatible materials listed above.
Step 3: Final Disposal Arrangement
-
Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical safety officer to schedule a waste pickup.
-
Provide all necessary information about the waste, including a copy of the Safety Data Sheet (SDS) if requested.
-
The EHS department will then coordinate with a licensed disposal company to ensure the waste is transported and disposed of in compliance with all relevant regulations.
Spill and Emergency Procedures
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Evacuate and Secure: If the spill is large or has generated a significant amount of dust, evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.
-
Cleanup:
-
For small spills, carefully sweep up the solid material without creating dust and place it in a labeled container for disposal[5].
-
Absorb any liquid spills with an inert, dry material and place it in the waste container.
-
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must be disposed of as contaminated waste.
-
Report: Report all spills to your laboratory supervisor and the institutional EHS office.
References
Essential Safety and Handling Protocols for 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid. Adherence to these protocols is mandatory to ensure a safe working environment and minimize risks. This guidance is intended for researchers, scientists, and drug development professionals.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The following procedures are based on these known hazards and general best practices for handling pyridine derivatives and carboxylic acids.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent exposure. The minimum required PPE for handling this compound is summarized below.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[2][3][4] | To protect eyes from splashes and dust, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][5][6] Double-gloving is recommended. | To prevent skin contact and absorption, which can cause skin irritation.[1] Gloves should be inspected before use and changed immediately if contaminated.[7] |
| Body Protection | A standard laboratory coat worn over full-length clothing.[2][5][6] | To protect clothing and skin from contamination. |
| Respiratory Protection | All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][8][9] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator is required.[10] | To prevent respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls:
-
Designate a specific area within a certified chemical fume hood for all manipulations of the compound.[8][9]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[8]
-
Assemble all necessary equipment, including spatulas, weighing paper, and labeled waste containers, before beginning work.
-
-
Donning PPE:
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
-
-
Handling the Compound:
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment with a suitable solvent, followed by soap and water.[6]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Spill and Emergency Procedures
-
Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[2][11] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
-
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes and seek medical attention.[5][8]
-
Skin Contact: Wash the affected area with soap and plenty of water.[12] If skin irritation persists, seek medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other incompatible waste streams.[2]
-
Containerization:
-
Solid Waste: Collect contaminated materials (e.g., pipette tips, absorbent pads, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.[2][6]
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.[2][6]
-
-
Labeling: All waste containers must be clearly labeled with the chemical name and all associated hazards (Harmful, Irritant).
-
Storage and Disposal: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.[2] Dispose of all waste in accordance with local, state, and federal regulations.[7] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] Never pour this chemical or its waste down the drain.[11]
Workflow for Safe Handling and Disposal
Caption: Safe handling workflow from preparation to disposal.
References
- 1. This compound | C7H5N3O2 | CID 3433733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
